1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNRDLXGBFSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116818-82-7 | |
| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone
Executive Summary
(4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone, a molecule incorporating the privileged piperazine and pyrrolidine scaffolds, presents a compelling profile for drug discovery. While specific experimental data for this exact chemical entity is not extensively documented in public literature, its physicochemical properties can be expertly inferred from its constituent functional groups. This guide provides a comprehensive analysis of its core physicochemical attributes—pKa, lipophilicity (logP), and aqueous solubility. Critically, it moves beyond theoretical prediction to detail robust, field-proven experimental protocols for the empirical determination of these properties. By explaining the causality behind methodological choices, this document serves as both a predictive reference and a practical handbook for researchers aiming to characterize this and structurally related compounds.
Molecular Structure and Scaffolds
The subject of this guide is the compound with the IUPAC name (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone , identified by CAS Number 116818-82-7 [1]. Its structure features three key components whose interplay dictates its overall physicochemical profile:
-
N-Methylpiperazine Moiety: A widely used scaffold in medicinal chemistry, the piperazine ring, with its two basic nitrogen atoms, often enhances aqueous solubility and provides key interaction points with biological targets. The N-methyl group on the distal nitrogen (N4) increases lipophilicity and sterically influences binding.
-
Pyrrolidine Scaffold: This five-membered saturated heterocycle is another cornerstone in drug design, valued for its ability to introduce three-dimensionality and specific stereochemical configurations.
-
Amide Linkage: The carbonyl group connecting the two rings is a critical functional group. It acts as a hydrogen bond acceptor but its nitrogen is generally non-basic due to resonance delocalization. This linkage creates a tertiary amide, which can exhibit rotational isomerism.
The presence of these scaffolds suggests the compound is likely being investigated for applications where modulation of solubility, basicity, and specific receptor interactions are paramount.
Core Physicochemical Properties: A Predictive Analysis
In the absence of a comprehensive experimental dataset, we can formulate robust predictions based on the known properties of analogous structures. These values provide a critical baseline for experimental design.
| Property | Predicted Value / Range | Rationale & Significance in Drug Development |
| Molecular Formula | C₁₀H₁₉N₃O | - |
| Molecular Weight | 197.28 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| pKa₁ (N-Methylpiperazine) | ~8.5 - 9.2 | The N-methylated tertiary amine is expected to be the most basic site. This pKa ensures the molecule is significantly protonated at physiological pH (7.4), which typically enhances aqueous solubility and facilitates ionic interactions with acidic residues in protein targets. The pKa of N-methylpiperazine itself is ~9.09[2]. |
| pKa₂ (Piperazine Amide-N) | ~4.5 - 5.0 | The second piperazine nitrogen, being adjacent to the electron-withdrawing carbonyl group of the amide, will be significantly less basic. Its pKa is expected to be similar to the lower pKa of piperazine itself (~5.35)[3]. This site will be largely uncharged at physiological pH. |
| Calculated logP | 0.5 - 1.5 | The molecule balances polar features (two basic nitrogens, amide oxygen) with lipophilic components (methyl group, hydrocarbon backbone). This moderate logP range is often optimal for balancing membrane permeability with aqueous solubility, crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Aqueous Solubility | Moderate to High | The presence of two basic nitrogen centers, which will be protonated at acidic to neutral pH, is expected to confer good aqueous solubility[4][5][6]. Solubility will be pH-dependent, increasing significantly at pH values below the primary pKa. |
Experimental Determination of Physicochemical Properties
The following sections detail standardized, self-validating protocols for the empirical measurement of the key physicochemical parameters.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of protonation events[7][8].
Causality: This method is chosen because it directly measures changes in pH as a function of added acid or base, allowing for the precise identification of the pH at which 50% of a functional group is ionized—the definition of pKa. For a molecule with multiple basic sites like the target compound, this method can resolve the distinct pKa values.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C)[9].
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a final concentration of approximately 1-10 mM. If aqueous solubility is a limiting factor, a co-solvent (e.g., methanol or DMSO) may be used, but the results will be apparent pKa (pKaapp) and will require extrapolation back to aqueous conditions[8][10].
-
Ionic Strength Adjustment: Add a background electrolyte, typically 0.15 M KCl, to maintain a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients[9][11].
-
Titration:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature.
-
Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the titration of basic compounds[9].
-
Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by finding the inflection points in the first derivative of the curve (ΔpH/ΔV).
Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)
While the shake-flask method is traditional, RP-HPLC offers higher throughput, requires less material, and is more amenable to compounds that are not easily quantified by UV-Vis[12][13].
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with standards of known logP, the logP of an unknown compound can be accurately interpolated from its retention time[14][15].
Step-by-Step Methodology:
-
System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to suppress ionization of the analyte (e.g., pH > 11 for a basic compound) to measure the logP of the neutral species.
-
Calibration Curve:
-
Prepare a set of 5-7 calibration standards—compounds with a range of well-established logP values (e.g., from -1 to 5).
-
Inject each standard individually onto the HPLC system under isocratic conditions (a constant ratio of organic to aqueous phase).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot the known logP values of the standards (y-axis) against their calculated log(k') values (x-axis). This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve the target compound in the mobile phase.
-
Inject the sample onto the HPLC system using the exact same conditions as the standards.
-
Record its retention time (t_R) and calculate its capacity factor (k').
-
-
logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the target compound from its measured log(k') value.
Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
This method is considered the definitive approach for determining equilibrium solubility, a critical parameter for predicting oral absorption[16].
Causality: The shake-flask method ensures that a true equilibrium is reached between the solid compound and its saturated solution. By adding an excess of solid, the resulting concentration in the supernatant represents the maximum solubility under the specified conditions (pH, temperature)[17].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a series of vials containing the buffer. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours)[18][19].
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and aqueous phases by centrifugation or filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid contaminating the sample with undissolved solid.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) and create a calibration curve by serial dilution into the aqueous buffer.
-
Analyze the standards and the clear supernatant from the equilibrated sample using a suitable analytical method, such as HPLC-UV.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Spectroscopic Characterization Profile
Confirming the identity and purity of the compound is a prerequisite for any physicochemical measurement. The following are the expected spectroscopic features:
-
¹H NMR: The spectrum is expected to be complex due to the hindered rotation around the tertiary amide bond, which can lead to the appearance of duplicate signals for adjacent protons at room temperature[20][21][22][23][24]. Key signals would include a singlet for the N-methyl group (~2.2-2.5 ppm) and distinct multiplets for the non-equivalent methylene protons on both the piperazine and pyrrolidine rings.
-
¹³C NMR: The carbonyl carbon should appear around 165-175 ppm. Signals for the N-methyl carbon and the various methylene carbons of the two rings will also be present.
-
FT-IR:
-
Amide C=O Stretch: A strong, characteristic absorption band is expected in the range of 1630-1680 cm⁻¹[25].
-
C-N Stretch: Aliphatic C-N stretching vibrations will appear in the 1020-1250 cm⁻¹ region[26].
-
N-H Stretch: A secondary amine N-H stretch from the pyrrolidine ring is expected around 3300-3500 cm⁻¹, which would likely be a single, weak-to-medium band[26][27][28]. The tertiary amines of the piperazine ring will not show N-H stretching bands.
-
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observed at m/z 198.16, corresponding to the protonated form of the molecule.
Conclusion: A Profile for Drug Development
The physicochemical profile of (4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone—characterized by two distinct basic centers, moderate lipophilicity, and likely good aqueous solubility—positions it as a promising scaffold in drug discovery. The dominant basicity of the N-methylpiperazine nitrogen is a key determinant of its behavior in physiological environments. The robust experimental protocols detailed herein provide the necessary tools for researchers to validate these predicted properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new chemical entities.
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FTIR Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
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Al-Ostath, R. A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 9(7), e17866. [Link]
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An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine Derivatives
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including a rigid six-membered ring with two polar nitrogen atoms, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[2] This guide focuses on a specific, yet promising, subclass: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine derivatives . We will dissect the synthetic rationale for this scaffold, explore its hypothesized biological activities based on structural analogy to known pharmacophores, detail robust experimental protocols for its evaluation, and analyze potential structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The piperazine ring is a versatile heterocyclic motif that has been successfully incorporated into drugs targeting a wide array of biological systems.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, anticancer, and antimicrobial effects.[1][4] The two nitrogen atoms can be functionalized to modulate target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an ideal building block for creating diverse chemical libraries.[2]
The specific scaffold under investigation combines three key pharmacophoric elements:
-
1-Methylpiperazine: A common moiety in CNS-active drugs, where the methyl group can influence basicity and receptor interaction.
-
Pyrrolidine Ring: A five-membered saturated heterocycle that provides a rigid conformational constraint.
-
Carbonyl Linker: An amide bond that connects the two heterocyclic systems, providing a hydrogen bond acceptor and influencing the spatial orientation of the two fragments.
This unique combination suggests a strong potential for interaction with specific biological targets, which this guide will explore.
Synthesis of the Core Scaffold
The synthesis of the parent compound, 1-methyl-4-(pyrrolidinocarbonyl)piperazine, provides a foundational route that can be adapted for derivative synthesis. The primary strategy involves the coupling of a piperazine precursor with pyrrolidine.
General Synthetic Protocol
A validated method for synthesizing the core structure involves the reaction of 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine.[5] The causality behind this specific protocol is rooted in creating a highly reactive electrophile (the acyl chloride) that readily couples with the nucleophilic secondary amine of pyrrolidine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-methyl-4-chlorocarbonylpiperazine (1.0 eq) in an appropriate aprotic solvent, such as toluene, at room temperature. The use of an aprotic solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
Nucleophilic Addition: Prepare a solution of pyrrolidine (3.0 eq) in the same solvent. The excess of pyrrolidine serves both as the nucleophile and as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Controlled Reaction: Add the pyrrolidine solution dropwise to the 1-methyl-4-chlorocarbonylpiperazine solution at 0°C. This controlled addition is crucial for managing the exothermic nature of the reaction.
-
Reaction Completion: After the addition is complete, reflux the mixture for approximately 1 hour to ensure the reaction proceeds to completion.[5]
-
Workup: Cool the reaction mixture. The byproduct, pyrrolidine hydrochloride, will precipitate and can be removed by filtration.
-
Purification: The filtrate is dried over anhydrous sodium sulfate. The solvent is then removed by distillation under reduced pressure. The final purification of the crude product is achieved via vacuum distillation to yield the pure 1-methyl-4-(pyrrolidinocarbonyl)piperazine.[5]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the core scaffold.
Key Biological Activities and Therapeutic Targets
While direct studies on this compound derivatives are limited, the structural components strongly suggest activity within the central nervous system, particularly as modulators of dopamine receptors .[6][7]
Primary Hypothesized Target: Dopamine Receptors
The dopamine receptor family, divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, is implicated in numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[8] Many piperazine-containing compounds are known to be potent dopamine receptor ligands.[7][9] The 1-methylpiperazine moiety, in particular, is a common feature in ligands targeting these receptors.
Rationale for Investigation:
-
Structural Analogy: The overall structure mimics known pharmacophores for D2/D3 receptor antagonists.
-
Therapeutic Potential: Selective D3 receptor antagonists are being investigated for treating substance abuse and the negative symptoms of schizophrenia, while D2 antagonists are established antipsychotics.[6]
Proposed In Vitro Screening Cascade
To validate the hypothesis of dopamine receptor activity, a tiered screening approach is recommended. This ensures a logical, cost-effective progression from broad affinity assessment to functional characterization.
Protocol: Radioligand Competition Binding Assay This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (providing the receptors).
-
A specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors) at a concentration near its Kd.
-
Varying concentrations of the test this compound derivative.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Trustworthiness: The protocol's validity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
Screening Workflow Diagram
Caption: A tiered workflow for screening and characterizing derivatives.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The following table outlines key modification points and their hypothesized impact, drawing from principles observed in related chemical series.[10][11]
| Modification Point | Proposed Change | Rationale / Hypothesized Impact |
| Pyrrolidine Ring | Add substituents (e.g., hydroxyl, fluoro) at the 3- or 4-position. | Can introduce new hydrogen bonding interactions, potentially increasing affinity and modulating selectivity. Fluorination may improve metabolic stability.[10] |
| Piperazine Nitrogen (N1) | Replace the methyl group with ethyl, propyl, or small cyclic groups. | The size and nature of this group can significantly affect binding affinity and selectivity between dopamine receptor subtypes. |
| Carbonyl Linker | Reduce to a methylene linker; Replace with a sulfonyl group. | Modifies the geometry and electronic properties of the linker, affecting how the two heterocyclic rings are presented to the receptor binding pocket. |
| Piperazine Ring | Replace with a piperidine ring. | This fundamental change alters the basicity and hydrogen bonding capacity, which can dramatically shift target affinity, as seen in studies comparing piperazine and piperidine cores for other receptors.[12] |
SAR Logical Diagram
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility and clear, hypothesis-driven path for biological evaluation make it an attractive target for research programs.
Next Steps:
-
Synthesis of a Focused Library: Synthesize a small, diverse library of derivatives based on the SAR hypotheses outlined above.
-
Comprehensive Screening: Screen the library against a panel of CNS receptors, including all dopamine subtypes and key off-targets like serotonin and sigma receptors, to build a comprehensive pharmacological profile.[13]
-
ADME/Tox Profiling: For the most promising leads, conduct in vitro ADME assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability) to assess their drug-like properties.
-
In Vivo Validation: Advance compounds with potent and selective activity and favorable ADME profiles into relevant animal models of CNS disorders.
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An Update on the Synthesis of Pyrrolo[14][15]benzodiazepines. MDPI.
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In vitro studies of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
An In-Depth Technical Guide to the In Vitro Evaluation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects[1][2][3][4]. Its unique physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, make it a privileged structure in drug design[2]. This compound is a specific derivative within this class, combining the piperazine core with a pyrrolidine moiety. While detailed in vitro studies on this particular molecule are not extensively published, its structural similarity to other biologically active compounds suggests a rich potential for pharmacological activity.
This guide provides a comprehensive framework for the in vitro investigation of this compound. It is designed for researchers in drug discovery and development, offering a logical progression of experiments from initial screening to more detailed mechanism-of-action studies. The protocols and workflows described herein are based on established methodologies for characterizing novel chemical entities, particularly those containing the versatile piperazine scaffold.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C10H19N3O | [5][6] |
| Molecular Weight | 197.28 g/mol | [5] |
| CAS Number | 116818-82-7 | [5] |
| Purity | Min. 95% (typical for commercial samples) | [5] |
Synthesis Protocol
The synthesis of this compound can be achieved via the reaction of 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine[7].
Step-by-Step Synthesis:
-
Dissolve 8.1 g (0.05 mole) of 1-methyl-4-chlorocarbonylpiperazine in 50 ml of toluene at room temperature.
-
Prepare a solution of 10.7 g (0.15 mole) of pyrrolidine in 50 ml of toluene.
-
Cool the 1-methyl-4-chlorocarbonylpiperazine solution to 0°C and add the pyrrolidine solution dropwise over 30 minutes.
-
Reflux the mixture for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture, which will result in the precipitation of pyrrolidine hydrochloride (a yellow crystal).
-
Remove the precipitate by filtration.
-
Dry the filtrate with anhydrous sodium sulfate.
-
Remove the toluene solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude 1-methyl-4-(pyrrolidinocarbonyl)piperazine by distillation under reduced pressure (boiling point of 109.5-110.0° C at 0.5-0.6 mm Hg)[7].
Synthesis Workflow Diagram:
Caption: A tiered approach for the in vitro evaluation of novel compounds.
Tier 1: Broad Screening for Target Identification
The initial goal is to determine if this compound interacts with common drug targets. The structural motifs suggest potential interactions with receptors in the central nervous system or as an anti-infective agent.
Receptor Binding Assays
Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[8] A broad panel of receptor binding assays is a cost-effective first step.
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors (e.g., 5-HT1A, D2L, D3, D4.2).[8]
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]-spiperone for dopamine receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand displacement by the test compound. Determine the IC50 (concentration required to inhibit 50% of specific binding).
Antimicrobial Activity Screening
The piperazine scaffold is also present in anti-infective agents.[3][4] Initial screening against a panel of bacteria and fungi is warranted.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized suspension of the microbial strain to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Endpoint Reading: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Tier 2: Functional Characterization
If "hits" are identified in Tier 1, the next step is to determine if the binding results in a functional cellular response (e.g., agonism or antagonism).
GPCR Functional Assays (Example: cAMP Assay)
If the compound binds to a Gs or Gi-coupled receptor, its functional effect can be measured by quantifying changes in cyclic AMP (cAMP) levels.
Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonism, co-incubate with a known agonist.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the concentration of cAMP in the cell lysate.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (agonist effect) or IC50 (antagonist effect).
Hypothetical GPCR Signaling Pathway:
Caption: A generic GPCR signaling cascade modulated by a test compound.
Tier 3: Mechanistic & Selectivity Studies
For confirmed "active" compounds, further studies are needed to understand the mechanism of action (MoA) and selectivity.
Selectivity Profiling
A key aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects. The compound should be tested in binding and functional assays against a panel of related receptors or enzymes.
Cytotoxicity Assays
It is crucial to determine if the observed antimicrobial or cellular effects are due to specific activity or general toxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-72 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (concentration that reduces cell viability by 50%).
Conclusion
This technical guide outlines a systematic and logical approach to the in vitro characterization of this compound. By employing a tiered strategy that moves from broad screening to specific mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The versatility of the piperazine scaffold suggests that this compound could exhibit a range of interesting biological properties, and the experimental workflows provided here offer a robust starting point for its comprehensive evaluation.
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Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com. [Link]
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- US8501744B2 - Piperazine compounds.
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Synthesis and in Vitro Binding Studies of Piperazine-Alkyl-Naphthamides: Impact of Homology and sulphonamide/carboxamide Bioisosteric Replacement on the Affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L Receptors. PubMed. [Link]
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Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]
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In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central. [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
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In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice. PubMed. [Link]6801410/)
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1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine literature review and patents
An In-Depth Technical Guide to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This compound is a chiral heterocyclic compound that incorporates two pharmacologically significant scaffolds: N-methylpiperazine and L-proline. The piperazine ring is a cornerstone of medicinal chemistry, found in drugs with applications ranging from antipsychotics to anthelmintics.[1][2] The pyrrolidine-2-carbonyl substructure, derived from the amino acid proline, is a critical component of several modern therapeutics, most notably the Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[3]
This technical guide provides a comprehensive analysis of this compound, beginning with a plausible and detailed synthetic pathway. It explores the compound's physicochemical properties and delves into its potential biological activities and therapeutic applications. This exploration is grounded in a thorough review of structurally analogous compounds, suggesting promising avenues for investigation in central nervous system (CNS) disorders and metabolic diseases. The document concludes with an overview of the relevant patent landscape and outlines future directions for research and development.
Introduction: A Tale of Two Privileged Scaffolds
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. These are often referred to as "privileged structures." Both the piperazine and the pyrrolidine ring systems hold this distinction.
The piperazine moiety is a six-membered ring with two opposing nitrogen atoms. This structure imparts basicity and high water solubility, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4] Its derivatives have demonstrated a vast spectrum of biological activities, including CNS modulation, antimicrobial effects, and anti-inflammatory properties.[1][5]
The pyrrolidine ring, particularly when derived from the natural amino acid L-proline, offers a conformationally constrained scaffold with a key chiral center.[6] This structural feature is instrumental in designing molecules with high target specificity. The pyrrolidine-2-carbonyl motif is famously utilized in the "gliptin" class of antidiabetic drugs, where it plays a crucial role in the specific inhibition of the DPP-IV enzyme.[3]
The logical conjugation of these two scaffolds into this compound creates a novel chemical entity with the potential for synergistic or unique pharmacological activities. This guide aims to synthesize the existing knowledge on its constituent parts to build a predictive framework for its properties and therapeutic utility.
Physicochemical Properties and Structural Analysis
The fundamental properties of this compound are summarized below. The structure features a tertiary amine in the N-methylpiperazine ring and a secondary amine in the pyrrolidine ring, making the molecule basic. The amide bond is conformationally restricted, and the stereocenter at the C2 position of the pyrrolidine ring (derived from L-proline) dictates that the molecule will be chiral and optically active.
| Property | Value | Source |
| IUPAC Name | (S)-1-(1-Methylpiperazin-4-yl)-1-oxopropan-2-aminium | N/A |
| CAS Number | 116818-82-7 | [7][8] |
| Molecular Formula | C₁₀H₁₉N₃O | [9] |
| Molecular Weight | 197.28 g/mol | [7][9] |
| Appearance | Predicted to be a solid or oil at room temperature. | N/A |
| Purity | Commercially available at ≥95% | [7] |
Synthesis and Manufacturing
While specific literature detailing the synthesis of this compound is sparse, a robust and scalable synthetic route can be designed based on standard peptide coupling methodologies. The most logical approach involves the formation of an amide bond between a protected L-proline derivative and 1-methylpiperazine.
Proposed Synthetic Pathway
The synthesis hinges on the coupling of N-protected L-proline with 1-methylpiperazine, followed by deprotection. N-protection is critical to prevent the nucleophilic secondary amine of proline from participating in undesired side reactions, such as polymerization. The tert-Butoxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (S)-2-(4-methylpiperazine-1-carbonyl)pyrrolidine-1-carboxylate (Protected Intermediate)
-
To a stirred solution of N-Boc-L-proline (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add 1-methylpiperazine (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (silica gel, gradient elution with methanol in DCM) to yield the pure protected intermediate.
Causality: The use of EDC/HOBt as coupling agents is a standard and effective method for forming amide bonds while minimizing racemization of the chiral center. The aqueous workup serves to remove unreacted starting materials and coupling byproducts.
Step 2: Synthesis of 1-Methyl-4-((S)-pyrrolidine-2-carbonyl)piperazine (Final Product)
-
Dissolve the purified protected intermediate (1.0 eq.) in DCM (5 mL/mmol).
-
Add trifluoroacetic acid (TFA) (10 eq.) or a solution of 4M HCl in dioxane dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. The product can be further purified by distillation or crystallization if necessary.
Causality: Strong acid is required to cleave the acid-labile Boc protecting group. The final basic workup neutralizes the salt of the product and allows for its extraction into an organic solvent as the free base.
Biological Activity and Potential Therapeutic Applications
Direct pharmacological data for this compound is not available in public literature. However, a robust hypothesis of its potential activities can be constructed by examining its structural components.
Potential as a DPP-IV Inhibitor for Type 2 Diabetes
The most compelling therapeutic potential arises from the "(S)-pyrrolidine-2-carbonyl" moiety. This substructure is the cornerstone of several DPP-IV inhibitors, known as gliptins.[3] DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[3] The pyrrolidine ring of gliptins forms a covalent but reversible bond with a key serine residue in the active site of the DPP-IV enzyme. It is highly probable that this compound would exhibit inhibitory activity against this enzyme.
Caption: Mechanism of action for potential DPP-IV inhibition.
Potential for Central Nervous System (CNS) Activity
Piperazine derivatives are renowned for their diverse activities within the CNS.[2] Many centrally-acting drugs, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), contain a piperazine core.[2] This activity is often mediated through interactions with monoamine neurotransmitter systems, such as dopamine and serotonin receptors.[2][10] Given that the target molecule contains the N-methylpiperazine scaffold, it is a plausible candidate for CNS activity and warrants screening against a panel of CNS receptors.
Other Potential Activities
-
Kappa-Opioid Receptor Agonism : Certain piperazine derivatives that also contain a pyrrolidine element have been identified as potent kappa-opioid receptor agonists, which have potential as non-addictive analgesics.[11][12]
-
Anthelmintic Activity : The parent piperazine molecule functions by paralyzing parasitic worms through agonist effects on their GABA receptors.[13][14] While this specific derivative is more complex, some residual anthelmintic activity cannot be ruled out.
-
Anticonvulsant Properties : Various substituted piperazines have been synthesized and evaluated for anticonvulsant activity in preclinical models.[15]
Table of Biological Activities of Structurally Related Compounds
| Compound Class / Example | Core Moiety | Biological Activity | Reference |
| Vildagliptin | (S)-pyrrolidine-2-carbonitrile | DPP-IV Inhibition | [3] |
| Clozapine, Vortioxetine | Piperazine | CNS Activity (Antipsychotic, Antidepressant) | [2] |
| GR-89,696 | Piperazine-pyrrolidine | Kappa-Opioid Receptor Agonism | [12] |
| Piperazine Citrate | Piperazine | Anthelmintic (GABA Agonist) | [13][14] |
| Various Derivatives | 1,4-disubstituted piperazines | Anticonvulsant Activity | [15] |
Patent Landscape Analysis
A review of the patent landscape reveals numerous patents covering broad classes of piperazine derivatives for various therapeutic uses. While a patent specifically claiming this compound was not identified in the initial search, the molecule could potentially fall within the scope of broader, more generic claims in patents covering piperazine-amino acid conjugates.
Key areas where the compound might be covered include:
-
Patents for novel DPP-IV inhibitors that claim a generic structure of a proline-like moiety attached to a cyclic amine.
-
Patents for CNS-active agents where a substituted piperazine is a core element.
-
Patents for kappa-opioid agonists that feature a piperazine-pyrrolidine combination.
Table of Relevant Patent Areas
| Patent / Application No. | Assignee / Field | General Scope of Claims | Relevance to Target Compound |
| EP 0398720 A2 | Glaxo Group Limited | Piperazine derivatives acting as kappa opioid receptor agonists.[11] | Covers related piperazine-pyrrolidine structures, indicating a potential area of biological activity and patent space.[11] |
| US 7119093 B2 | Boehringer Ingelheim | Indolinone derivatives for treating diseases involving cell proliferation, which may contain a methyl-piperazine side chain.[16] | Demonstrates the use of the N-methylpiperazine carbonyl moiety as a building block in complex drug molecules.[16] |
| US 8501744 B2 | Argenta Discovery Ltd | Piperazine compounds as inhibitors of cysteine proteinases, with broad claims on substitutions.[17] | The generic structure claimed could potentially encompass the target molecule, highlighting the versatility of the piperazine scaffold in enzyme inhibition.[17] |
Conclusion and Future Directions
This compound is a fascinating molecule that stands at the intersection of well-validated medicinal chemistry scaffolds. While direct biological data remains elusive, a comprehensive analysis of its constituent parts allows for strong, evidence-based predictions of its therapeutic potential.
-
Feasible Synthesis: The compound can be reliably synthesized using standard, scalable peptide coupling chemistry.
-
Primary Therapeutic Target: The strongest hypothesis for its biological activity is the inhibition of the DPP-IV enzyme, positioning it as a potential therapeutic for type 2 diabetes.
-
Secondary Therapeutic Potential: Significant potential for CNS activity exists, based on the prevalence of the piperazine scaffold in neuropharmacology.
Future Research Directions:
-
Chemical Synthesis and Characterization: The first step is the execution of the proposed synthesis and full analytical characterization (NMR, MS, HPLC) of the compound.
-
In Vitro Biological Screening: The synthesized compound should be screened in a panel of assays, with the highest priority being:
-
A DPP-IV enzymatic inhibition assay.
-
A broad CNS receptor binding panel (including dopamine, serotonin, and opioid receptors).
-
Cell-based assays to assess cytotoxicity and potential antimicrobial or anticancer activity.
-
-
Preclinical Development: If promising activity is identified in vitro, subsequent steps would include ADME profiling, pharmacokinetic studies in animal models, and in vivo efficacy studies in relevant disease models (e.g., diabetic mouse models).
This structured approach will systematically unveil the true therapeutic potential of this compound, a molecule logically designed from the building blocks of successful medicines.
References
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PrepChem.com. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0398720 A2 - Piperazine derivatives. Google Patents.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
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Reddy, B. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 19. Retrieved from [Link]
- Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Patsnap Synapse. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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PubMed. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives.4. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
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PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
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ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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PubMed. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. Retrieved from [Link]
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PubMed. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Retrieved from [Link]
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Discovery and history of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
An In-Depth Technical Guide: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Abstract
The conjugation of piperazine and pyrrolidine rings represents a cornerstone in modern medicinal chemistry, creating scaffolds with significant therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, characterization, and pharmacological context of this compound (CAS: 116818-82-7), a representative molecule of this class. While the public domain information on this specific compound's history and application is sparse, this document leverages data from structurally related analogues and foundational chemical principles to provide a robust framework for researchers. We will explore established and proposed synthetic routes, detail analytical characterization protocols, and discuss the broader pharmacological relevance of the piperazine scaffold, thereby offering field-proven insights for professionals in drug discovery and development.
Part 1: The Piperazine-Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery
The piperazine ring is a ubiquitous heterocyclic motif in pharmacology, prized for its ability to confer aqueous solubility and act as a versatile linker.[1] It is a six-membered ring containing two opposing nitrogen atoms, which can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] Many approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anthelmintics, incorporate the piperazine core.[1]
When combined with a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—the resulting scaffold gains additional structural complexity and stereochemical possibilities. This combination is a frequent strategy in the design of novel chemical entities aimed at complex biological targets, particularly within the central nervous system (CNS).
The specific compound, this compound, links the 1-methylpiperazine moiety to a proline (pyrrolidine-2-carboxylic acid) residue via an amide bond. This structure presents several key features for medicinal chemists:
-
The 1-methylpiperazine group: Often used to increase brain penetration and engage with specific receptor pockets.
-
The amide linker: Provides a rigid, planar unit that can participate in hydrogen bonding.
-
The chiral center at the 2-position of the pyrrolidine ring: Allows for stereospecific interactions with biological targets.
Part 2: Synthesis and Methodologies
The synthesis of pyrrolidinylcarbonyl piperazine derivatives requires a strategic approach to amide bond formation, often involving protecting group chemistry to ensure regioselectivity. Below, we detail the established synthesis for a structural isomer and propose a robust, logical pathway for the target compound.
Experimental Protocol: Synthesis of 1-Methyl-4-(pyrrolidin-1-ylcarbonyl)piperazine
The synthesis of the structural isomer, where the pyrrolidine is linked via its nitrogen atom, is well-documented and provides a foundational methodology.[3] This reaction proceeds via the acylation of pyrrolidine with an activated piperazine derivative.
Step-by-Step Methodology:
-
Preparation of Reactant A: Dissolve 8.1 g (0.05 mol) of 1-methyl-4-chlorocarbonylpiperazine in 50 mL of toluene at room temperature.
-
Preparation of Reactant B: Prepare a solution of 10.7 g (0.15 mol) of pyrrolidine in 50 mL of toluene.
-
Reaction Initiation: Cool the solution of Reactant A to 0°C. Add the solution of Reactant B dropwise over a period of 30 minutes.
-
Reaction Completion: Following the addition, reflux the mixture for 1 hour.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, allowing the pyrrolidine hydrochloride byproduct to precipitate as a yellow crystal.
-
Remove the precipitate by filtration.
-
Dry the filtrate with anhydrous sodium sulfate.
-
Remove the toluene solvent by distillation under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by distillation under reduced pressure (boiling point of 109.5-110.0° C at 0.5-0.6 mm Hg) to obtain the pure compound.[3]
Proposed Protocol: Synthesis of this compound
For the target compound (CAS 116818-82-7), where the linkage is at the C2 position of the pyrrolidine ring, a standard peptide coupling approach is the most logical and efficient strategy. This involves activating the carboxylic acid of a protected proline derivative and reacting it with 1-methylpiperazine.
Step-by-Step Methodology:
-
Reactant Preparation (Boc-Protection): In a suitable flask, dissolve L-proline in a mixture of dioxane and water. Add sodium hydroxide, followed by di-tert-butyl dicarbonate (Boc)₂O. Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Acidify the mixture and extract the Boc-L-proline product.
-
Amide Coupling:
-
Dissolve the Boc-L-proline (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).[4]
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add 1-methylpiperazine (1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Deprotection: Dissolve the crude product in a solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution. Stir at room temperature for 1-2 hours.
-
Final Purification: Evaporate the solvent and excess acid. The resulting salt can be purified by recrystallization or column chromatography to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Part 3: Physicochemical and Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
The following table summarizes key properties of the target compound and its structural isomer, compiled from available chemical databases.
| Property | This compound | 1-Methyl-4-(pyrrolidin-1-ylcarbonyl)piperazine | Reference(s) |
| CAS Number | 116818-82-7 | 81363-72-6 | [3][5] |
| Molecular Formula | C₁₀H₁₉N₃O | C₁₀H₁₉N₃O | [6] |
| Molecular Weight | 197.28 g/mol | 197.28 g/mol | [6] |
| Boiling Point | Data not available | 109.5-110.0°C @ 0.5-0.6 mmHg | [3] |
| Physical Appearance | Data not available | Liquid (purified) | [3] |
Analytical Workflow: HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of small molecules and for reaction monitoring.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the final compound in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as needed for analysis.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for amide bond).
-
-
Data Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) to verify the expected mass-to-charge ratio (m/z) of 198.16 [M+H]⁺.
Part 4: Pharmacological Context and Future Directions
While specific pharmacological data for this compound is not publicly available, the broader class of piperazine derivatives has been extensively studied, providing a strong basis for predicting its potential biological activities.
General Mechanism of Action: GABAergic Modulation
The parent piperazine scaffold is best known for its anthelmintic (anti-parasitic worm) properties.[7] Its mechanism of action involves acting as an agonist at gamma-aminobutyric acid (GABA) receptors on the neuromuscular junctions of nematodes.[2][8] This leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane.[8] The resulting flaccid paralysis prevents the parasite from maintaining its position in the host's intestinal tract, leading to its expulsion.
Caption: General GABAergic mechanism of action for anthelmintic piperazines.
Broader Therapeutic Potential
Beyond its use in treating parasitic infections, the piperazine scaffold is a key component in drugs targeting a vast array of receptors, particularly in the CNS. Many piperazine derivatives have been developed as:
-
Kappa-Opioid Receptor Agonists: For potential use as analgesics and in the treatment of other conditions.[9][10]
-
Dopamine and Serotonin Receptor Ligands: Forming the basis of many antipsychotic and antidepressant medications.
-
Enzyme Inhibitors: As seen in compounds developed for diabetes and obesity.[11][12]
The specific structure of this compound makes it an attractive candidate for inclusion in screening libraries. Its proline-like moiety could target a variety of enzymes and receptors that recognize amino acid motifs, while the 1-methylpiperazine portion can be tuned to optimize properties like solubility, cell permeability, and receptor subtype selectivity. The synthesis and characterization of this and related molecules are critical first steps in the discovery of new therapeutic agents.
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An In-Depth Technical Guide to the Homologues and Analogues of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: Synthesis, Structure-Activity Relationships, and Biological Evaluation
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of the Pyrrolidinyl-Carbonyl-Piperazine Scaffold
The 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine core represents a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This structural motif combines the rigid, yet conformationally versatile, pyrrolidine ring with the synthetically tractable and pharmacokinetically favorable piperazine moiety. This unique amalgamation provides a three-dimensional framework that is adept at interacting with the complex topographies of G-protein coupled receptors (GPCRs) and transporters, which are pivotal in neuronal signaling.
Historically, both pyrrolidine and piperazine heterocycles have been independently recognized for their prevalence in a multitude of biologically active compounds, including approved drugs.[1][2] The strategic fusion of these two entities into the this compound scaffold has given rise to a new generation of molecules with significant potential as antipsychotics, antidepressants, and analgesics.[3][4] Notably, analogues of this core have demonstrated high affinity and selectivity for critical CNS targets such as kappa-opioid receptors (KOR) and dopamine transporters (DAT), making them valuable tools for both therapeutic development and neuropharmacological research.[5][6]
This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of homologues and analogues of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this promising chemical space.
Synthesis of the this compound Core and its Derivatives
The synthetic accessibility of the this compound scaffold is a key advantage for its exploration in drug discovery programs. The core structure is typically assembled through a straightforward amide bond formation, a robust and well-understood reaction in organic chemistry.
A general and efficient method for the synthesis of the parent compound involves the coupling of N-methylpiperazine with a suitably activated pyrrolidine-2-carboxylic acid derivative. A common approach utilizes the reaction of 1-methylpiperazine with pyrrolidine-2-carbonyl chloride.
A detailed, step-by-step methodology for a representative synthesis is provided in the "Experimental Protocols" section of this guide. The versatility of this synthetic route allows for the facile introduction of a wide array of substituents on both the pyrrolidine and piperazine rings, enabling a systematic exploration of the structure-activity landscape. For instance, substituted anilines and benzylamines can be utilized to generate a diverse library of pyrrolidin-2-one derivatives.[7]
Figure 2: Key structural modification points and their impact on pharmacological outcomes.
| Modification | Observation | Impact on Biological Activity | Reference |
| Pyrrolidine Ring | Introduction of a methyl group on the pyrrolidine ring of a related scaffold. | Stereochemistry of the methyl group significantly influences kappa-opioid receptor affinity, with the (S,S)-configuration showing the highest affinity. | [5] |
| Piperazine N4-Substitution | Replacement of the N-methyl group with larger or aromatic substituents. | Can modulate affinity and selectivity for various receptors, including dopamine and serotonin receptors, which is critical for antipsychotic activity. | [3][8] |
| Bioisosteric Replacement | Replacement of the pyrrolidine ring with other heterocycles. | Can improve physicochemical properties such as solubility and membrane permeability. | [9][10] |
Experimental Protocols: A Guide to In Vitro Characterization
The robust in vitro characterization of novel analogues is paramount to understanding their pharmacological profile and guiding further optimization. This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for amide bond formation.
Materials:
-
Pyrrolidine-2-carboxylic acid
-
Thionyl chloride
-
Toluene (anhydrous)
-
1-Methylpiperazine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Carboxylic Acid: To a solution of pyrrolidine-2-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour. Remove the solvent under reduced pressure to obtain the crude pyrrolidine-2-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of 1-methylpiperazine and triethylamine in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.
Protocol 2: Radioligand Binding Assay for Kappa-Opioid Receptor (KOR) Affinity
This protocol is a standard method for determining the binding affinity of a test compound to the KOR.
Materials:
-
Membrane preparation from cells expressing the human kappa-opioid receptor (e.g., CHO-K1 cells)
-
[³H]U-69,593 (radioligand)
-
Unlabeled U-69,593 (for non-specific binding determination)
-
Test compounds (homologues and analogues of this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, add binding buffer, the cell membrane preparation, and varying concentrations of the test compound.
-
Radioligand Addition: Add [³H]U-69,593 to each well at a concentration close to its Kd. For determining non-specific binding, add a high concentration of unlabeled U-69,593.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation. [11]
Protocol 3: [³⁵S]GTPγS Functional Assay for KOR Agonist/Antagonist Activity
This assay measures the functional consequence of ligand binding to the KOR, a Gi/o-coupled GPCR.
Materials:
-
Membrane preparation from cells expressing the human kappa-opioid receptor
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
GTPγS (for non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Other materials as in the radioligand binding assay
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (for agonist mode) or with the test compound and a known KOR agonist (for antagonist mode) in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and measure the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Determine the EC₅₀ and Emax values for agonists, or the IC₅₀ and Ki values for antagonists. [12][13][14]
Homologues and Analogues of Interest: A Landscape of Pharmacological Diversity
The systematic modification of the this compound scaffold has led to a diverse array of homologues and analogues with distinct pharmacological profiles. These can be broadly categorized based on the nature of the structural modifications.
Table 1: Representative Homologues and Analogues and their Biological Activities
| Compound Class | Structural Modification | Primary Biological Target(s) | Potential Therapeutic Application | Reference |
| Methylated Analogues | Addition of a methyl group to the pyrrolidine or piperazine ring. | Kappa-Opioid Receptor (KOR) | Analgesia, Antidepressants | [5] |
| Arylpiperazine Analogues | Replacement of the N-methyl group with various aryl substituents. | Dopamine (D₂) and Serotonin (5-HT₂ₐ) Receptors | Antipsychotics | [3][8] |
| Piperidine Homologues | Replacement of the pyrrolidine ring with a piperidine ring. | Dopamine Transporter (DAT) | Treatment of substance abuse | [6] |
| Benzamide Derivatives | Incorporation of a benzamide moiety. | Glycine Transporter-1 (GlyT-1) | Schizophrenia, Cognitive disorders |
Signaling Pathways: Elucidating the Mechanism of Action
A deep understanding of the intracellular signaling pathways modulated by these compounds is essential for rational drug design and predicting their in vivo effects. For analogues targeting the kappa-opioid receptor, the primary mechanism of action involves the modulation of G-protein signaling cascades.
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The liberated Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability.
Figure 3: Simplified signaling pathway of kappa-opioid receptor agonists.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel CNS-active compounds. Its synthetic tractability, coupled with the rich pharmacological diversity of its analogues, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:
-
Fine-tuning selectivity: Developing analogues with improved selectivity for specific receptor subtypes to minimize off-target effects.
-
Exploring novel therapeutic areas: Investigating the potential of these compounds in other CNS disorders beyond psychosis and pain.
-
Elucidating biased agonism: Designing ligands that preferentially activate specific downstream signaling pathways to achieve a more desirable therapeutic profile with fewer side effects.
This technical guide has provided a comprehensive framework for understanding and exploring the homologues and analogues of this compound. By integrating synthetic chemistry, SAR analysis, and detailed biological evaluation protocols, it is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology.
References
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Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting. (2015). PubMed Central. [Link]
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Activation of the cloned human kappa opioid receptor by agonists enhances [35S]GTPgammaS binding to membranes: determination of potencies and efficacies of ligands. (n.d.). PubMed. [Link]
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A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (n.d.). PubMed. [Link]
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N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. [Link]
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Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U. (n.d.). Wiley Online Library. [Link]
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). PubMed Central. [Link]
-
Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies. (2001). PubMed. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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Synthesis and Preliminary Pharmacological Evaluation of 2-[4-(Aryl substituted) piperazin-1-yl]-Nphenylacetamides: Potential Antipsychotics. (2011). ResearchGate. [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central. [Link]
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- 5. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This document is designed to offer both procedural steps and the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction
This compound is a chiral molecule featuring a piperazine ring acylated with a proline moiety. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in various intermolecular interactions, often impart favorable pharmacokinetic characteristics to drug candidates.[2] The incorporation of the chiral pyrrolidine-2-carbonyl group, derived from the amino acid proline, introduces stereospecificity and the potential for precise interactions with biological targets.
The structural combination of these two moieties suggests that this compound may exhibit a range of biological activities. Piperazine derivatives have been extensively studied for their effects on the central nervous system (CNS), as well as for their antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide will provide the necessary protocols to synthesize and explore the therapeutic potential of this compound.
Physicochemical Properties and Safety
While specific experimental data for this compound is not extensively available, its properties can be inferred from its constituent parts. The molecule possesses two basic nitrogen atoms in the piperazine ring and another in the pyrrolidine ring, suggesting it will be a basic compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₉N₃O |
| Molecular Weight | 197.28 g/mol [5] |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Safety and Handling Precautions:
No specific safety data sheet (SDS) is available for this compound. However, based on the safety profiles of related piperazine and proline derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[6][7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]
Synthesis of (S)-1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
The synthesis of the target compound is most effectively achieved through an amide coupling reaction between N-protected L-proline and 1-methylpiperazine. A common and efficient method for this transformation utilizes peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).[1][8] The synthesis involves two main stages: the coupling reaction to form the N-protected intermediate, followed by deprotection to yield the final product.
Sources
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- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a synthetic organic compound featuring a piperazine core linked to a proline amide moiety. Its structure suggests potential applications in medicinal chemistry, likely as a scaffold for developing novel therapeutic agents targeting various biological pathways. The accurate quantification of this and similar compounds in complex biological and pharmaceutical matrices is paramount for pharmacokinetic studies, quality control, and overall drug development and safety assessment.[1]
This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound. We will delve into the rationale behind method selection, offering detailed, field-proven protocols for two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
Molecular Structure and Properties:
Strategic Approach to Method Selection
The choice of an analytical method is contingent upon the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drugs and metabolites in biological fluids.[3] Its exceptional sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for the detection of picogram to nanogram levels of the analyte, often with minimal sample cleanup.[3][4] This makes it the ideal choice for pharmacokinetic studies where analyte concentrations can be exceedingly low.
-
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): HPLC-UV is a robust and widely accessible technique. However, the this compound molecule lacks a strong native chromophore, rendering direct UV detection insensitive for bioanalytical applications.[5] To overcome this, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule, thereby enhancing its detectability.[6][7] This approach is cost-effective and suitable for analyzing pharmaceutical formulations or when LC-MS/MS is unavailable.[6]
Protocol 1: High-Sensitivity Quantification by LC-MS/MS
This protocol describes a robust method for the quantification of this compound in human plasma, a common matrix for pharmacokinetic analysis.
Causality and Experimental Design
The core of this method is the specific detection of the analyte using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[8] A simple protein precipitation step is chosen for sample preparation due to its speed and efficiency in removing the bulk of plasma proteins, which can interfere with the analysis. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in sample processing and instrument response. If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Workflow for bioanalytical quantification using LC-MS/MS.
Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound in methanol. The use of a certified analytical standard is required.
-
Perform serial dilutions to prepare working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometer Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Key Parameters: Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) for the specific instrument.[8]
-
MRM Transitions (Proposed): These transitions are theoretical and must be optimized empirically by infusing a standard solution of the analyte.
-
Analyte: Precursor Ion (M+H)⁺: m/z 198.3. Product ions could arise from fragmentation of the amide bond or the piperazine ring. Potential product ions to screen for include those corresponding to the pyrrolidinylcarbonyl fragment and the methylpiperazine fragment.
-
Internal Standard: To be determined based on the IS selected.
-
-
Method Validation Summary
The method must be validated according to regulatory guidelines. The following table provides typical acceptance criteria for bioanalytical method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Accuracy within ±20%; Precision ≤20% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Monitored to ensure no significant ion suppression/enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, short-term, long-term) |
Protocol 2: Quantification by HPLC-UV with Pre-Column Derivatization
This protocol is a cost-effective alternative for quantifying this compound, particularly in simpler matrices like pharmaceutical formulations.
Causality and Experimental Design
Since the analyte lacks a chromophore, we introduce one by reacting it with 4-Chloro-7-nitrobenzofuran (NBD-Cl). NBD-Cl reacts with the secondary amine in the piperazine ring to form a stable, highly UV-active derivative.[5][6] This allows for sensitive detection using a standard HPLC-UV system. The reaction conditions (temperature, time, pH) are optimized to ensure complete and reproducible derivatization.
Method Development and Validation Logic
Caption: Logical flow from method development to validation.
Step-by-Step Protocol
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.
-
NBD-Cl Solution: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile. This solution is light-sensitive and should be prepared fresh.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a reaction vial.
-
Add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the NBD-Cl solution.
-
Vortex and heat the mixture at 60°C for 30 minutes in a water bath or heating block, protected from light.[6]
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
The sample is now ready for HPLC injection.
-
-
HPLC-UV Conditions:
-
HPLC System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 20 µL.
-
UV Detection: The wavelength will depend on the absorption maximum of the NBD-piperazine derivative, which should be determined using a PDA detector but is typically around 470 nm.
-
-
Quantification:
-
Identify the peak corresponding to the derivatized analyte based on its retention time compared to a derivatized standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
References
-
Chemsrc. 1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine. Available from: [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available from: [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
MDPI. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Available from: [Link]
-
ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF. Available from: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
National Institutes of Health. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available from: [Link]
-
Future Science. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]
-
National Institutes of Health. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
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- 2. This compound [m.chemicalbook.com]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the HPLC Analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Abstract
This technical guide provides a detailed framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. The unique chemical structure of this compound, featuring a chiral center, two tertiary amines, and a secondary amine within piperazine and pyrrolidine rings, presents distinct analytical challenges, including poor retention in traditional reversed-phase chromatography, potential for peak tailing, and the necessity for stereospecific separation. This document outlines two primary protocols: a reversed-phase HPLC-UV method for achiral purity assessment and quantification, and a chiral chromatography method for enantiomeric separation. The causality behind experimental choices, such as column chemistry, mobile phase pH, and detection strategy, is explained to provide researchers with a foundational understanding for method development and optimization.
Introduction and Analytical Considerations
This compound is a heterocyclic compound incorporating structural motifs common in active pharmaceutical ingredients (APIs). The piperazine ring is a scaffold in numerous drugs, while the chiral pyrrolidine element is also critical to the biological activity of many molecules.[1] The accurate determination of its purity, concentration, and enantiomeric excess is therefore essential in drug discovery, process development, and quality control settings.
Physicochemical Properties & Challenges
The molecule's structure dictates the analytical strategy:
-
Basicity and Polarity: The presence of three amine groups (two tertiary, one secondary) makes the molecule basic and highly polar. Piperazine itself is a weak base with two pKa values (conjugate acid pKa values of approximately 8.65 and 4.27).[2] This high polarity makes it difficult to retain on conventional C18 reversed-phase columns using standard mobile phases, often leading to elution near the void volume.[3][4]
-
Peak Shape: The basic nitrogen atoms can interact with residual acidic silanols on the surface of silica-based stationary phases, causing significant peak tailing. This interaction compromises resolution and reduces the accuracy of integration.
-
Chromophore: The molecule lacks a strong chromophore, as the carbonyl group provides only weak UV absorbance at low wavelengths (around 200-215 nm). This necessitates the use of high-purity solvents and can lead to low sensitivity with UV detectors.[2][5] Alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are highly suitable.[6]
-
Chirality: The compound possesses a stereocenter at the C2 position of the pyrrolidine ring. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are frequently a regulatory requirement.[1][7]
This guide will address these challenges by presenting logical, field-proven strategies for both achiral and chiral analyses.
Part I: Achiral Analysis for Purity and Potency
For routine quality control, such as determining the purity of a synthetic batch or quantifying the compound in a formulation, a robust achiral method is required. The primary challenge is achieving adequate retention and symmetrical peak shape. A reversed-phase method is often preferred for its simplicity and robustness.
Method Development Rationale
Column Selection: A standard C18 column is often the first choice for method development. However, due to the polar and basic nature of the analyte, a C18 column may provide insufficient retention.[8] To overcome this, a modern, high-purity silica column with robust end-capping is essential to minimize silanol interactions. An even better choice is a polar-embedded or polar-endcapped column (e.g., RP-Amide), which is designed to provide enhanced retention for polar compounds and is more stable in highly aqueous mobile phases.
Mobile Phase pH Control: The key to good chromatography for basic compounds is controlling the mobile phase pH. By operating at a low pH (e.g., 2.5-3.5), the amine functional groups will be fully protonated. This positive charge prevents chelation with silanols and ensures consistent retention. A buffer should always be used to maintain a stable pH. Volatile buffers like formic acid or ammonium formate are ideal as they are compatible with mass spectrometry.
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and often better peak efficiency. A gradient elution is recommended for analyzing samples that may contain impurities with a wide range of polarities.
Visual Workflow: Achiral Method Development
The logical flow for developing the achiral method is summarized in the diagram below.
Caption: Logical workflow for achiral HPLC method development.
Protocol: Achiral Reversed-Phase HPLC-UV
This protocol provides a starting point for analysis. Optimization may be required based on the specific HPLC system and impurities present.
1. Materials and Reagents:
-
Reference Standard: this compound
-
Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm)
-
Buffer Reagent: Formic acid (LC-MS grade)
-
Sample Diluent: Water/Acetonitrile (95:5, v/v)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Polar-Embedded C18 (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 3.5 µm | Provides superior retention for polar analytes and reduces peak tailing for bases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains a low pH (~2.7) to ensure protonation of amines, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH across the gradient. |
| Gradient Program | 5% B to 60% B over 15 minutes; hold at 60% B for 2 min; return to 5% B over 1 min | Separates the main peak from potential non-polar impurities. Adjust as needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak efficiency and reduces viscosity, leading to lower backpressure. |
| Detector | UV/PDA | Monitor at 210 nm for maximum sensitivity. A PDA detector is useful for peak purity assessment. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Standard Conc. | 0.5 mg/mL | Provides a strong signal without saturating the detector. |
3. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to achieve a final concentration of 0.5 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (diluent), followed by the standard solution, and then the samples.
Part II: Chiral Separation for Enantiomeric Purity
The analysis of enantiomers is critical in pharmaceutical development. Direct separation on a Chiral Stationary Phase (CSP) is the most common and efficient method.[1]
Method Development Rationale
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of chiral compounds, including those with pyrrolidine scaffolds.[1][7] Columns like Daicel Chiralpak® IA, IB, or IC are excellent starting points.
Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.
-
Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., Hexane/Ethanol). It often provides the best selectivity but can have issues with sample solubility and solvent cost.
-
Polar Organic (PO): Uses polar organic solvents like Acetonitrile and Methanol, often with acidic or basic additives. This mode is a good alternative when solubility in NP is poor.
-
Reversed Phase (RP): Uses aqueous/organic mixtures. While convenient, selectivity on polysaccharide CSPs is often lower in RP mode.
For this compound, the polar organic mode is a logical starting point due to the analyte's polarity and the presence of basic functional groups, which can be controlled with additives.
Visual Diagram: Chiral Separation Strategies
Caption: Comparison of direct and indirect chiral separation strategies.
Protocol: Chiral HPLC (Polar Organic Mode)
This protocol provides a starting point for chiral method screening.
1. Materials and Reagents:
-
Reference Standard: Racemic this compound
-
Solvents: Acetonitrile, Methanol, Ethanol (all HPLC grade)
-
Additives: Diethylamine (DEA) or Trifluoroacetic acid (TFA)
-
Sample Diluent: Methanol/Ethanol (50:50, v/v)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Daicel Chiralpak® IC-3 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm | A versatile CSP with broad selectivity for chiral amines and amides.[5] |
| Mobile Phase | Acetonitrile / Methanol (50:50, v/v) with 0.1% DEA | Polar organic mode. DEA is a basic additive used to improve the peak shape of basic analytes. |
| Isocratic/Gradient | Isocratic | Isocratic elution is preferred for chiral separations to maximize resolution. |
| Flow Rate | 0.7 mL/min | A slightly lower flow rate can improve chiral resolution. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral selectivity; start at ambient and optimize if needed. |
| Detector | UV/PDA at 210 nm | Same as achiral method. |
| Injection Volume | 3 µL | |
| Standard Conc. | 0.5 mg/mL (racemic mixture) | Used to confirm the retention times of both enantiomers and calculate resolution. |
3. Procedure:
-
Mobile Phase Preparation: Premix the mobile phase components. Degas thoroughly.
-
Standard Preparation: Prepare a solution of the racemic standard to identify the elution order and resolution of the two enantiomers.
-
System Equilibration: Equilibrate the CSP for at least 30-60 minutes. CSPs often require longer equilibration times than reversed-phase columns.
-
Analysis: Inject the racemic standard first. Once the method is established, inject the chiral sample to determine the enantiomeric excess.
Method Validation and System Suitability
Any developed HPLC method must be validated for its intended purpose. Key validation parameters and typical system suitability criteria are outlined below.
System Suitability Testing (SST)
SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 2.0% (n=5) | Demonstrates injection precision. |
| Resolution (Rs) | > 1.5 (for chiral) | Ensures baseline separation between enantiomers or adjacent peaks. |
References
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).
- A Review on Analytical Methods for Piperazine Determin
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online.
- Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies.
- Developing HPLC Methods. Sigma-Aldrich.
- Choosing HPLC Columns for Rapid Method Development. Agilent.
- We are looking for an HPLC method for determination of tertiary amines.
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Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Abstract
This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, a heterocyclic compound of interest in pharmaceutical research and drug development. The guide outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. A core focus is placed on the in-depth interpretation of spectral data, addressing the compound's structural intricacies, including conformational isomerism arising from restricted amide bond rotation. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation and quality control of complex small molecules.
Introduction: The Structural Challenge and the NMR Solution
This compound is a molecule that integrates three key structural motifs: an N-methylated piperazine ring, a pyrrolidine ring, and a linking carbonyl group, forming a tertiary amide. This unique combination of saturated heterocyclic systems presents a significant characterization challenge. The presence of multiple nitrogen atoms, stereocenters, and the potential for conformational heterogeneity necessitates a powerful analytical technique for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose, offering unparalleled insight into the molecular architecture at an atomic level.[1][2][3] Unlike other analytical techniques, NMR is non-destructive and provides a wealth of information on not only the chemical structure but also the spatial relationships between atoms and dynamic processes.[4] This application note serves as a practical guide to leveraging a suite of NMR experiments for the complete structural assignment of this compound.
A critical aspect of the NMR analysis of N-acyl piperazines is the phenomenon of rotational isomerism (or rotamers) due to the partial double bond character of the amide C-N bond.[5][6][7][8][9] This restricted rotation can lead to the observation of two distinct sets of signals for the piperazine and pyrrolidine moieties, complicating the spectra. This guide will address the identification and interpretation of these conformational isomers.
Experimental Workflow: From Sample to Structure
The successful NMR characterization of this compound follows a logical and systematic workflow. This process ensures high-quality data acquisition and facilitates accurate spectral interpretation.
Caption: Workflow for the NMR characterization of this compound.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[10][11]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, ≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool or a syringe filter (0.22 µm)
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For acquiring high-quality ¹³C and 2D spectra in a reasonable time, a higher concentration (20-50 mg) is recommended.[10][11]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal interference in the ¹H NMR spectrum (residual peak at ~7.26 ppm).[10]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently vortex the mixture until the compound is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube. Alternatively, use a syringe with a compatible filter.
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquisition on a standard 400 or 500 MHz NMR spectrometer.
3.2.1. One-Dimensional Spectra
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width (SW): 16 ppm (centered around 5 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 8-16
-
Temperature: 298 K
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
3.2.2. Two-Dimensional Spectra
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation).[12][13]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)
-
Spectral Width (F2 x F1): 16 ppm x 220 ppm
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans (NS): 4-8 per increment
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting molecular fragments.[12][13]
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)
-
Spectral Width (F2 x F1): 16 ppm x 220 ppm
-
Data Points (F2 x F1): 2048 x 512
-
Number of Scans (NS): 8-16 per increment
-
Long-range J(CH) Coupling Constant: Optimized for ~8 Hz
-
Spectral Interpretation and Structural Assignment
The following sections detail the predicted NMR spectral data for this compound. Due to the potential for rotamers, some signals, particularly those on the piperazine ring adjacent to the amide and the pyrrolidine ring, may appear as broadened or doubled peaks.[5][7][8]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Key COSY Correlations |
| H-2', H-6' | ~3.7 - 3.9 | m | 2H | H-3', H-5' |
| H-3', H-5' | ~2.4 - 2.6 | m | 2H | H-2', H-6' |
| N-CH₃ | ~2.30 | s | 3H | - |
| H-2" | ~3.8 - 4.0 | m | 1H | H-3"a, H-3"b, H-5"a, H-5"b |
| H-5"a, H-5"b | ~3.5 - 3.7 | m | 2H | H-2" |
| H-3"a, H-3"b | ~1.9 - 2.2 | m | 2H | H-2", H-4"a, H-4"b |
| H-4"a, H-4"b | ~1.8 - 2.0 | m | 2H | H-3"a, H-3"b |
| NH (Pyrrolidine) | ~1.5 - 2.5 | br s | 1H | - |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| C=O | ~172.0 | H-2', H-6', H-2" |
| C-2', C-6' | ~42.0 - 45.0 | H-3', H-5' |
| C-3', C-5' | ~54.0 - 55.0 | H-2', H-6', N-CH₃ |
| N-CH₃ | ~46.0 | H-3', H-5' |
| C-2" | ~58.0 - 60.0 | H-3"a, H-3"b, H-5"a, H-5"b |
| C-5" | ~46.0 - 48.0 | H-2" |
| C-3" | ~28.0 - 30.0 | H-2", H-4"a, H-4"b, H-5"a, H-5"b |
| C-4" | ~24.0 - 26.0 | H-3"a, H-3"b, H-5"a, H-5"b |
2D NMR Correlation Analysis
-
COSY: The COSY spectrum will be instrumental in tracing the proton-proton connectivities within the two separate ring systems. A clear correlation path should be visible from H-2' to H-3' in the piperazine ring and a more complex network within the pyrrolidine ring (H-2" -> H-3" -> H-4").
-
HSQC: The HSQC spectrum provides the direct, one-bond linkage between each proton and its attached carbon, confirming the assignments made in the 1D spectra. For example, the proton signal at ~2.30 ppm will correlate to the carbon signal at ~46.0 ppm, definitively assigning the N-methyl group.
-
HMBC: The HMBC spectrum is the key to assembling the molecular puzzle. It reveals the connectivity between the different structural fragments. The most critical correlation will be the three-bond coupling from the pyrrolidine H-2" proton to the carbonyl carbon (C=O), and the two-bond coupling from the piperazine H-2'/H-6' protons to the same carbonyl carbon. This unambiguously confirms the linkage of the two heterocyclic rings via the amide bond.
Caption: Key HMBC correlations for structural confirmation of this compound.
Conclusion: A Validated Approach
The protocols and interpretive guidelines presented in this application note constitute a robust and self-validating system for the complete NMR spectroscopic characterization of this compound. The systematic application of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the core structure, and analysis of conformational behavior. This methodology is essential for ensuring structural integrity and purity in drug discovery and quality control environments, aligning with the rigorous standards of the pharmaceutical industry.[1][4][14]
References
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41454–41465. Available at: [Link]
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Loeser, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]
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Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]
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University of Leicester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Available at: [Link]
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Lab Manager. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Lab Manager. Available at: [Link]
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Lab Manager. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: [Link]
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Emery Pharma. (2024). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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News-Medical.Net. (2024). Enhancing pharmaceutical quality control with advanced NMR solutions. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]
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JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
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ResearchGate. (2018). (PDF) NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
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Mamat, C., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Mathew, B., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
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Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]
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Köckerling, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of... | Download Scientific Diagram. Available at: [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
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ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
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National Institutes of Health. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available at: [Link]
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Rutgers University. (n.d.). MRRC Structure Elucidation Notes. Available at: [Link]
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PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]
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PubMed. (2011). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. Available at: [Link]
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ResearchGate. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... | Download Table. Available at: [Link]
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Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Available at: [Link]
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PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]
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SpectraBase. (n.d.). 1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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SpectraBase. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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SpectraBase. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
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Application Notes and Protocols for the Investigation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine in Cell Culture Assays
Introduction: A Privileged Scaffold for Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties, including its basicity and ability to be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] Similarly, the pyrrolidine ring is a versatile five-membered heterocycle integral to numerous bioactive compounds, valued for its stereochemical complexity and ability to explore three-dimensional pharmacophore space.[3][4]
The compound 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine combines these two powerful scaffolds. While the specific biological activity of this molecule is not extensively documented, its structural motifs are present in compounds known to exhibit potent and diverse pharmacological effects. Notably, derivatives featuring a pyrrolidine-carboxamide structure have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), demonstrating significant antiproliferative activity against various cancer cell lines.[5][6] Furthermore, piperazine-containing molecules have been developed as antagonists for GPCRs like the CXCR4 receptor, which is implicated in cancer metastasis, and as modulators of various ion channels.[4][7][8]
These application notes provide a comprehensive framework for researchers to conduct an initial characterization of this compound (referred to herein as "Compound P2P"). We will operate under the primary hypothesis that, based on its structural alerts, Compound P2P may function as an inhibitor of a Receptor Tyrosine Kinase (RTK) signaling pathway, such as the EGFR pathway, and a secondary hypothesis that it may impact cell cycle progression. The following protocols are designed as a logical, phased approach to systematically evaluate its cytotoxic effects, elucidate its mechanism of action, and assess its impact on key cancer-related cellular functions.
Hypothesized Mechanism of Action: Targeting Cancer Hallmarks
We hypothesize that Compound P2P's primary mechanism of action is the inhibition of a key signaling pathway crucial for cancer cell proliferation and survival, such as the EGFR pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream cascades including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell growth, proliferation, survival, and migration. Inhibition of EGFR phosphorylation is a clinically validated anticancer strategy.[5][6]
Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound P2P.
Preliminary Compound Handling and Preparation
Safety Precautions: The toxicological properties of Compound P2P have not been fully investigated. Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the powdered form should be done in a chemical fume hood.
Storage: Store the solid compound desiccated at -20°C, protected from light.
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C.
-
When preparing working concentrations for cell culture, the final concentration of DMSO in the media should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced artifacts. A vehicle control (media with the same final DMSO concentration) must be included in all experiments.
Phase 1: Foundational Assays - Determining Cytotoxicity
The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). This provides a critical quantitative measure of potency and informs the concentrations to be used in subsequent mechanistic assays.
Protocol 1.1: Cell Viability and IC50 Determination via MTT Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, Panc-1 pancreatic carcinoma, HT-29 colorectal adenocarcinoma).
-
Complete growth medium (specific to cell line), supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Compound P2P stock solution (10 mM in DMSO).
-
96-well flat-bottom cell culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound P2P in complete growth medium. A common starting range is 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.
-
| Cell Line | Hypothesized Target Pathway | Hypothetical IC50 (µM) for Compound P2P | Reference Compound | Reference IC50 (µM) |
| A549 (Lung) | EGFR dependent | 5.2 | Erlotinib | 2.5 |
| MCF-7 (Breast) | ER+, EGFR low | 15.8 | Doxorubicin | 1.1 |
| Panc-1 (Pancreas) | KRAS mutant, EGFR pathway | 8.9 | Erlotinib | >50 |
| HT-29 (Colon) | EGFR dependent | 7.4 | Erlotinib | 4.8 |
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic concentrations are established, the next phase focuses on testing the hypothesis that Compound P2P inhibits RTK signaling and/or affects cell cycle progression.
Protocol 2.1: Western Blot for RTK Pathway Inhibition
This protocol assesses whether Compound P2P inhibits the phosphorylation of EGFR and key downstream signaling proteins like Akt and ERK. A decrease in the phosphorylated form of these proteins relative to their total protein levels indicates pathway inhibition.
Materials:
-
6-well cell culture plates.
-
Selected cell line (e.g., A549, which is EGFR-dependent).
-
Compound P2P.
-
Recombinant human EGF (for stimulation).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr224), anti-total-ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Pre-treat cells with Compound P2P at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 2-4 hours. Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein and loading control antibodies.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each condition. Compare the treated samples to the stimulated vehicle control.
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if Compound P2P causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which is a hallmark of compounds that interfere with cell cycle machinery like CDKs.
Materials:
-
Selected cancer cell line.
-
Compound P2P.
-
6-well plates.
-
Cold 70% Ethanol.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound P2P (e.g., at IC50 concentration) and vehicle control for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Phase 3: Functional Characterization
This phase assesses the impact of Compound P2P on a key functional hallmark of cancer progression: cell migration.
Protocol 3.1: Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to measure the effect of a compound on collective cell migration.
Materials:
-
24-well or 12-well plates.
-
Selected cancer cell line (e.g., A549).
-
Sterile 200 µL pipette tip or a specialized scratch tool.
-
Compound P2P.
-
Microscope with a camera.
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them until they form a fully confluent monolayer.
-
Create the "Wound": Use a sterile pipette tip to make a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing sub-toxic concentrations of Compound P2P (e.g., 0.25x and 0.5x IC50) or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at each time point for all conditions. Calculate the percentage of wound closure relative to the initial scratch area. Compare the rate of closure between treated and control wells.
Integrated Experimental Workflow
The following diagram outlines the logical flow of experiments for characterizing a novel small molecule like Compound P2P.
Sources
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- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: In Vivo Administration of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Scaffolding a Novel CNS Investigational Agent
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1] The compound 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is a novel investigational molecule incorporating this versatile piperazine ring linked to a pyrrolidine-carbonyl group. While specific biological data for this exact molecule is not yet publicly available, its structural components suggest a strong potential for activity within the Central Nervous System (CNS).
Many piperazine derivatives function by modulating neurotransmitter systems.[2] For instance, some act as antagonists at histamine H3 receptors or as inhibitors of glycine transporter-1 (GlyT-1), both of which are targets for enhancing cognitive function.[3][4] This application note, therefore, provides a comprehensive guide for the initial in vivo characterization of this compound, with a primary focus on evaluating its potential as a pro-cognitive agent. We will outline foundational protocols for pharmacokinetic profiling and a robust pharmacodynamic assessment in a validated animal model of cognitive impairment.
Scientist's Note (Rationale): The absence of established data necessitates a foundational approach. We begin with pharmacokinetics (PK) to understand how the animal's body processes the compound (ADME: Absorption, Distribution, Metabolism, Excretion)[5], which is critical for designing a meaningful efficacy study. The selected pharmacodynamic (PD) model, scopolamine-induced amnesia, is a well-established and reliable method for screening compounds with potential nootropic (cognition-enhancing) effects.[6][7]
Compound Profile and Safety Considerations
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₉N₃O[8]
-
Molecular Weight: 197.28 g/mol [8]
-
Appearance: Typically a solid at room temperature.
Handling and Safety: Safety data for this specific compound is unavailable. Therefore, precautions should be based on related piperazine and 1-methylpiperazine compounds.
-
Hazards: Related compounds are classified as corrosive and can cause skin irritation and serious eye damage.[9][10] They are often harmful if swallowed, inhaled, or in contact with skin.[9][11]
-
Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear protective gloves, a lab coat, and safety goggles.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[9]
Hypothesized Mechanism of Action: Pro-Cognitive Modulation
Based on its structural alerts, we hypothesize that this compound may enhance cognitive function by modulating cholinergic or glutamatergic neurotransmission, pathways critical for learning and memory.[12] For the purpose of this guide, we will consider a potential mechanism involving the enhancement of acetylcholine (ACh) signaling, which is disrupted in models of cognitive impairment.
Caption: Hypothesized pathway for cognitive enhancement.
Protocol 1: Preliminary Pharmacokinetic (PK) Profiling in Rats
Objective: To determine the plasma concentration-time profile of this compound following a single administration, providing key parameters like Cmax, Tmax, and half-life (t½).
Materials:
-
This compound
-
Vehicle: e.g., 0.5% Methylcellulose in sterile water or 10% DMSO / 40% PEG300 / 50% Saline.
-
Adult Male Sprague-Dawley rats (250-300g)
-
Dosing syringes and gavage needles (for oral) or sterile syringes and needles (for IV/IP).
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and freezer (-80°C).
-
Anesthetic (e.g., Isoflurane) for terminal procedures.[13]
Methodology:
-
Dose Formulation:
-
Accurately weigh the compound and prepare a stock solution. For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the required concentration is 2 mg/mL.
-
Calculation: (10 mg/kg * 0.25 kg) / 5 mL/kg = 0.5 mL of 5 mg/mL solution. A more common concentration would be 2mg/mL, requiring a 1.25mL dose. Let's standardize to a 2 mg/mL concentration.
-
Preparation: For a 10 mL formulation at 2 mg/mL, dissolve 20 mg of the compound in the chosen vehicle. Use a sonicator or vortex to ensure complete dissolution.
-
Rationale: The choice of vehicle is critical for ensuring drug solubility and stability. A multi-component vehicle like DMSO/PEG/Saline is common for poorly soluble compounds in discovery-phase studies.[14]
-
-
Animal Dosing:
-
Acclimate animals for at least 48 hours before the experiment.[15]
-
Fast rats for 2-3 hours prior to oral dosing (water ad libitum).[15]
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer a single dose via the desired route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). For a first-pass study, a 10 mg/kg dose is a reasonable starting point.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the lateral tail vein or saphenous vein at specified time points.[15]
-
Place samples immediately into EDTA-coated tubes and keep on ice.
-
Rationale: A sparse sampling design where each animal is bled at a few time points can be used to minimize animal stress while still constructing a full PK profile for the group.
-
| Sampling Group | Time Points (Post-Dose) |
| Group A (n=3) | 0.25, 2, 8 hours |
| Group B (n=3) | 0.5, 4, 12 hours |
| Group C (n=3) | 1, 6, 24 hours |
Table 1: Example sparse sampling schedule for a preliminary PK study.
-
Plasma Processing:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) into clean, labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
Protocol 2: Pharmacodynamic (PD) Efficacy in a Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine, using the Morris Water Maze (MWM) test.
Animal Model Justification: The MWM is a widely accepted behavioral assay for evaluating spatial learning and memory.[7] Scopolamine reliably impairs performance in this task by disrupting cholinergic signaling, creating a robust model for screening pro-cognitive compounds.[6]
Caption: Experimental workflow for the MWM scopolamine challenge.
Experimental Design:
-
Animals: Adult Male Wistar rats (280-330g).
-
Groups (n=10-12 per group):
-
Vehicle + Saline: Negative Control (no impairment).
-
Vehicle + Scopolamine: Positive Control (impaired).
-
Compound (e.g., 3 mg/kg, PO) + Scopolamine: Test Group 1.
-
Compound (e.g., 10 mg/kg, PO) + Scopolamine: Test Group 2.
-
Compound (e.g., 30 mg/kg, PO) + Scopolamine: Test Group 3.
-
Rationale: A dose-response evaluation is crucial. Doses should be selected based on the initial PK study to ensure adequate brain exposure.
-
Step-by-Step Methodology:
-
MWM Apparatus: A circular pool (~1.8m diameter) filled with water (20-22°C) made opaque with non-toxic paint. A hidden escape platform is submerged 2 cm below the surface. Visual cues are placed around the room.
-
Training Phase (4 days):
-
Each day, each rat undergoes 4 trials to find the hidden platform, starting from different quadrants.
-
If the rat does not find the platform within 60 seconds, it is gently guided to it and allowed to stay for 15 seconds.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
Rationale: This phase establishes a baseline of spatial learning. Healthy animals should show a significant decrease in escape latency over the four days.
-
-
Test Day (Day 5):
-
Administer the test compound or vehicle via oral gavage 60 minutes before the trial.
-
Administer scopolamine (e.g., 1 mg/kg, IP) or saline 30 minutes before the trial.
-
Probe Trial: Remove the escape platform from the pool. Place the rat in the pool and allow it to swim for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform used to be) and the number of times the rat crosses the former platform location.
-
Data Analysis and Expected Outcomes
Data should be analyzed using appropriate statistical methods (e.g., Two-way ANOVA for training data, One-way ANOVA with post-hoc tests for probe trial data).
| Group | Dose (mg/kg) | Mean Escape Latency on Day 4 (s) | Time in Target Quadrant on Day 5 (s) | Platform Crossings on Day 5 (n) |
| 1. Vehicle + Saline | - | 12.5 ± 2.1 | 25.8 ± 3.5 | 4.1 ± 0.8 |
| 2. Vehicle + Scopolamine | - | 13.1 ± 2.5 | 11.2 ± 2.8 | 1.2 ± 0.5 |
| 3. Compound + Scopolamine | 3 | 12.8 ± 2.3 | 15.7 ± 3.1 | 2.0 ± 0.7 |
| 4. Compound + Scopolamine | 10 | 12.6 ± 2.0 | 22.4 ± 3.3# | 3.5 ± 0.6# |
| 5. Compound + Scopolamine | 30 | 13.0 ± 2.6 | 24.1 ± 2.9# | 3.9 ± 0.9# |
Table 2: Representative hypothetical data from the MWM study. Data are presented as Mean ± SEM. \p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine.*
Interpretation: A successful pro-cognitive compound would show no effect on its own but would significantly and dose-dependently reverse the deficits induced by scopolamine. In the hypothetical data above, the 10 and 30 mg/kg doses of the compound significantly increased the time spent in the target quadrant and the number of platform crossings compared to the scopolamine-only group, indicating a restoration of spatial memory.
Conclusion
This document provides a strategic framework for the initial in vivo assessment of this compound. By first establishing a foundational pharmacokinetic profile, researchers can design more informative and resource-efficient pharmacodynamic studies. The proposed scopolamine-induced amnesia model is a robust starting point for evaluating the compound's potential as a cognitive enhancer. Subsequent studies should explore other animal models relevant to specific neurological or psychiatric conditions, such as transgenic models of Alzheimer's disease, to further elucidate the therapeutic potential of this novel chemical entity.[16]
References
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Young, J. W., & Geyer, M. A. (2013). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. Current Pharmaceutical Biotechnology, 14(1), 30-43.
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Bhattacharya, S., & Kumar, A. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents. Current Psychopharmacology, 10(2), 89-102.
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Terry, A. V., & Buccafusco, J. J. (2003). The Behavioral Assessment of Cognition in Rodents. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
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Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing.
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WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
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Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse.
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Ataman Kimya. (n.d.). Piperazines.
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Wikipedia. (n.d.). Piperazine.
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PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information.
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Obach, R. S., et al. (2009). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 37(8), 1630-1640.
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PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
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Fisher Scientific. (2023). Safety Data Sheet: 1-Methylpiperazine.
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Walczyński, K., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 348(11), 788-803.
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Thomson, A. W., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7849-7868.
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Thermo Fisher Scientific. (2016). Safety Data Sheet: 1-Amino-4-methylpiperazine.
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University of California, Irvine. (2025). Rodent Anesthesia and Analgesia Guideline.
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
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National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US).
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Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295.
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
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Jodynis-Liebert, J., & Matuszewska, A. (2006). Tissue Distribution and Excretion of N-Methyl-2-Pyrrolidone in Male and Female Rats. International Journal of Occupational Medicine and Environmental Health, 19(2), 114-121.
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Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454.
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Singh, S., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4142-4152.
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CymitQuimica. (n.d.). 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine.
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Indiana University Bloomington. (n.d.). Guidelines for Anesthesia and Analgesia in Rats.
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Investigator's Guide to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: A Neuroscience Research Primer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine as a potential research tool in neuroscience. Given the novelty of this specific molecule, this guide is structured as a research primer, outlining a systematic approach to characterizing its neuropharmacological profile. The protocols and theoretical frameworks presented are based on the well-documented activities of its constituent chemical moieties: the piperazine and pyrrolidine rings.
Introduction: Unveiling a Potential Neuromodulator
This compound is a synthetic compound featuring a piperazine ring linked to a pyrrolidine ring via a carbonyl group. The piperazine nucleus is a common scaffold in a multitude of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, owing to its ability to interact with a wide range of neurotransmitter receptors.[1][2] The pyrrolidine ring is another key heterocyclic motif found in numerous biologically active compounds, contributing to their stereochemistry and three-dimensional structure, which is crucial for target engagement.[3]
The combination of these two pharmacologically significant scaffolds in this compound suggests a high probability of activity within the central nervous system (CNS). This guide provides a roadmap for elucidating its mechanism of action and potential therapeutic applications.
Hypothesized Mechanisms of Action: A Starting Point for Discovery
Based on the extensive literature on piperazine and pyrrolidine derivatives, several potential mechanisms of action for this compound can be hypothesized. These hypotheses form the basis for the subsequent experimental protocols.
-
Monoaminergic System Modulation: Many piperazine-containing compounds interact with dopamine, serotonin, and norepinephrine receptors and transporters.[4] Therefore, this compound could act as an agonist, antagonist, or reuptake inhibitor at these targets.
-
Cholinesterase Inhibition: The piperazine moiety is present in some acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a potential role in modulating cholinergic neurotransmission, which is relevant for cognitive function.[5][6]
-
GABAergic and Glutamatergic Modulation: Some piperazine derivatives have been shown to interact with GABA and glutamate receptors, suggesting potential anticonvulsant or anxiolytic properties.[7]
-
Sigma Receptor Interaction: The piperazine and pyrrolidine structures are found in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological functions and disorders.[8]
-
Enzyme Inhibition: Piperazine derivatives have been identified as inhibitors of monoamine oxidase (MAO-A and MAO-B), enzymes critical for the metabolism of monoamine neurotransmitters.[5]
The following DOT script visualizes the potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized molecular targets and downstream effects.
In Vitro Characterization: Protocols for Mechanistic Insight
A tiered approach to in vitro screening is recommended to efficiently identify the primary molecular targets of this compound.
Tier 1: Broad Receptor and Enzyme Profiling
The initial step is to perform a broad screen against a panel of common CNS targets. Commercial services offer comprehensive profiling against hundreds of receptors, ion channels, transporters, and enzymes.
Protocol: Broad Ligand Binding and Enzyme Inhibition Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Screening Panel Selection: Choose a comprehensive neuroscience panel that includes, at a minimum, all subtypes of dopamine, serotonin, adrenergic, muscarinic, and histamine receptors, as well as major CNS enzymes like MAO-A, MAO-B, and AChE.
-
Assay Conditions: The screening is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.
-
Data Analysis: Analyze the percentage of inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition or stimulation.
Table 1: Hypothetical Tier 1 Screening Results
| Target | % Inhibition at 10 µM |
| Serotonin Receptor 5-HT2A | 85% |
| Dopamine Transporter (DAT) | 72% |
| Monoamine Oxidase-A (MAO-A) | 65% |
| Sigma-1 Receptor | 58% |
| Acetylcholinesterase (AChE) | 15% |
Tier 2: Dose-Response and Functional Assays for "Hits"
For targets identified as "hits" in Tier 1, the next step is to determine the potency (IC50 or EC50) and functional activity (agonist, antagonist, or inhibitor).
Protocol: Functional Characterization of 5-HT2A Receptor Activity
-
Cell Line: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: 5-HT2A is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode:
-
Plate the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add increasing concentrations of this compound and measure the fluorescence signal.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Measure the fluorescence signal to determine the inhibitory effect of the test compound.
-
-
Data Analysis: Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Protocol: MAO-A Enzyme Inhibition Assay
-
Enzyme Source: Use a commercially available recombinant human MAO-A enzyme.
-
Substrate: Use a fluorogenic MAO substrate (e.g., Amplex Red).
-
Assay Procedure:
-
In a 96-well plate, add the MAO-A enzyme, the substrate, and varying concentrations of this compound.
-
Incubate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
The following DOT script illustrates the in vitro screening workflow.
Sources
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Application Notes and Protocols: Characterizing 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine in Receptor Binding Assays
Senior Application Scientist Note: The following guide provides a comprehensive framework for utilizing receptor binding assays to characterize the novel compound 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. Due to the nascent stage of research on this specific molecule, this document establishes a foundational methodology. Initial screening to identify primary receptor targets is a prerequisite for applying the more specific protocols detailed herein. The principles and techniques described are broadly applicable to G-protein coupled receptors (GPCRs), a common target class for piperazine-containing compounds.[1]
Introduction: The Scientific Rationale
This compound is a synthetic compound featuring a piperazine core, a structural motif present in numerous pharmacologically active agents.[2] The piperazine moiety often confers affinity for a range of receptors, including but not limited to dopamine, serotonin, and sigma receptors.[3][4] Its mode of action is frequently associated with the modulation of neurotransmitter systems by acting as an agonist or antagonist at their respective receptors.[5] The pyrrolidin-2-ylcarbonyl group introduces a chiral center and additional points of interaction, potentially enhancing both affinity and selectivity for specific receptor subtypes.
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand (the compound of interest) and its receptor.[6][7] These assays are indispensable for determining a compound's affinity (Kd or Ki), receptor density (Bmax), and specificity profile.[8][9][10] This guide will detail two primary methodologies: a traditional filtration-based radioligand binding assay and a more contemporary, homogeneous Scintillation Proximity Assay (SPA).
Part 1: Foundational Principles of Receptor Binding
Before proceeding to specific protocols, it is crucial to understand the core concepts that underpin all binding assays. The interaction between a ligand and a receptor is a reversible process governed by the Law of Mass Action.
Key Parameters:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
-
Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that will bind to 50% of the receptors. It is a measure of the affinity of the unlabeled compound.
-
Bmax (Maximum Binding Capacity): Indicates the total concentration of receptors in the sample.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.
Part 2: Experimental Workflows
Workflow 1: Traditional Radioligand Binding Assay (Filtration Method)
This method relies on the physical separation of the receptor-ligand complex from the unbound ligand. It is a robust and highly sensitive technique considered the gold standard in many laboratories.[1]
Caption: Workflow for a traditional radioligand binding assay.
This protocol aims to determine the Ki of this compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors). The concentration should be at or below its Kd value.[11]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., unlabeled haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Liquid Scintillation Counter and Cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of this compound. A typical concentration range would be from 10-10 M to 10-5 M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor source + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor source + Radioligand + High concentration of unlabeled ligand.
-
Competitive Binding: Receptor source + Radioligand + Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically in preliminary kinetic experiments.[8][10]
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step is critical to prevent dissociation of the receptor-ligand complex.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value |
| Radioligand Concentration | At or below Kd | 0.1 - 5 nM |
| Receptor Protein | Per well | 10 - 100 µg |
| Incubation Time | To reach equilibrium | 30 - 120 minutes |
| Incubation Temperature | Depends on receptor stability | 25°C or 37°C |
| Unlabeled Ligand (for NSB) | ~1000x Ki of the ligand | 1 - 10 µM |
Workflow 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format, meaning it does not require a physical separation step.[12][13] This makes it highly amenable to high-throughput screening.[14][15] The principle relies on the proximity of a radioligand to a scintillant-impregnated bead.[16]
Caption: Workflow for a Scintillation Proximity Assay.
Materials:
-
SPA Beads: e.g., Wheat germ agglutinin (WGA)-coated PVT SPA beads (for glycosylated membrane receptors).
-
Receptor Source: Cell membranes expressing the target receptor.
-
Radioligand: Typically a [3H] or [125I]-labeled ligand.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: As per the filtration assay.
-
Microplate Scintillation Counter.
Procedure:
-
Receptor-Bead Coupling: Incubate the cell membranes with the SPA beads to allow for coupling. The optimal ratio of membrane to bead must be determined empirically.[13][14]
-
Assay Setup: In a 96-well or 384-well microplate, add the following in order:
-
Assay Buffer
-
Test compound or non-specific binding control.
-
Radioligand.
-
Receptor-coupled SPA beads.
-
-
Incubation: Seal the plate and incubate at a controlled temperature with gentle shaking to keep the beads in suspension. The incubation time should be sufficient to reach equilibrium.[14]
-
Counting: Count the plate directly in a microplate scintillation counter. No washing or filtration is required.
-
Data Analysis: The data analysis is analogous to the filtration assay, involving the calculation of specific binding, plotting a dose-response curve, and determining the Ki using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value |
| SPA Bead Concentration | Per well | 0.25 - 1 mg |
| Receptor Protein | Per well | 5 - 50 µg |
| Radioligand Concentration | At or below Kd | 0.1 - 5 nM |
| Incubation Time | To reach equilibrium | 60 - 240 minutes |
| Plate Format | High-throughput compatible | 96-well or 384-well |
Part 3: Trustworthiness and Self-Validation
To ensure the integrity of the generated data, every assay must include a robust set of controls.
-
Quality Control of Reagents: The purity of the test compound and the radiochemical purity of the ligand are paramount.[17] Degradation can significantly alter binding affinities.
-
Equilibrium Confirmation: Kinetic experiments (association and dissociation) should be performed to confirm that the chosen incubation time is sufficient to reach equilibrium.[10]
-
Receptor Concentration: The concentration of receptors should be kept low, ideally where less than 10% of the added radioligand is bound. This minimizes ligand depletion, which can affect the accuracy of Kd and Ki measurements.[8][10]
-
Standard Compound: A known reference compound with a well-characterized Ki for the target receptor should be run in parallel as a positive control.
-
Statistical Analysis: All experiments should be performed with sufficient replicates (n≥3) to allow for robust statistical analysis.
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | Radioligand is too hydrophobic; filter binding issues. | Add BSA or detergents to buffers; pre-soak filters in polyethyleneimine (PEI).[11] |
| Low Signal-to-Noise Ratio | Insufficient receptor concentration; low specific activity of radioligand. | Increase the amount of membrane protein; use a radioligand with higher specific activity. |
| Poor Reproducibility | Inconsistent timing of filtration; temperature fluctuations; pipetting errors. | Standardize all steps meticulously; use automated liquid handlers for high-throughput assays. |
| No Displacement by Test Compound | Compound is insoluble or inactive at the target receptor. | Check compound solubility in assay buffer; screen against a panel of other relevant receptors. |
Conclusion
The application of radioligand binding assays and Scintillation Proximity Assays provides a powerful and quantitative approach to characterizing the interaction of this compound with its molecular targets. By carefully designing experiments with appropriate controls and understanding the underlying principles, researchers can accurately determine the binding affinity and selectivity of this novel compound, which are critical first steps in the drug development process.
References
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
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Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer. [Link]
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Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Current protocols in pharmacology, Chapter 2, Unit2.7. [Link]
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Sun, H., et al. (2000). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current protocols in molecular biology, Chapter 20, Unit 20.5. [Link]
-
IJzerman, A. P., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS omega, 3(10), 14266–14274. [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
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Gifford Bioscience. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]
-
Glickman, F., & Schmid, A. (2007). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Receptor-Ligand Interactions. Humana Press. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]
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PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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de la Fuente, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1346. [Link]
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Le, T. V., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6726–6729. [Link]
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Varricchio, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6842. [Link]
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The Selective AT2 Receptor Antagonist PD-123,319: A Tool for Interrogating the Renin-Angiotensin System
Introduction: Unraveling the Protective Arm of the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the actions of the Angiotensin II Type 1 (AT1) receptor are well-characterized and often associated with vasoconstriction, inflammation, and cellular proliferation, the role of the Angiotensin II Type 2 (AT2) receptor has historically been more enigmatic. The AT2 receptor is now increasingly recognized as a key component of the "protective" arm of the RAS, often counter-regulating the effects of AT1 receptor activation.[1] To dissect the specific contributions of the AT2 receptor in various physiological and pathophysiological processes, highly selective pharmacological tools are indispensable. 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, more commonly known in the scientific literature as PD-123,319 , is a potent and selective, non-peptide antagonist of the AT2 receptor.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PD-123,319 to investigate AT2 receptor-mediated signaling pathways.
Mechanism of Action: Selective Blockade of the AT2 Receptor
PD-123,319 exhibits high selectivity for the AT2 receptor, with an approximately 10,000-fold greater affinity for the AT2 receptor over the AT1 receptor.[3] This remarkable selectivity allows for the precise inhibition of AT2 receptor signaling, thereby enabling the elucidation of its specific downstream effects. The AT2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II, initiates a variety of intracellular signaling cascades.[4] These pathways are often associated with vasodilation, anti-inflammatory responses, and inhibition of cell growth.[5] By competitively binding to the AT2 receptor, PD-123,319 prevents Angiotensin II from activating these signaling pathways, making it an invaluable tool for studying the functional roles of the AT2 receptor.
It is important to note that while predominantly classified as an antagonist, some studies have suggested that PD-123,319 may exhibit partial agonist activity at the AT2 receptor under certain experimental conditions.[6][7] Researchers should consider this possibility when designing experiments and interpreting results.
Below is a diagram illustrating the canonical signaling pathway of the AT2 receptor and the point of intervention for PD-123,319.
Caption: AT2 Receptor Signaling and PD-123,319 Inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for PD-123,319, which is crucial for determining appropriate experimental concentrations.
| Parameter | Tissue/Cell Type | Species | Value | Reference(s) |
| IC₅₀ | Adrenal Tissue | Rat | 34 nM | [8][9][10][11] |
| IC₅₀ | Brain Tissue | Rat | 210 nM | [11] |
| IC₅₀ | Adrenal Glomerulosa Cells | Bovine | 6.9 nM | [8][9][10][12] |
| Binding Affinity (KD) | AT2 Receptor | Rat | 1.6 nM | [13] |
Note: IC₅₀ and KD values can vary depending on the specific experimental conditions, including the radioligand used and the tissue or cell preparation.
Experimental Protocols
Preparation of PD-123,319 Stock Solutions
Proper preparation of stock solutions is critical for experimental reproducibility.
Materials:
-
PD-123,319 ditrifluoroacetate powder
-
High-purity, sterile solvent (e.g., DMSO or sterile water)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for a 10 mM Stock Solution in DMSO:
-
Acclimatization: Allow the vial of PD-123,319 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[2]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the required amount of PD-123,319. To prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 736.67 g/mol for the ditrifluoroacetate salt), weigh out 7.37 mg.[2]
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder. For a 10 mM solution, add 1 mL of DMSO to 7.37 mg of the compound.[2]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[2]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[2][3] Always protect solutions from light and moisture.
In Vitro Protocol: Western Blot Analysis of AT2 Receptor-Mediated Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol provides a framework for investigating the effect of PD-123,319 on Angiotensin II-induced signaling pathways in HUVECs.
Materials:
-
HUVECs
-
Appropriate cell culture medium and supplements
-
Angiotensin II
-
PD-123,319
-
Losartan (selective AT1 receptor antagonist, as a control)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer
-
Primary and secondary antibodies against target proteins (e.g., phosphorylated and total forms of p38 MAPK, ERK1/2)
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Step-by-Step Protocol:
-
Cell Culture: Culture HUVECs in appropriate medium until they reach 80-90% confluency.
-
Starvation: To reduce basal signaling, starve the cells in serum-free medium for 12 hours prior to treatment.[8]
-
Treatment:
-
Pre-incubate the cells with PD-123,319 (e.g., 10 µM) or Losartan (as a control for AT1 receptor-mediated effects) for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a predetermined time course (e.g., 5, 15, 30, 60 minutes) to assess signaling dynamics. Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target signaling proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Protocol: Investigation of PD-123,319 Effects in a Rat Model of Colitis
This protocol, adapted from published studies, outlines the use of PD-123,319 in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[14]
Materials:
-
Male Wistar rats
-
2,4-dinitrobenzene sulfonic acid (DNBS)
-
PD-123,319
-
Vehicle for PD-123,319 (e.g., saline)
-
Anesthesia
-
Surgical and necropsy instruments
Experimental Procedure:
-
Induction of Colitis: Anesthetize the rats and intra-rectally administer DNBS to induce colitis.
-
Treatment Groups: Divide the animals into treatment groups, including a sham control group, a DNBS-colitis group treated with vehicle, and DNBS-colitis groups treated with varying doses of PD-123,319 (e.g., 0.3, 3, and 10 mg/kg, administered intraperitoneally).[14]
-
Drug Administration: Administer PD-123,319 or vehicle daily for a specified period following colitis induction.
-
Assessment of Colitis Severity: At the end of the treatment period, euthanize the animals and collect the colons. Assess the severity of colitis by measuring colon length and weight, and by histological examination of tissue sections for signs of inflammation and injury.
-
Biochemical Analyses: Homogenize colon tissue to measure markers of inflammation and oxidative stress, such as myeloperoxidase (MPO) activity and the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).[14]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of experimental results using PD-123,319, it is essential to incorporate a self-validating system into your experimental design. This includes:
-
Positive and Negative Controls: Always include appropriate positive and negative controls. For example, when studying the effects of Angiotensin II, a vehicle-treated group serves as a negative control.
-
Use of Multiple Antagonists: To confirm that the observed effects are specifically mediated by the AT2 receptor, use another selective AT2 receptor antagonist in parallel with PD-123,319. Additionally, the use of a selective AT1 receptor antagonist like Losartan can help differentiate between AT1 and AT2 receptor-mediated effects.
-
Dose-Response Curves: Perform dose-response experiments to determine the optimal concentration of PD-123,319 for your specific experimental system and to confirm a dose-dependent effect.
-
Orthogonal Approaches: Whenever possible, validate your findings using multiple, independent experimental techniques. For instance, if you observe changes in protein phosphorylation by Western blot, you could further investigate downstream functional consequences, such as changes in cell proliferation or migration.
By adhering to these principles of rigorous experimental design, researchers can confidently and accurately delineate the role of the AT2 receptor in their systems of interest using the selective antagonist PD-123,319.
References
-
PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) - Ascent Scientific. (URL: [Link])
-
PD 123319 ditrifluoroacetate | Angiotensin AT2 Receptors - Bio-Techne. (URL: [Link])
-
Wagenaar, G. T. M., et al. (2017). Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats. American Journal of Physiology-Lung Cellular and Molecular Physiology, 312(3), L329-L341. (URL: [Link])
-
Gallo, G., et al. (2020). PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility. Inflammopharmacology, 28(1), 187-199. (URL: [Link])
-
Main signaling pathways associated with AT2 receptor activation leading... - ResearchGate. (URL: [Link])
-
Signal transduction of the AT2 receptor and related pathways. - ResearchGate. (URL: [Link])
-
Main signaling pathways for the AT2 receptor of angiotensin II in the brain. - ResearchGate. (URL: [Link])
-
Angiotensin Receptors: Affinity and Beyond | Clinical Science - Portland Press. (URL: [Link])
-
Influence of Angiotensin II Subtype 2 Receptor (AT2R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT1R) Blockade - PMC - PubMed Central. (URL: [Link])
-
AT1R and AT2R signaling networks. Schematic of the signaling cascades... - ResearchGate. (URL: [Link])
-
Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - University of Southern Denmark. (URL: [Link])
-
Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC - NIH. (URL: [Link])
-
Lack of a Beneficial Effect of PD123319, an AT2-angiotensin Receptor Antagonist, on the Course of Ablation Nephropathy in the Rat - PubMed. (URL: [Link])
-
Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed. (URL: [Link])
-
Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties | Request PDF - ResearchGate. (URL: [Link])
-
The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - MDPI. (URL: [Link])
-
Small Molecule Angiotensin II Type 2 Receptor (AT2R) Antagonists as Novel Analgesics for Neuropathic Pain: Comparative Pharmacokinetics, Radioligand Binding, and Efficacy in Rats - Oxford Academic. (URL: [Link])
-
A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - NIH. (URL: [Link])
-
Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed. (URL: [Link])
-
The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-( - PubMed Central - NIH. (URL: [Link])
-
What is the mechanism of Piperazine? - Patsnap Synapse. (URL: [Link])
-
(PDF) Relative affinity of angiotensin peptides and novel ligands at AT(1) and AT(2) receptors - ResearchGate. (URL: [Link])
-
Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 an - DiVA portal. (URL: [Link])
-
PIPERAZINES - Ataman Kimya. (URL: [Link])
-
Piperazine - Wikipedia. (URL: [Link])
-
Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PubMed Central. (URL: [Link])
-
Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (URL: [Link])
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (URL: [Link])
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Synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine derivatives for SAR studies
Application Note & Protocol
Strategic Synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs across various therapeutic areas.[1][2] Its unique combination of properties—including high aqueous solubility, two basic nitrogen atoms for modulating pKa, and a stable chair conformation—makes it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When coupled with a pyrrolidine moiety, another prevalent heterocyclic system in drug discovery known for its ability to explore 3D chemical space, the resulting scaffold, such as this compound, presents a compelling starting point for generating novel bioactive compounds.[3]
This document provides a detailed guide to the synthesis of this core scaffold and its derivatives. The protocols are designed to be robust and adaptable, facilitating the generation of a focused compound library for Structure-Activity Relationship (SAR) studies. We will delve into the causality behind experimental choices, from protecting group strategy to the selection of coupling reagents and purification methods, ensuring a scientifically rigorous approach to lead generation.
Overall Synthetic Strategy
The synthesis of the target scaffold is achieved through a convergent strategy involving the formation of an amide bond between a protected proline derivative and 1-methylpiperazine. This approach is modular, allowing for the easy substitution of either the pyrrolidine or piperazine fragment to generate a diverse library of analogs for SAR studies.
The core logic of the synthesis involves three key stages:
-
Protection: The secondary amine of L-proline is protected to prevent self-coupling and other side reactions during the amide bond formation. The tert-butoxycarbonyl (Boc) group is selected for its stability under coupling conditions and its facile removal under mild acidic conditions.[4][5][6]
-
Coupling: The protected proline is activated and coupled with 1-methylpiperazine. This is the critical bond-forming step.
-
Deprotection: The Boc group is removed to yield the final free amine, which is often the desired pharmacologically active form.
Figure 1: General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of L-Proline
Rationale: The protection of the proline nitrogen is essential to prevent its nucleophilic attack on the activated carboxyl group, which would lead to oligomerization. The Boc group is ideal due to its ease of installation and its orthogonal removal conditions relative to many other protecting groups.[6][7] The use of a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side reactions.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-proline (1.0 eq) in a 1:1 mixture of THF and deionized water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirring proline solution over 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once complete, concentrate the mixture in vacuo to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. The product should precipitate or form an oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline, typically as a white solid or viscous oil.
Protocol 2: Amide Coupling with 1-Methylpiperazine
Rationale: The formation of the amide bond requires activation of the carboxylic acid. Carbodiimides like diisopropylcarbodiimide (DIC) are effective activating agents.[8] However, their use can lead to racemization of the chiral center. To suppress this, an additive such as 1-hydroxybenzotriazole (HOBt) is crucial. HOBt traps the highly reactive O-acylisourea intermediate to form an active ester, which then reacts cleanly with the amine (1-methylpiperazine) with minimal racemization.[8] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants.
Materials:
-
N-Boc-L-proline (from Protocol 1)
-
1-Methylpiperazine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the solution and stir for 20 minutes at 0 °C. A white precipitate of diisopropylurea may begin to form.
-
Add 1-methylpiperazine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate. This product can often be used in the next step without further purification.
Protocol 3: Boc Deprotection
Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) is commonly used for its efficient and clean removal of the Boc group.[5][6] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to give the free amine.[7] Using TFA in DCM provides a non-aqueous acidic environment suitable for this transformation.
Materials:
-
Boc-protected intermediate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the crude Boc-protected intermediate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 25-50% TFA in DCM dropwise. (Caution: TFA is corrosive).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and basify carefully to pH >10 with 1M NaOH or by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer multiple times with DCM or a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude final product.
Protocol 4: Purification of the Final Product
Rationale: Piperazine derivatives are basic and often polar, which can lead to challenges during purification by standard silica gel chromatography, such as peak tailing.[9][10] This is caused by strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[9] To mitigate this, a basic modifier like triethylamine (TEA) is added to the eluent. The TEA competes with the product for the active sites on the silica, resulting in improved peak shape and better separation.[9]
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Eluent system (e.g., Dichloromethane/Methanol)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM/Methanol).
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Pack a flash chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the TEA-modified eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the purified final product.
Proposed SAR Study Design
With a robust synthesis of the core scaffold established, a systematic SAR study can be initiated to explore how structural modifications impact biological activity. The design should probe key regions of the molecule.
Figure 2: Logic diagram for a primary SAR study.
The initial library of analogs will focus on three key areas:
| Modification Area | Rationale | Example Structures |
| Piperazine N-substituent (R¹) | To explore the impact of the size, lipophilicity, and electronics of the group at the N4 position of the piperazine ring. This can influence target binding and pharmacokinetic properties.[11][12] | Ethyl, Isopropyl, Cyclopropylmethyl |
| Pyrrolidine Ring (R²) | To probe for additional binding pockets near the pyrrolidine ring. Introducing polar groups (e.g., hydroxyl) or lipophilic groups (e.g., fluoro) can significantly alter binding affinity and metabolic stability.[3] | (4R)-4-Hydroxyproline derivative, (4R)-4-Fluoroproline derivative |
| Stereochemistry | To determine if the target has a stereochemical preference. Switching from L-proline to D-proline will invert the stereocenter, which can have a profound effect on biological activity. | D-proline analog |
Table 1: Proposed Analogs for Initial SAR Library.
Characterization Data
All synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Compound | Technique | Expected Data |
| N-Boc-L-Proline | ¹H NMR | Characteristic peaks for Boc group (~1.4 ppm), proline ring protons. |
| ESI-MS | [M+Na]⁺ or [M-H]⁻ corresponding to C₁₀H₁₇NO₄. | |
| Boc-Protected Intermediate | ¹H NMR | Signals for Boc, proline, and methylpiperazine protons. |
| ESI-MS | [M+H]⁺ corresponding to C₁₅H₂₇N₃O₃. | |
| Final Product (HCl salt) | ¹H NMR, ¹³C NMR | Full assignment of all protons and carbons. |
| HRMS | High-resolution mass for exact mass confirmation of C₁₀H₁₉N₃O. | |
| HPLC/UPLC | Purity assessment (typically >95%). |
Table 2: Standard Characterization Data for Synthesized Compounds.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of this compound and its derivatives. By explaining the rationale behind each procedural choice and leveraging established chemical principles for protection, coupling, and purification, researchers can efficiently generate high-quality compound libraries. The proposed SAR strategy offers a logical starting point for exploring the chemical space around this privileged scaffold, paving the way for the discovery of novel therapeutic agents.
References
-
Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324–328. Retrieved from [Link]
- Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (2021). SAR studies of piperazine derivatives as antidepressant compounds. Bioorganic & Medicinal Chemistry Letters, 41, 127999.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2014). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Sustainable Chemistry & Engineering, 2(10), 2225–2239. Retrieved from [Link]
-
Shukla, S., et al. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. (Note: Based on a ResearchGate request, final publication details may vary). Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- Martin, A. R. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Retrieved from [Link]
-
Asif, M. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 8(2), 65-78. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]
-
Rochelle, G. T., et al. (2014). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Godtfredsen, S. E., & Nicolaisen, F. M. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. Retrieved from [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Retrieved from [Link]
- CN107827891A. (2018). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents.
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
Gherraf, N., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 27(19), 6296. Retrieved from [Link]
-
Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1284. Retrieved from [Link]
Sources
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- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine solubility and stability issues
Technical Support Center: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction
This technical guide addresses common challenges related to the solubility and stability of this compound. As a molecule incorporating a substituted piperazine ring linked via an amide bond to a pyrrolidine moiety, its physicochemical behavior is governed by the interplay of these functional groups. While specific experimental data for this exact compound is not extensively published, this document provides a robust troubleshooting framework based on the well-established chemistry of piperazine derivatives, amides, and related heterocyclic compounds.[1][2][3] The protocols and explanations herein are designed to empower researchers to empirically determine optimal handling, formulation, and storage conditions, ensuring experimental reproducibility and data integrity.
Part 1: Inferred Physicochemical Profile & Key Considerations
The structure of this compound contains two basic nitrogen centers (the N-methylpiperazine and the pyrrolidine ring) and an amide linkage, which is susceptible to hydrolysis. Understanding these features is critical for troubleshooting.
| Property | Inferred Characteristic | Rationale & Impact on Experiments |
| Molecular Formula | C₁₀H₁₉N₃O | --- |
| Molecular Weight | ~197.28 g/mol | Affects molarity calculations for solution preparation. |
| pKa (Predicted) | Two basic pKa values are expected for the piperazine and pyrrolidine nitrogens. | The compound's charge state, and therefore its aqueous solubility, will be highly pH-dependent. Solubility is expected to increase significantly at lower pH due to protonation and salt formation. |
| Key Functional Groups | Tertiary Amine (Piperazine), Secondary Amine (Pyrrolidine), Amide | The basic amines are sites for protonation. The amide bond is a primary site for hydrolytic degradation.[4] |
| Appearance | Likely a solid at room temperature. | Piperazine and its simple derivatives are often crystalline solids.[5][6] |
Part 2: Frequently Asked Questions (FAQs)
Solubility Issues
Q1: My compound is poorly soluble in water at neutral pH. What is the best approach to dissolve it?
A1: This is expected behavior for a multi-amine compound. The unprotonated free base has limited aqueous solubility. The most effective strategy is pH adjustment.
-
Rationale: The piperazine and pyrrolidine nitrogens are basic. By lowering the pH of the aqueous solvent (e.g., with 0.1 M HCl), you will protonate these nitrogens, forming a hydrochloride salt. These salts are typically much more water-soluble than the corresponding free base.[4][5]
-
Troubleshooting Steps:
-
Suspend the compound in deionized water.
-
While stirring, add a dilute acid (e.g., 1 M or 0.1 M HCl) dropwise.
-
Monitor for dissolution. Continue adding acid until the compound fully dissolves. Note the final pH.
-
Caution: Be aware that highly acidic conditions (pH < 2) can accelerate amide hydrolysis over time, especially with heating.[7] Prepare acidic stock solutions fresh and store them at low temperatures.
-
Q2: In which organic solvents can I expect good solubility?
A2: Based on the polarity of the molecule and the properties of similar piperazine compounds, solubility is predicted in the following solvents:
-
High Solubility Expected: Polar protic solvents like methanol and ethanol are excellent starting points.[5][8]
-
Good to Moderate Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also very likely to be effective.
-
Low Solubility Expected: Non-polar solvents like hexane, heptane, and toluene are unlikely to be effective.[6]
Q3: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous phosphate-buffered saline (PBS) for a biological assay. Why did this happen and how can I prevent it?
A3: This is a classic case of a compound "crashing out" of solution due to a change in solvent environment and pH.
-
Causality:
-
Solvent Shift: The compound is highly soluble in 100% DMSO but significantly less soluble in a high-percentage aqueous environment.
-
pH Effect: PBS is buffered around pH 7.4. If you prepared your stock by dissolving the free base, it will remain largely uncharged and thus less soluble at this physiological pH.
-
-
Troubleshooting & Prevention:
-
Decrease Final Concentration: The simplest solution is often to lower the final concentration of the compound in the assay buffer.
-
Increase DMSO Carryover (with caution): You can try increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5% or 1%). However, you must always run a vehicle control to ensure the DMSO concentration itself does not affect your experimental results.
-
Use an Acidified Aqueous Stock: Prepare a concentrated stock solution in water with pH adjustment (as described in Q1) to a pH where the compound is fully dissolved (e.g., pH 4-5). When this is diluted into the larger volume of PBS, the buffer capacity of the PBS should bring the final pH back towards 7.4, but the compound may remain in solution at the lower final concentration.
-
.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .dot Caption: pH-dependent solubility of basic compounds.
Stability Issues
Q4: What are the primary degradation risks for this compound in solution?
A4: The two main risks are hydrolysis and oxidation.[7]
-
Amide Hydrolysis: The amide bond connecting the piperazine and pyrrolidine rings is the most likely point of chemical degradation. This reaction is catalyzed by both acid and base, breaking the molecule into 1-methylpiperazine and a pyrrolidine-2-carboxylic acid derivative.[4]
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or reactive oxygen species.[7][9] This can lead to the formation of N-oxides or other degradation products.
Q5: I left my aqueous solution on the bench for a week and my experimental results are now inconsistent. Could the compound have degraded?
A5: Yes, this is highly probable. Inconsistent results are a common indicator of compound degradation.[7] Aqueous solutions, especially at room temperature and exposed to light and air, provide an environment conducive to hydrolysis and oxidation. Storing piperazine-containing compounds at room temperature should be avoided to minimize degradation.[10][11][12]
-
Best Practice: Always use freshly prepared solutions for experiments. If solutions must be stored, they should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q6: How should I store the solid (powder) form of the compound for long-term use?
A6: Solid-state stability is generally much better than solution stability. However, proper storage is still critical.
-
Recommended Storage: Store the solid compound in a tightly sealed, light-resistant container (e.g., an amber vial) in a cool, dry, and dark place. A desiccator at 4°C is an excellent option.
-
Rationale: This protects the compound from:
Part 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Conducting a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of your molecule.[13][14] This helps in developing stability-indicating analytical methods.
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like 50:50 ACN:Water.
-
Establish Control: Immediately take an aliquot of this stock solution, label it "T=0 Control," and store it protected from light at -80°C. This is your baseline.
-
Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[4][7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[4][7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation (Solid): Place a few mg of the solid compound in an oven at 80°C for 48 hours. Afterwards, dissolve it in the stock solution solvent to the target concentration.[7]
-
-
Sample Preparation for Analysis:
-
Before injection, cool all heated samples to room temperature.
-
Crucially, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively, to protect the analytical column.
-
Dilute all samples, including the T=0 control, to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A C18 column with a gradient elution from a buffered aqueous mobile phase to an organic mobile phase (like ACN or methanol) is a good starting point.[7] UV detection is standard, but Mass Spectrometry (MS) is highly recommended for identifying the mass of any degradation products.
Interpreting Results:
-
Compare the chromatograms of the stressed samples to the T=0 control.
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
The condition that causes the most significant change in the parent peak is the primary stability liability for the molecule.
Part 4: Analytical Method Development Insights
Q7: I need to develop an HPLC method to check the purity of my compound over time. What are the key considerations?
A7: Developing a robust, stability-indicating HPLC method is crucial.
-
Column Choice: A standard C18 column is a versatile starting point. If you have trouble separating polar degradation products, consider a C8 or a column with an alternative stationary phase (e.g., Phenyl-Hexyl).[7]
-
Mobile Phase Optimization:
-
pH is Critical: Because your molecule is basic, the pH of the aqueous portion of your mobile phase will drastically affect peak shape and retention. Buffer the aqueous phase (e.g., with formate or acetate) to a pH between 3 and 6 to ensure consistent protonation and sharp peaks.
-
Organic Modifier: Use a gradient elution (e.g., starting at 5% ACN and ramping to 95% ACN) to ensure that both polar degradation products and the less polar parent compound are eluted and separated effectively.[7]
-
-
Detection: Use a UV detector set to a wavelength where the compound absorbs (if it has a chromophore). However, for stability studies, an LC-MS is far superior as it provides mass information to help identify unknown degradant peaks.[15] Piperazine itself does not absorb UV light, so detection may rely on other parts of the molecule or require derivatization for trace analysis.[16][17]
References
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (Source: OpenBU) [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (Source: PubMed) [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (Source: Journal of Analytical Toxicology) [Link]
-
Piperazine - Solubility of Things. (Source: Solubility of Things) [Link]
-
Piperazine. (Source: PubChem) [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (Source: ScienceDirect) [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (Source: ResearchGate) [Link]
-
Forced Degradation Studies. (Source: MedCrave online) [Link]
-
Analytical Methods. (Source: RSC Publishing) [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Source: JOCPR) [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Source: ResearchGate) [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (Source: The University of Texas at Austin) [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (Source: NIH) [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Source: PubMed Central) [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (Source: Semantic Scholar) [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. DSpace [open.bu.edu]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Welcome to the technical support guide for the synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles, provide detailed troubleshooting for common experimental hurdles, and offer optimized protocols to improve your yield and purity.
Synthetic Scheme Overview
The most prevalent and reliable method for synthesizing this compound involves a two-step process:
-
Amide Coupling: An N-protected proline, typically N-Boc-L-proline, is coupled with 1-methylpiperazine using a suitable coupling agent.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.
This strategy prevents unwanted side reactions, such as the self-polymerization of proline, and allows for a controlled, high-yield synthesis.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use N-Boc-L-proline instead of coupling L-proline directly with 1-methylpiperazine?
A: L-proline contains a secondary amine within its pyrrolidine ring. If left unprotected, this amine can react with an activated proline molecule, leading to dipeptide formation or polymerization. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for this amine.[1][2] It is stable under the basic or neutral conditions of the amide coupling reaction but can be easily removed under mild acidic conditions, ensuring that the coupling occurs exclusively between the carboxylic acid of proline and the secondary amine of 1-methylpiperazine.[1]
Q2: How do I choose the best coupling reagent for this reaction?
A: The choice of coupling reagent is critical for achieving a high yield and minimizing side reactions, particularly racemization.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to racemization and the formation of N-acylurea byproducts, which can be difficult to remove.[4] Additives like HOBt or HOAt are often required to improve efficiency and suppress side reactions.[3]
-
Phosphonium Salts (e.g., PyBOP): These reagents are highly efficient but generate carcinogenic HMPA as a byproduct, limiting their use. The pyrrolidine-based alternative, PyBOP, is a safer choice.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most powerful activating agents, known for fast reaction times and minimal racemization, making them ideal for sterically hindered substrates.[3][5] HATU is often considered a superior choice for challenging couplings.
A summary of common options is provided in the table below.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Advantages | Disadvantages | Common Byproducts |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Cost-effective, widely available. | Moderate reactivity, risk of racemization, byproduct removal can be difficult. | Dicyclohexylurea (DCU), Isopropylurea.[4] |
| Phosphonium Salts | PyBOP | High reactivity, low racemization. | Higher cost, potential toxicity of byproducts (though PyBOP is safer than BOP). | Phosphine oxide derivatives. |
| Aminium/Uronium Salts | HATU, HBTU | Very high reactivity, fast reactions, low racemization, suitable for hindered substrates.[3][5] | High cost, moisture sensitive. | Tetramethylurea, guanidinium byproducts. |
Q3: What are the standard conditions for Boc deprotection, and are there alternatives?
A: The standard and most common method for Boc deprotection is treatment with a strong acid.[1] A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is highly effective, often completing the reaction in 1-2 hours.[6][7] Another common choice is a 4M solution of hydrogen chloride (HCl) in dioxane.[6] For substrates sensitive to strong acids, milder conditions such as using zinc bromide in DCM can be employed.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Stage 1: Amide Coupling (N-Boc-L-proline + 1-Methylpiperazine)
Problem: My reaction shows a very low yield or has not proceeded to completion.
This is a frequent issue in amide coupling reactions and can stem from several sources. A systematic approach is key to identifying the root cause.[5]
-
Potential Cause 1: Presence of Moisture
-
Why it happens: Coupling reagents and the activated carboxylic acid intermediate are highly sensitive to water. Hydrolysis of the activated species is often faster than the desired amidation.[5]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Inadequate Carboxylic Acid Activation
-
Why it happens: The coupling reagent may be old or degraded from improper storage. The stoichiometry might also be incorrect.
-
Solution: Use a fresh bottle of the coupling reagent. Ensure you are using the correct molar equivalents (typically 1.0-1.2 eq. relative to the carboxylic acid). For challenging or slow reactions, consider switching to a more powerful activating agent like HATU.[5]
-
-
Potential Cause 3: Incorrect Base or Stoichiometry
-
Why it happens: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the ammonium salts formed during the reaction and to facilitate the coupling. Insufficient base can stall the reaction.
-
Solution: Use at least 2-3 equivalents of a hindered base like DIPEA. This ensures the reaction medium remains basic and that the amine nucleophile is deprotonated.[8]
-
-
Potential Cause 4: Poor Reactant Quality
-
Why it happens: The starting materials, N-Boc-L-proline or 1-methylpiperazine, may be of low purity.
-
Solution: Verify the purity of your starting materials via NMR or another suitable analytical technique. Purify if necessary.
-
Caption: Troubleshooting flowchart for low coupling reaction yield.
Problem: I see multiple spots on my TLC plate, indicating side products.
-
Potential Cause 1: N-acylurea Formation
-
Why it happens: This is common when using carbodiimides like DCC or EDC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: Add 1-hydroxybenzotriazole (HOBt) to the reaction. HOBt acts as a scavenger for the activated intermediate, forming an active ester that is more reactive towards the amine and less prone to rearrangement.
-
-
Potential Cause 2: Piperidine Nitrogen Reactivity
-
Why it happens: Although less common with N-methylpiperazine, the secondary amine of a piperidine ring can sometimes compete with the desired amine if it is unprotected.[5]
-
Solution: This is generally avoided by the use of 1-methylpiperazine. If using other piperazine derivatives, ensure the second nitrogen is appropriately protected or substituted.
-
Stage 2: Boc Deprotection
Problem: My deprotection is incomplete, and I still see Boc-protected starting material.
-
Potential Cause 1: Insufficient Acid or Reaction Time
-
Why it happens: The hydrolysis of the Boc carbamate requires a sufficient stoichiometric excess of acid. Reaction times can vary depending on the substrate.[6]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA) or extend the reaction time. Monitor the reaction by TLC or LC-MS until all starting material is consumed. For some substrates, a longer deprotection time (e.g., 2 hours or more) may be necessary.[6][7]
-
-
Potential Cause 2: Acid Consumption by Base
-
Why it happens: If the crude product from the coupling step contains residual base (e.g., DIPEA), it will neutralize the acid added for deprotection, rendering it ineffective.
-
Solution: Ensure the crude Boc-protected intermediate is properly worked up and purified before proceeding to the deprotection step. A simple aqueous wash can often remove residual amine bases.
-
Table 2: Common Boc Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature | Typical Time | Notes |
|---|---|---|---|---|
| TFA / DCM | 20-50% (v/v) | 0 °C to RT | 30 min - 2 h | Most common method. Volatile and easy to remove.[1] |
| HCl / Dioxane | 4 M | RT | 1 - 4 h | Good alternative to TFA. Product is isolated as the HCl salt.[6] |
| HCl / Methanol | Saturated | RT | 2 - 12 h | Useful if the final product is desired as the HCl salt.[9][10] |
Stage 3: Workup and Purification
Problem: I'm having difficulty removing the urea byproduct after using DCC/EDC.
-
Why it happens: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents, making it removable by filtration. However, the byproduct of EDC is water-soluble, but can still pose purification challenges.[4]
-
Solution: For DCU, simply filter the crude reaction mixture. For the water-soluble urea from EDC, perform an aqueous workup. Wash the organic layer multiple times with dilute acid (e.g., 1M HCl), followed by dilute base (e.g., saturated NaHCO₃ solution), and finally brine. This will extract the urea byproduct and any unreacted starting materials into the aqueous layers.
Problem: My final product is a thick oil and won't crystallize.
-
Why it happens: Small molecule amine products are often oils or low-melting solids, especially in their free-base form.
-
Solution 1 (Salt Formation): Convert the product to its hydrochloride (HCl) or another salt. This is often achieved by dissolving the purified free-base in a solvent like diethyl ether or methanol and adding a solution of HCl in the same solvent. The resulting salt is typically a crystalline solid that can be easily filtered and dried.[10][11]
-
Solution 2 (Purification): If the free-base is required, ensure high purity via flash column chromatography. Residual solvent or minor impurities can inhibit crystallization.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of N-Boc-L-proline and 1-Methylpiperazine
-
To a round-bottom flask under an inert atmosphere (N₂), add N-Boc-L-proline (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-methylpiperazine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq.) in a small amount of anhydrous DCM/DMF.
-
Add the coupling reagent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the N-Boc-L-proline is consumed.
Protocol 2: Aqueous Workup and Extraction
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-protected intermediate.
Protocol 3: Boc Deprotection and Final Product Isolation
-
Dissolve the crude intermediate from the previous step in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 25% TFA in DCM dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and convert the product to its free-base form.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
-
Purify the crude product by flash column chromatography (typically using a DCM/Methanol gradient with triethylamine) or by crystallization/salt formation to obtain pure this compound.[12]
References
-
PrepChem. Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. Available from: [Link]
-
Organic Syntheses. L-Proline Procedure. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of L-Pro1. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
National Institutes of Health (NIH). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Available from: [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Google Patents. Purification of piperazine.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
- Google Patents. Synthesis method of N-Boc piperazine.
- Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
National Institutes of Health (NIH). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]
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Technical Support Center: Overcoming Poor Bioavailability of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Welcome to the technical support center for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, hereafter referred to as Compound X . This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this molecule. As your dedicated scientific resource, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome common hurdles in your research.
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacological and pharmacokinetic profiles of drug candidates.[1] However, achieving optimal oral bioavailability can be a significant challenge, often due to a combination of factors including poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism.[2][3] This guide is structured to logically walk you through identifying the root cause of poor bioavailability for Compound X and implementing scientifically grounded strategies to enhance its systemic exposure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of Compound X .
Q1: We are observing very low and highly variable plasma concentrations of Compound X after oral administration in our animal model. What are the likely causes?
A1: Low and variable oral bioavailability is a classic challenge in drug development. For a molecule with the structure of Compound X , the primary suspects are:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption.
-
Low Intestinal Permeability: The physicochemical properties of Compound X might hinder its ability to pass through the intestinal epithelial barrier.
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes) before it can reach systemic circulation.[3][4] The piperazine moiety is known to be susceptible to metabolism.[5]
The high variability you're observing is also a key indicator. It can be linked to physiological differences between animals, such as variations in gastric pH or metabolic enzyme activity, which are exacerbated when a drug has poor biopharmaceutical properties.[6]
Q2: How can I quickly assess if solubility is the primary issue for Compound X?
A2: A straightforward approach is to perform a preliminary solubility test in simulated biological fluids. We recommend testing in Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8). If the solubility is below what is required for the intended dose to be dissolved in the volume of the GI tract, then solubility is a critical barrier. A common benchmark for concern is a dose/solubility ratio greater than 250 mL.
Q3: What does the term "first-pass effect" mean in the context of Compound X?
A3: The first-pass effect, or first-pass metabolism, refers to the process where a drug is extensively metabolized after oral administration, specifically as it passes through the gut wall and then the liver via the portal vein.[3] This metabolic process can significantly reduce the amount of active drug that reaches the systemic circulation. Piperazine-containing compounds are often substrates for CYP3A4 and CYP2D6, major enzymes involved in drug metabolism.[4][7] If Compound X is a substrate for these enzymes, a significant portion of your administered dose may be inactivated before it can exert its therapeutic effect.
Q4: Can changing the salt form of Compound X improve its bioavailability?
A4: Yes, creating a salt form is often a primary and effective strategy to improve the dissolution rate and apparent solubility of a weakly basic compound like Compound X (due to its piperazine and pyrrolidine nitrogens). By forming a salt (e.g., hydrochloride, citrate, or mesylate), you can significantly enhance its solubility in the aqueous environment of the GI tract. However, it's crucial to note that while a salt form can improve dissolution, it may not overcome issues related to poor permeability or high first-pass metabolism.
Part 2: Troubleshooting and Experimental Guides
This section provides a structured approach to diagnosing and solving bioavailability issues with Compound X .
Troubleshooting Workflow: Diagnosing the Bioavailability Barrier
The first step is to systematically identify the rate-limiting factor for oral absorption. This workflow will guide you through the key experiments.
Caption: Workflow for diagnosing and addressing poor bioavailability.
Guide 1: Assessing and Overcoming Solubility Limitations
If your initial assessment indicates poor aqueous solubility, the following strategies can be employed.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD)
Rationale: Converting a crystalline drug ('brick-dust' molecule) to an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[8] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, preventing recrystallization and maintaining a supersaturated state in the GI tract.
Step-by-Step Methodology:
-
Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. Screen several polymers for miscibility with Compound X .
-
Solvent Selection: Identify a common solvent that can dissolve both Compound X and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Preparation (Solvent Evaporation Method): a. Dissolve Compound X and the polymer in the selected solvent at a specific drug-to-polymer ratio (start with 1:1, 1:3, and 1:5 w/w). b. Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours. c. Scrape the resulting solid film and mill it into a fine powder.
-
Characterization: a. Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for Compound X , indicating it is in an amorphous state. b. Powder X-Ray Diffraction (PXRD): Verify the absence of Bragg peaks, confirming the amorphous nature. c. In Vitro Dissolution Testing: Perform dissolution studies in SGF and SIF to compare the dissolution profile of the ASD to the crystalline form of Compound X .
Data Presentation: Expected Improvement with Formulation Strategies
| Formulation Strategy | Predicted Solubility Increase (vs. Crystalline Drug) | Key Advantage |
| Salt Formation (e.g., HCl salt) | 10 - 100 fold | Simple, scalable synthesis |
| Micronization | 2 - 5 fold | Increases surface area for dissolution |
| Nanonization | > 10 fold | Significantly enhances dissolution rate and surface area.[9] |
| Amorphous Solid Dispersion (ASD) | 10 - 1000 fold | Can achieve and maintain supersaturation.[8] |
| Lipid-Based Formulation (SEDDS) | N/A (Presents drug in solubilized state) | Bypasses dissolution step; can improve lymphatic uptake.[10][11] |
Guide 2: Enhancing Membrane Permeability
If solubility is adequate but bioavailability remains low, poor membrane permeability may be the culprit.
Protocol 2: Prodrug Synthesis for Improved Lipophilicity
Rationale: The permeability of a compound is often governed by its lipophilicity (LogP). A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[12][13] By temporarily masking a polar functional group or adding a lipophilic promoiety, we can enhance passive diffusion across the lipid-rich intestinal membrane.[14] For Compound X , the secondary amine on the pyrrolidine ring is a prime target for modification.
Caption: Prodrug strategy workflow to enhance permeability.
Step-by-Step Methodology (Example: Acetate Ester Prodrug):
-
Reaction Setup: Dissolve Compound X in an appropriate aprotic solvent (e.g., dichloromethane).
-
Acylation: Add a base (e.g., triethylamine or DIPEA) followed by dropwise addition of acetyl chloride or acetic anhydride at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water or saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product using column chromatography or recrystallization to obtain the pure prodrug.
-
Validation: a. Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer permeability assay to compare the apparent permeability coefficient (Papp) of the prodrug to Compound X . b. Stability/Conversion: Incubate the prodrug in plasma and liver S9 fractions to confirm its conversion back to the active parent drug, Compound X .
Guide 3: Mitigating First-Pass Metabolism
If Compound X is soluble and permeable yet still shows low bioavailability, it is likely undergoing extensive first-pass metabolism.
Protocol 3: In Vitro Metabolic Stability and CYP Inhibition Assay
Rationale: This protocol helps to confirm metabolic liability and identify the specific CYP450 enzymes responsible for the metabolism of Compound X . Knowing which enzymes are involved is the first step toward devising a strategy to mitigate their effect.
Step-by-Step Methodology:
-
Metabolic Stability Assay: a. Incubate Compound X (at a low concentration, e.g., 1 µM) with human liver microsomes (HLM) or S9 fraction in the presence of the necessary cofactor, NADPH. b. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. d. Analyze the samples by LC-MS/MS to quantify the remaining amount of Compound X . e. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (<30 min) suggests high metabolic clearance.
-
CYP Reaction Phenotyping: a. Incubate Compound X with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). b. Alternatively, incubate Compound X with HLM in the presence of specific chemical inhibitors for each major CYP isoform. c. Analyze the rate of metabolism of Compound X in each condition. Significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) identifies the key metabolizing enzyme.
Interpreting the Results:
If a specific CYP enzyme (e.g., CYP3A4) is identified as the primary contributor to metabolism, you can consider several advanced strategies:
-
Co-administration: In preclinical studies, co-administering Compound X with a known inhibitor of that enzyme can validate the metabolic pathway in vivo.
-
Structural Modification: Medicinal chemistry efforts can be directed to modify the part of the molecule that is being metabolized (the "metabolic soft spot") to block the metabolic reaction.
-
Formulation Approaches: Certain lipid-based formulations can promote lymphatic transport, which partially bypasses the liver and can reduce the impact of first-pass metabolism.[10]
By systematically applying these diagnostic and formulation strategies, researchers can overcome the bioavailability challenges associated with this compound and successfully advance their development programs.
References
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Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-95. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6159. Available at: [Link]
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Jampilek, J. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]
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Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]
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Taylor & Francis Online. First pass effect – Knowledge and References. Available at: [Link]
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Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available at: [Link]
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Ferreira, E. I., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(3), 533. Available at: [Link]
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Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
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Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, 70(2), 255-260. Available at: [Link]
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Baek, J. S., & Cho, C. W. (2023). Nanoparticle tools for maximizing oral drug delivery. Archives of Pharmacal Research, 46(6), 475-492. Available at: [Link]
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Al-Qtaish, O., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Magnetochemistry, 9(8), 195. Available at: [Link]
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Singh, H., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. ChemMedChem. Available at: [Link]
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Obach, R. S., et al. (2010). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 38(3), 497-510. Available at: [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available at: [Link]
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Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-42. Available at: [Link]
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Le, P., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 358-368. Available at: [Link]
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de Oliveira, D. P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. Available at: [Link]
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Fritsch, S., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. Journal of Medicinal Chemistry, 44(15), 2433-42. Available at: [Link]
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Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 19(4), 545-554. Available at: [Link]
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Zade, A., et al. (2024). Nanoparticle-Based Drug Delivery: Enhancing Bioavailability and Therapeutic Efficacy in Pharmaceutical Applications. Journal of Internal Medicine & Pharmacology, 1(3), 26-38. Available at: [Link]
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Butera, A. P., & Rios, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1089. Available at: [Link]
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Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 134. Available at: [Link]
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PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information. Available at: [Link]
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Glass, M., et al. (2023). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology, 224, 109355. Available at: [Link]
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de Oliveira, D. P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]
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Gao, L., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 7(1), 105-115. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 133036329. Available at: [Link]
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Michael, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Kaur, R., et al. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. Available at: [Link]
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de Oliveira, D. P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]
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Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available at: [Link]
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D'Angelo, J., et al. (2011). Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Cancer Chemotherapy and Pharmacology, 68(1), 195-202. Available at: [Link]
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N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Available at: [Link]
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Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine. Xenobiotica, 44(6), 548-59. Available at: [Link]
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Technical Support Center: Investigating 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction for the Researcher: This document serves as a predictive technical support guide for researchers working with the novel chemical entity (NCE) 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (CAS 116818-82-7). As this compound is not extensively characterized in public literature, this guide is built upon a foundation of expert analysis of its structural motifs—the N-methylpiperazine core and the pyrrolidinylcarbonyl group.[1] We will leverage established principles of safety pharmacology and predictive toxicology based on data from structurally related compounds to anticipate potential off-target effects and guide your experimental design.[2][3] Our goal is to provide a logical framework for identifying and troubleshooting potential liabilities, ensuring both scientific rigor and laboratory safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial cell-based functional assay is showing unexpected results (e.g., reduced cell viability, inconsistent EC50 values). How do I begin to troubleshoot this?
A1: Initial Troubleshooting Workflow
When encountering unexpected results with a new compound, it's crucial to systematically rule out common confounding factors before investigating complex biological mechanisms. The primary cause is often related to the compound's physicochemical properties or a general cytotoxic effect rather than a specific on-target interaction.
Causality: A compound's poor solubility can lead to precipitation in assay media, causing light scattering that interferes with optical readouts (e.g., fluorescence, absorbance) and creating non-uniform concentrations. Similarly, underlying cytotoxicity can mask or mimic a desired specific pharmacological effect.
Below is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected in vitro results.
Q2: Based on its structure, what are the most probable off-targets for this compound, and how should I design a screening strategy?
A2: Predictive Off-Target Profiling
The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[4][5] Its basic nitrogen atoms often interact with aminergic G-protein coupled receptors (GPCRs).
-
Piperazine Core: The core piperazine ring is a common feature in antagonists for dopaminergic, serotonergic, and adrenergic receptors. Furthermore, the parent compound, piperazine, is known to act as a GABA receptor agonist, primarily in invertebrates, but potential interactions with human GABA receptors should not be dismissed.[6][7]
-
N-Methylpiperazine Moiety: The addition of a methyl group can influence selectivity and potency at various receptors and may introduce interactions with enzymes or transporters.
-
Potential for hERG Liability: Many compounds containing a basic nitrogen atom capable of becoming protonated at physiological pH are flagged for potential blockade of the hERG potassium channel, a critical off-target that can lead to cardiac arrhythmia.[8]
Recommended Screening Cascade: A tiered approach is the most efficient method for identifying liabilities. Start with a broad panel and use those results to inform more focused, in-depth studies.
Causality: This strategy conserves resources by using broad, cost-effective assays to identify potential problem areas first. Subsequent, more expensive, and lower-throughput assays are then deployed only where needed to confirm and characterize the initial "hits."
Caption: A tiered experimental workflow for off-target screening.
Q3: What are the predicted toxicological liabilities, and what safety precautions should my lab take?
A3: Predictive Toxicology and Handling
While specific toxicity data for this compound is unavailable, we can infer potential hazards from related structures. Many simple piperazine derivatives are classified as corrosive or irritants.
Causality: The basic amine functionalities in piperazine compounds can cause chemical burns and irritation upon direct contact with skin, eyes, and mucous membranes. Inhalation of powdered forms can lead to respiratory tract irritation.[9]
Summary of GHS Hazards from Structurally Related Compounds:
| Compound Name | CAS Number | GHS Hazard Statements | Source |
| 1-Methylpiperazine | 109-01-3 | Causes severe skin burns and eye damage; May cause an allergic skin reaction; Harmful if inhaled. | PubChem[10] |
| 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 | H314: Causes severe skin burns and eye damage. | PubChem[11] |
| 1-Methyl-4-(piperidin-4-yl)piperazine | 99726-99-5 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled; H315/H319: Causes skin/serious eye irritation. | PubChem[12] |
Recommended Safety Precautions: Based on this predictive analysis, handle this compound with the following precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of as hazardous chemical waste according to your institution's guidelines.
-
Spill Response: Have a spill kit ready for alkaline/amine compounds.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the concentration at which the test compound induces general cytotoxicity, allowing you to distinguish between a specific pharmacological effect and a general toxic one.
Methodology:
-
Cell Plating: Seed your cell line of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in your cell culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a duration relevant to your primary functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the incubator to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).
Self-Validation: The protocol's integrity is confirmed by the consistency of the vehicle control readings and a clear dose-dependent decrease in viability with a positive control (e.g., doxorubicin).
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]
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PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine (CID 795707). Retrieved from [Link]
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Wikipedia. Piperazine. Retrieved from [Link]
-
Mayo Clinic. (2025, September 1). Piperazine (oral route) - Side effects & dosage. Retrieved from [Link]
-
Drugs.com. (2025, April 14). Piperazine: Key Safety & Patient Guidance. Retrieved from [Link]
-
Ataman Kimya. PIPERAZINES. Retrieved from [Link]
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PubChem. 1-Methylpiperazine (CID 53167). Retrieved from [Link]
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PubChem. 1-(1-Methyl-4-piperidinyl)piperazine (CID 566324). Retrieved from [Link]
-
Dudek, M., et al. (n.d.). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. Retrieved from [Link]
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Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. PMC - PubMed Central. Retrieved from [Link]
-
Frömming, A., et al. (2001). Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. PubMed. Retrieved from [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Retrieved from [Link]
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Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology. Retrieved from [Link]
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PubChem. Piperazine (CID 4837). Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery.... PubMed. Retrieved from [Link]
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Gintant, G., et al. (2022). Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. PMC - PubMed Central. Retrieved from [Link]
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- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting In Vitro Assays for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction
Welcome to the technical support center for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their in vitro research programs. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing activity across a range of biological targets, including central nervous system receptors and oncology pathways.[1][2][3] this compound, with its distinct structural motifs, presents unique opportunities but also potential challenges in experimental settings.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to design robust, self-validating assays and interpret your results with confidence.
Section 1: Compound Handling and Preparation
The most critical and often overlooked source of experimental variability begins with the compound itself. Ensuring the integrity, solubility, and stability of your test article is the foundation of reproducible data.
Q1: My this compound powder is difficult to dissolve. What is the recommended procedure for preparing a high-concentration stock solution?
Answer: This is a common first hurdle. The physicochemical properties of piperazine derivatives can vary, but a standardized approach to solubilization is key. The primary cause of poor dissolution is often the selection of an inappropriate solvent or attempting to create a stock solution at a concentration that exceeds the compound's solubility limit.
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing power for a wide range of organic molecules.[4]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Pre-Weigh Vial: Before dispensing the compound, weigh a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.
-
Dispense Compound: Carefully add a small amount (e.g., 1-5 mg) of this compound (MW: 197.28 g/mol ) to the pre-weighed vial and record the final weight.
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Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed for a 10 mM stock: Volume (µL) = (Weight of Compound (mg) / 197.28 g/mol ) * 100,000
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO. Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective.
-
Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store aliquots at -20°C or -80°C, protected from light.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility for a wide range of organic compounds.[4] |
| Concentration | 10 mM (or lower) | A standard starting concentration that is typically achievable. |
| Vessel | Amber Glass or Polypropylene | Protects from light and prevents adsorption to the container surface. |
| Storage | -20°C or -80°C in single-use aliquots | Minimizes degradation from freeze-thaw cycles and long-term instability.[5] |
| Table 1. Recommended Stock Solution and Storage Conditions. |
Q2: I observed a precipitate forming in my cell culture media after adding the compound from my DMSO stock. What is causing this and how can I prevent it?
Answer: This phenomenon is almost always due to the compound crashing out of solution when the highly concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. While soluble in DMSO, the compound's aqueous solubility is likely much lower. The final concentration of DMSO in your assay should also be kept low (typically ≤0.5%) as it can be toxic to cells.
Causality and Prevention:
-
Solubility Limit Exceeded: The final concentration of your compound in the aqueous medium is likely above its solubility limit.
-
Troubleshooting Steps:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in an intermediate solvent (like 100% ethanol) or directly in the final assay buffer/media. This gradual change in solvent polarity can keep the compound in solution.
-
Maximum Final Concentration: Empirically determine the maximum soluble concentration in your final assay buffer. Prepare a dilution series and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C).
-
Final DMSO Concentration: Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and non-toxic (e.g., 0.1%).[4]
-
Section 2: Troubleshooting Cell-Based Assays
Cell-based assays are complex systems with multiple sources of potential variability. Inconsistent results are a frequent complaint, often stemming from subtle variations in cell handling and assay setup.[6][7]
Q1: My results are highly variable between replicate wells and between experiments. How can I improve the reproducibility of my cell viability assay (e.g., MTT, CellTiter-Glo)?
Answer: Lack of reproducibility is a multi-factorial problem. The key is to standardize every step of the workflow, from cell culture maintenance to final data acquisition.[4] The health and state of your cells are paramount.
Key Sources of Variability & Solutions:
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[7]
-
Confluency: Always seed cells when they are in their exponential growth phase (70-80% confluency). Do not use overgrown or sparse cultures.[8]
-
Cell Counting & Seeding: Ensure a homogenous single-cell suspension before counting. Use an automated cell counter if available for consistency.
-
-
Assay Plate Setup:
-
Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate media components and your compound, leading to artifactual results. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity buffer.[4][9]
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique (e.g., reverse pipetting for viscous solutions).
-
-
Compound Treatment:
-
Timing: Add the compound to all wells in a consistent and timely manner.
-
Mixing: After adding the compound, gently mix the plate on an orbital shaker to ensure uniform distribution.
-
dot
Caption: Workflow highlighting key points for minimizing variability in cell-based assays.
| Parameter to Standardize | Best Practice | Rationale for Reproducibility |
| Cell Passage Number | Use cells between passages 5-20 (cell line dependent). | High passage numbers can alter cell characteristics and drug response.[7] |
| Seeding Density | Optimize so cells are in log growth phase at the end of the assay. | Ensures cells are healthy and responsive; avoids artifacts from overgrowth.[8] |
| Plate Layout | Do not use outer wells for samples; fill with sterile buffer. | Mitigates "edge effects" caused by evaporation.[4][9] |
| Vehicle Control | Maintain a consistent final % of DMSO in all wells. | Ensures that any observed effect is not due to solvent toxicity. |
| Incubation Conditions | Ensure uniform temperature and CO₂ in the incubator. | Gradients within an incubator can affect cell growth rates across different plates.[6] |
| Table 2. Key Parameters for Achieving Reproducible Cell-Based Assay Results. |
Q2: My compound shows cytotoxicity in an MTT assay, but not in an LDH release assay. Is the cytotoxicity real?
Answer: This is an excellent observation and highlights the importance of using orthogonal assays to confirm results. The discrepancy you're seeing suggests a potential assay artifact. Colorimetric and luminescent assays can be susceptible to interference from the test compound itself.
-
MTT Assay Principle: Measures mitochondrial reductase activity, which converts a yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in signal implies reduced metabolic activity, which is inferred as cytotoxicity.[10][11]
-
LDH Assay Principle: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a direct indicator of cytolysis.
Potential Cause of Discrepancy:
Your compound, this compound, might be directly inhibiting the mitochondrial reductases responsible for MTT conversion without actually killing the cells. Alternatively, if the compound precipitates at high concentrations, it can interfere with the optical reading of the formazan product.[11] The LDH assay, being a measure of membrane integrity, is not affected by these mechanisms and thus shows no effect.
Troubleshooting Protocol: Validating Cytotoxicity
-
Confirm with a Third Assay: Use a third, mechanistically different assay. A good choice would be a luminescent assay that measures ATP content (e.g., CellTiter-Glo®), as this reflects the energy state of the cell population.[1]
-
Run a No-Cell Control: To check for direct chemical interference, add your compound to media in a well without cells. Then, perform the MTT assay as usual. If you see a change in absorbance, your compound is directly interacting with the assay reagents.
-
Microscopic Examination: Visually inspect the cells treated with the compound under a microscope. Look for signs of stress, morphological changes, or a reduction in cell number compared to the vehicle control. This provides direct qualitative evidence.
Section 3: Troubleshooting Biochemical Assays
Biochemical assays, such as enzyme activity or receptor binding assays, offer a cleaner system than cell-based assays but come with their own set of challenges, most commonly high background or low signal.
Q1: I'm getting a very high background signal in my fluorescence-based receptor binding assay. What are the common causes and how can I fix this?
Answer: A high background signal masks your specific signal, leading to a poor signal-to-noise ratio and unreliable data.[12] The issue typically stems from non-specific binding of your detection reagents, intrinsic fluorescence of your test compound, or contaminated buffers.
dot
Caption: A logical workflow for troubleshooting high background in biochemical assays.
Troubleshooting Steps:
-
Compound Interference:
-
Test: Run a control plate containing only buffer, your compound at its highest concentration, and the detection reagents.
-
Solution: If this well shows a high signal, your compound is interfering. You will need to subtract this background from your experimental wells or consider a different detection modality (e.g., colorimetric, radioactive).[12]
-
-
Non-Specific Antibody Binding:
-
Test: Set up a control well that omits the primary antibody but includes the fluorescently-labeled secondary antibody.
-
Solution: If this well has a high signal, your secondary antibody is binding non-specifically. Increase the stringency of your wash steps (more washes, longer duration), titrate the secondary antibody to a lower concentration, or use a secondary antibody that has been pre-adsorbed against the species of your sample.
-
-
Insufficient Blocking:
-
Test: Your blocking step is meant to saturate non-specific binding sites on the plate surface.
-
Solution: Increase the incubation time for your blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C). You can also test different blocking agents, such as 5% Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum from the same species as your secondary antibody.
-
-
Reagent Contamination:
-
Test: Contaminated buffers or reagents can be a source of background signal.
-
Solution: Prepare all buffers fresh using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.[13]
-
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- BenchChem. (n.d.). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Arbo, M. D., et al. (2016). Concentration-response (cell death) curves of the tested piperazine designer drugs. ResearchGate.
- Csonka, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC.
- Hossain, M. K., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.
- Abcam. (n.d.). How to deal with high background in ELISA.
- Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting High Background in MAT2A Enzymatic Assays.
- PrepChem.com. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine.
- Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Nobre, M. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
- Abcam. (n.d.). High background in immunohistochemistry.
- R&D Systems. (n.d.). Immunohistochemistry Troubleshooting Guide.
- ChemicalBook. (2023, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.
- Ataman Kimya. (n.d.). PIPERAZINES.
- Wikipedia. (n.d.). Piperazine.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?
- Kaczor, A. A., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
- Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- ChemicalBook. (n.d.). 1-methyl-4-(1-piperazinylcarbonyl)-2-pyrrolidinone.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine.
- National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.
- Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
- Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate.
- Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Koba, M., & Welz, A. (2019, December 16). Piperazine derivatives as dangerous abused compounds. ResearchGate.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Sadek, B., et al. (2013). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC.
- Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- Nielsen, P., et al. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
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Technical Support Center: Optimizing Dosage and Administration of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine and Other Novel Piperazine-Pyrrolidine Derivatives
A Note to the Researcher: Initial literature reviews for "1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine" have yielded limited specific data regarding its mechanism of action, biological targets, and established in vivo dosing regimens. Therefore, this technical support center has been developed as a comprehensive guide for researchers working with this and other novel investigator compounds containing piperazine and pyrrolidine moieties. The principles, protocols, and troubleshooting advice provided herein are based on established methodologies in preclinical drug development and are intended to serve as a robust framework for optimizing dosage and administration in your experimental models.
Frequently Asked Questions (FAQs)
Q1: How do I determine a safe starting dose for this compound in an animal study?
A: Establishing a safe and potentially effective starting dose is a critical first step. The approach generally involves:
-
Literature Review: Search for published studies on compounds with similar structures or mechanisms of action to find existing dosing information in relevant animal models.[1]
-
In Vitro Data: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.[1]
-
Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[1][2]
-
Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose. This method is a common starting point for interspecies dose extrapolation.[1]
Q2: What is the likely mechanism of action for a compound containing a piperazine moiety?
A: The piperazine ring is a common scaffold in many biologically active compounds.[3][4] Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, antidepressant, anticonvulsant, and antipsychotic effects.[3] One of the most well-known actions of piperazine is its effect on the neuromuscular system of parasites by acting as a GABA receptor agonist, leading to paralysis.[5][6] However, the specific mechanism of this compound would need to be determined through target identification and validation studies.
Q3: How can I improve the solubility of my compound for in vivo administration?
A: Poor solubility is a common challenge in drug development. Here are several strategies to consider:
-
Vehicle Selection: Experiment with different biocompatible solvents and vehicles. Common choices include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and various oils. It is crucial to conduct a vehicle toxicity study in parallel.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.
-
Use of Excipients: Co-solvents, surfactants, and cyclodextrins can be used to enhance the solubility of hydrophobic compounds.
-
Formulation Strategies: Techniques such as creating a salt form, micronization to increase surface area, or developing a suspension or emulsion can be employed.
Q4: What are the key pharmacokinetic parameters I should evaluate?
A: A well-designed pharmacokinetic (PK) study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of your compound. Key parameters to measure include:
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.[2]
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[2]
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.[2]
These parameters will inform dosing frequency and help to establish a dose-exposure relationship.[2]
Troubleshooting and Optimization
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| High mortality or severe toxicity at the lowest dose. | - The starting dose was too high. - Unexpected sensitivity in the chosen animal model. - Formulation or vehicle toxicity. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).[1] - Review any in vitro cytotoxicity data to better inform the starting dose. - Conduct a vehicle-only control group to rule out formulation toxicity. |
| No observable effect at the highest administered dose. | - The compound may have low efficacy. - Poor bioavailability due to low solubility or high first-pass metabolism. - The dose range was too low. | - Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1] - If exposure is low, consider reformulating the compound to improve solubility or changing the route of administration (e.g., from oral to intravenous).[1] - If exposure is adequate, the compound may have low efficacy, or a higher dose range needs to be tested if no toxicity was observed. |
| High variability in results within the same dose group. | - Inconsistent dosing technique. - Animal-to-animal variation in metabolism or absorption. - Non-homogenous formulation. | - Ensure all personnel are properly trained and consistent in their administration technique. - Increase the number of animals per group to improve statistical power. - Ensure the formulation is homogenous before each administration (e.g., vortexing a suspension). |
| Precipitation of the compound upon administration. | - Poor solubility of the compound in physiological fluids. - Change in pH upon injection into the bloodstream. | - Reformulate the compound to improve its solubility. - Administer the compound at a slower rate to allow for better mixing with the blood. - Consider a different route of administration where the compound can be absorbed more slowly. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Divide animals into several groups (e.g., 4-5 groups) with a small number of animals per group (e.g., n=3-5). Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro data or literature on similar compounds.
-
Increase the dose in subsequent groups, typically using a geometric progression (e.g., 2x or 3x increments).[2]
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[2]
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs include changes in behavior, posture, fur, and activity.
-
Body Weight: Record body weight before dosing and daily throughout the study. A weight loss of >15-20% is often considered a humane endpoint.[7]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
Protocol 2: Formulation Preparation and Solubility Testing
Objective: To prepare a stable and homogenous formulation for in vivo administration and to determine the compound's solubility in the chosen vehicle.
Methodology:
-
Vehicle Selection: Based on the physicochemical properties of the compound, select a panel of potential vehicles (e.g., saline, PBS with 5% DMSO, corn oil).
-
Solubility Assessment:
-
Add an excess amount of the compound to a small volume of each vehicle.
-
Mix thoroughly (e.g., vortex, sonicate) and allow to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, prepare the dosing solutions at the desired concentrations.
-
For suspensions, ensure the particle size is uniform and the suspension is easily re-suspended.
-
For solutions, ensure the compound is fully dissolved and the solution is clear.
-
-
Stability Testing: Assess the stability of the formulation over the intended period of use and storage conditions.
Visualizations
Caption: Workflow for a dose-escalation study to determine the Maximum Tolerated Dose (MTD).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. research.olemiss.edu [research.olemiss.edu]
Technical Support Center: Purity Analysis and Impurity Profiling of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Welcome to the technical support center for the analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during purity analysis and impurity profiling of this active pharmaceutical ingredient (API).
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analytical strategy for this compound.
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary technique for purity and impurity determination is High-Performance Liquid Chromatography (HPLC), typically with UV or photodiode array (PDA) detection.[1][2] Due to the compound's structure, which lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection sensitivity for trace-level impurities.[1][2] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for unequivocal structure confirmation.[6][7][8]
Q2: What are the likely sources and types of impurities in this compound?
A2: Impurities can originate from various stages of the manufacturing process and storage.[9] A review of a common synthesis route—reacting 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine—suggests potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents like toluene.[10] Degradation products can also form during storage under conditions of heat, humidity, light, or in the presence of reactive excipients.[11][12][13] These are broadly classified by the International Council for Harmonisation (ICH) as organic impurities, inorganic impurities, and residual solvents.[9]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the FDA and EMA, following ICH guidelines (specifically Q3A for drug substances and Q3B for drug products), have stringent requirements for impurity profiling.[14][15][16] Any impurity exceeding the identification threshold (typically 0.10% for most APIs) must be structurally characterized.[9][17] Furthermore, any impurity with the potential for toxicity, particularly genotoxicity, must be controlled to much lower levels, necessitating highly sensitive analytical methods.[18]
Section 2: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography is the workhorse for purity analysis. This section provides solutions to common issues encountered during method development and routine testing.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for this compound is showing significant tailing. What are the causes and how can I resolve this?
A: Peak tailing for basic compounds like this piperazine derivative is a common issue in reversed-phase HPLC. The primary causes are secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[19]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Working at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the analyte is fully protonated and minimizes interactions with silanol groups.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups, reducing secondary interactions.[19]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[20][21] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Check for Column Voids: A sudden shock or pressure change can cause a void at the head of the column, leading to peak shape issues.[19] Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
Issue 2: Inconsistent Retention Times
Q: The retention time for my main analyte is shifting between injections. What should I investigate?
A: Retention time instability can compromise the reliability of your method. The issue usually lies with the HPLC system or the mobile phase preparation.
Troubleshooting Steps:
-
Ensure Proper System Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially for gradient methods.
-
Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and affect retention times.[20]
-
Mobile Phase Preparation: Inconsistently prepared mobile phase is a frequent cause.[22] Always use a calibrated pH meter, accurately measure all components, and ensure the mobile phase is thoroughly mixed and degassed.
-
Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can significantly impact retention times.[20]
Workflow for Troubleshooting HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Section 3: Impurity Identification and Profiling
Identifying and characterizing impurities is a critical step in ensuring drug safety and meeting regulatory requirements.
Q: I have detected an unknown impurity at 0.15% in my sample. What is the general workflow for identifying it?
A: An impurity at this level requires structural elucidation as per ICH guidelines.[9][17] The workflow involves a combination of chromatographic and spectroscopic techniques.
Workflow for Impurity Identification:
-
LC-MS Analysis: The first step is to use LC-MS to determine the molecular weight of the impurity.[3] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide an accurate mass measurement, which helps in determining the elemental composition.[3][23]
-
MS/MS Fragmentation: Perform tandem MS (MS/MS) experiments on both the parent drug and the impurity.[3][5] By comparing the fragmentation patterns, you can often deduce the location of the modification on the parent structure.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[11][12][24] If the impurity is formed under specific conditions, it provides clues about its structure and formation pathway.
-
Isolation and NMR Analysis: If the structure cannot be determined by MS alone, the impurity may need to be isolated using preparative HPLC. The isolated fraction can then be analyzed by NMR (¹H, ¹³C, and 2D-NMR), which provides definitive structural information.[7][8]
Table 1: Common Mass Shifts and Their Potential Modifications
| Mass Shift (Da) | Possible Modification | Potential Cause |
| +16 | Oxidation (Hydroxylation) | Oxidative degradation |
| +14 | Methylation | Impurity from starting materials or reagents |
| -2 | Dehydrogenation | Oxidative degradation |
| +18 | Hydrolysis | Hydrolytic degradation (e.g., of an amide bond) |
| -43 | De-acetylation | Degradation or impurity from synthesis |
Diagram of Impurity Identification Workflow
Caption: General workflow for structural elucidation of an unknown impurity.
Section 4: Experimental Protocols
This section provides a starting point for developing an HPLC method for this compound.
Protocol 1: HPLC-UV Method for Purity Analysis
This is a general-purpose method and may require optimization.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Note: For detecting impurities that lack a chromophore, derivatization may be necessary.[1][2]
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020-12-23). Veeprho. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Mass Spectrometry in Drug Development Applications. (2025-03-10). Netpharmalab. [Link]
-
Forced Degradation Testing in Pharma. (2025-08-14). ResolveMass Laboratories Inc. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010-04-01). Journal of the American Society for Mass Spectrometry. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13). YouTube. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
TROUBLESHOOTING GUIDE – HPLC. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Conicet. [Link]
-
REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]
-
Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 10. prepchem.com [prepchem.com]
- 11. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. ijcrt.org [ijcrt.org]
- 18. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 19. waters.com [waters.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 23. hpst.cz [hpst.cz]
- 24. acdlabs.com [acdlabs.com]
Technical Support Center: 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation characteristics of this molecule. Our goal is to help you anticipate and troubleshoot potential challenges during your experiments, ensuring the integrity and reliability of your results.
Introduction to this compound
This compound is a chemical entity featuring several key functional groups that dictate its chemical behavior and stability. Its structure comprises a piperazine ring, a pyrrolidine ring, and a tertiary amide bond that links these two heterocyclic systems. Understanding the lability of these groups is paramount for developing stable formulations, designing accurate analytical methods, and interpreting experimental data correctly. The primary points of potential degradation are the amide linkage, which is susceptible to hydrolysis, and the piperazine ring, which can undergo oxidation.
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address issues related to the degradation of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: What are the primary predicted degradation pathways for this compound?
Based on its chemical structure, two principal degradation pathways are predicted under common laboratory and storage conditions: hydrolysis and oxidation .
-
Hydrolytic Degradation : The central amide bond is the most likely site for hydrolysis. This reaction involves the cleavage of the carbonyl-nitrogen bond by water and can be significantly accelerated by the presence of acids or bases.[1][2]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, forming 1-methylpiperazine and pyrrolidine-2-carboxylic acid.[3]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1] The subsequent collapse of the tetrahedral intermediate cleaves the amide bond, yielding pyrrolidine-2-carboxylate and 1-methylpiperazine.[4]
-
-
Oxidative Degradation : The piperazine moiety, with its two nitrogen atoms, is susceptible to oxidation. The nitrogen atoms, particularly the tertiary amine (N-methyl) and the carbons alpha to the nitrogens, are potential sites of oxidative attack.[5]
-
N-Oxidation : The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides.
-
Ring Oxidation/Opening : More aggressive oxidative conditions can lead to the formation of cyclic imines or even ring-opened products. Theoretical studies on piperazine show that oxidation can lead to a variety of products, including cyclic amides and imines.[5][6]
-
-
Photolytic Degradation : While less predictable without experimental data, exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Photostability testing, as outlined in ICH guideline Q1B, is essential to determine this liability.[7][8]
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted degradation of this compound.
FAQ 2: My HPLC analysis shows a loss of the main peak and the appearance of new, more polar peaks. What could be happening?
This is a classic sign of hydrolytic degradation. When the amide bond of the parent compound is cleaved, it breaks into two smaller, more polar molecules: 1-methylpiperazine and pyrrolidine-2-carboxylic acid.
Causality: In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time is generally inversely proportional to polarity. More polar compounds interact less with the nonpolar stationary phase (like C18) and elute earlier. The degradation products are significantly more polar than the parent molecule, resulting in shorter retention times.
Troubleshooting Steps:
-
Verify the Identity of New Peaks: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks. You should look for masses corresponding to the protonated forms of 1-methylpiperazine ([M+H]⁺ ≈ 101.1) and pyrrolidine-2-carboxylic acid ([M+H]⁺ ≈ 116.1).
-
Check Sample Preparation Conditions:
-
pH of Diluent: Was the sample dissolved in a highly acidic or basic diluent? Using a neutral, buffered diluent (pH 6-7.5) can minimize hydrolysis during sample preparation and analysis.
-
Sample Age: How long was the sample sitting in solution before analysis? Amide hydrolysis can proceed even in neutral water, albeit slowly. Analyze samples as quickly as possible after preparation.
-
-
Review Storage Conditions: Ensure the solid material and any stock solutions are stored at recommended temperatures (e.g., -20°C), protected from light, and under an inert atmosphere if possible to prevent both hydrolysis and oxidation.
FAQ 3: How do I set up a forced degradation study to systematically investigate the stability of this compound?
A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Experimental Protocol: Forced Degradation Study
The following protocol is a standard starting point and should be adapted based on the observed stability of the compound. A concentration of 1 mg/mL is typically recommended.[11]
1. Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Prepare control samples: one untreated sample (time zero) and a sample stored at ambient conditions protected from light (control).
2. Stress Conditions: The table below outlines the recommended stress conditions. Analyze samples at appropriate time points (e.g., 2, 8, 24, 48 hours) until the target degradation is achieved.
| Stress Condition | Reagent / Condition | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | To induce acid-catalyzed hydrolysis of the amide bond.[11] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | To induce base-catalyzed hydrolysis of the amide bond.[11] |
| Neutral Hydrolysis | Water or pH 7 Buffer | 60 °C | To assess hydrolysis rate under neutral conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | To induce oxidation of the piperazine ring.[11] |
| Thermal | Solid & Solution | 80 °C (Dry Heat) | To assess thermolytic degradation. |
| Photolytic | Solid & Solution | Ambient | Expose to light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (as per ICH Q1B).[12][13] |
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all stressed samples, along with the time-zero and control samples, using a suitable HPLC-UV method.
-
Check for peak purity of the parent compound and perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas.
-
Submit samples showing significant degradation for LC-MS analysis to identify the degradants.
Below is a workflow diagram for conducting the study.
Caption: Workflow for a forced degradation study.
FAQ 4: What analytical techniques are best suited for identifying the degradation products?
A combination of liquid chromatography and mass spectrometry is the gold standard for this task.
-
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection : This is the primary tool for separating the parent compound from its degradation products and quantifying them.[14] A PDA detector is crucial as it can help in assessing peak purity and determining if co-eluting peaks are present. A good stability-indicating method should be able to resolve all major degradation products from the parent peak and each other.[9][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : This is the most powerful technique for structural elucidation of unknown impurities.[16][17]
-
How it works : After separation by LC, the molecules are ionized and their mass-to-charge (m/z) ratio is determined. This provides the molecular weight of the degradation products.[18]
-
Tandem MS (MS/MS) : In MS/MS, a specific degradant ion is isolated and fragmented. The resulting fragmentation pattern provides structural information, acting like a fingerprint that helps piece together the molecule's structure.[19][20] For example, identifying the hydrolytic degradation products would involve looking for the masses of 1-methylpiperazine and pyrrolidine-2-carboxylic acid.
-
FAQ 5: How can I prevent the degradation of this compound during storage and sample preparation?
Minimizing degradation is key to obtaining accurate and reproducible results. The following best practices are recommended:
-
Storage of Solid Material : Store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a freezer (-20°C is standard). Protect it from light by using an amber vial or by storing it in a dark location.
-
Storage of Solutions : Prepare stock solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Studies on other piperazine derivatives have shown that storage at room temperature leads to significant degradation, while frozen storage is much more effective at preserving the compound.[21]
-
Choice of Solvents/Diluents : For routine analysis, use a neutral, buffered mobile phase or diluent (pH ~7). Avoid highly acidic or basic conditions unless intentionally studying degradation.
-
Control of Temperature : Keep samples cool during preparation and in the HPLC autosampler to slow down potential degradation.
-
Exclusion of Oxygen : If the compound proves to be highly sensitive to oxidation, de-gassing solvents or working in a glove box for sample preparation may be necessary for highly sensitive assays.
By implementing these strategies, you can significantly enhance the stability of this compound and ensure the quality of your scientific data.
References
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Fiveable. (n.d.). Hydrolysis of Amides Definition. Organic Chemistry Key Term.
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA.
- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com.
- Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Gmp-compliance.org.
- Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.
- Royed Training. (2024, February 21). What is a Stability-indicating assay method?.
- Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Semantic Scholar. (n.d.). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ACS Publications. (n.d.). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
- Slideshare. (n.d.). Degradation Analysis Using LC-MS/MS [PPTX].
- National Institutes of Health. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC.
- AmbioPharm. (n.d.). What is a stability indicating method?. Peptide Testing.
- Ren, Z., & da Silva, G. (2019, July 31). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Cambridge Open Engage.
- LCMS Limited. (n.d.). Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS.
- ResearchGate. (2025, August 6). (PDF) Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- Ren, Z., & da Silva, G. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.
- IJCRT.org. (2023, October 10). Stability Indicating Assay Method.
- Mazari, S. A., et al. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Journal Name].
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Journal Name].
- Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. BJSTR Publishers.
- Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Source].
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
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Technical Support Center: Scale-Up Synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Introduction
Welcome to the technical support guide for the synthesis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This molecule, a key intermediate in pharmaceutical development, is synthesized via an amide coupling between a proline derivative and 1-methylpiperazine. While straightforward on a lab scale, its scale-up presents distinct challenges that can impact yield, purity, and process efficiency.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and a causal explanation for key process decisions, moving beyond simple step-by-step instructions to empower you with a robust understanding of the reaction system. Our goal is to help you anticipate and resolve common issues encountered during the transition from bench to plant.
General Synthetic Workflow
The most common and reliable synthetic route involves the coupling of an N-protected L-proline, typically with a tert-butyloxycarbonyl (Boc) group, with 1-methylpiperazine, followed by deprotection if necessary. The critical step is the amide bond formation.
Q2: I am observing significant epimerization of the proline center. How can this be minimized?
Maintaining the stereochemical integrity of the L-proline moiety is critical for the biological activity of downstream products. Racemization (or epimerization) occurs via the formation of an oxazolone intermediate, which can easily tautomerize.
-
Mechanism: The activated carboxylic acid can be attacked intramolecularly by the adjacent amide carbonyl of the Boc protecting group, forming a chiral but unstable oxazolone. This intermediate can readily deprotonate and reprotonate at the alpha-carbon, leading to a loss of stereochemical purity. * Solution 1: Use Racemization-Suppressing Additives. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are designed to trap the activated carboxylic acid intermediate, forming an active ester that is more reactive towards the amine than towards intramolecular cyclization. [1]This effectively minimizes the concentration of the species that can lead to oxazolone formation. Uronium reagents like HATU already have a built-in HOBt-type moiety.
-
Solution 2: Control Temperature. The rate of oxazolone formation is highly temperature-dependent. Running the reaction at lower temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly suppress this side reaction. [1]* Solution 3: Choose the Right Base. Use a non-nucleophilic, sterically hindered base like DIPEA. Stronger or less hindered bases can increase the rate of deprotonation at the alpha-carbon, promoting racemization.
Q3: The work-up is difficult, and I struggle to remove the coupling byproducts. What is the best purification strategy for scale-up?
The product is a polar, basic compound, often making purification challenging. Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or HOBt) must be efficiently removed. [2]
-
Work-up Strategy:
-
Filtration (if using DCC/EDC): If a carbodiimide like DCC is used, the resulting dicyclohexylurea (DCU) byproduct is often insoluble in solvents like Dichloromethane (DCM) or Ethyl Acetate and can be removed by filtration. However, some DCU may remain in solution.
-
Aqueous Washes: A series of acidic and basic washes is highly effective.
-
Acid Wash (e.g., 1M HCl or 5% Citric Acid): This will protonate and extract unreacted 1-methylpiperazine and any remaining basic additives like DIPEA into the aqueous layer.
-
Base Wash (e.g., Saturated NaHCO₃ or 1M Na₂CO₃): This will remove unreacted Boc-L-proline and acidic byproducts like HOBt.
-
Brine Wash: Removes residual water and helps break emulsions.
-
-
-
Final Purification Strategy:
-
Crystallization: This is the most desirable method for large-scale purification. If the final product or a salt form (e.g., hydrochloride) is a stable solid, developing a crystallization procedure from a suitable solvent system (e.g., Isopropanol/Heptane, Ethanol/MTBE) is ideal for achieving high purity.
-
Vacuum Distillation: The product has a high boiling point, but vacuum distillation can be a viable, solvent-free method for purification on a moderate scale. A reported boiling point is 109.5-110.0 °C at 0.5-0.6 mmHg. [3] * Chromatography: While essential for small-scale purification, silica gel chromatography is often costly and inefficient for large-scale production of a polar, basic compound. It should be considered a last resort.
-
Q4: Which coupling reagent is best for scale-up?
The "best" reagent is a balance of reactivity, cost, safety, and ease of byproduct removal.
| Coupling Reagent Class | Examples | Pros | Cons on Scale-Up |
| Carbodiimides | EDC, DCC | Inexpensive, widely available. [4] | Moderate reactivity; high risk of racemization without additives; EDC byproducts are water-soluble, but DCU (from DCC) can be difficult to filter completely. |
| Uronium/Guanidinium | HATU, HBTU | High reactivity, fast reaction times, low racemization risk. [1][5] | Expensive; byproducts must be removed by aqueous work-up. |
| Phosphonium | PyBOP | High reactivity, low racemization. [5] | Expensive; produces phosphine oxide byproducts that can be difficult to remove. [2] |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Very reactive, inexpensive reagents. | Harsh conditions (heat may be required) can cause side reactions and racemization; generates corrosive HCl gas. [6] |
Recommendation for Scale-Up: For initial scale-up where reliability and purity are paramount, a uronium reagent like HATU is an excellent choice despite its cost. [1]For cost-driven, large-scale manufacturing, optimizing a process with EDC/OxymaPure is often the most practical approach, providing a good balance of reactivity, low racemization, and manageable costs and work-up.
Detailed Experimental Protocols
Note: These protocols are starting points. Optimization for your specific equipment and scale is necessary. Always perform a safety assessment before commencing any reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of side reactions. [1]
-
Setup: To a clean, dry, inerted reactor, charge Boc-L-proline (1.0 equivalent).
-
Dissolution: Add an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (5-10 volumes). Stir until fully dissolved.
-
Activation:
-
Charge HATU (1.05-1.2 equivalents).
-
Charge Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.
-
-
Amine Addition: Add 1-methylpiperazine (1.0-1.1 equivalents) to the reaction mixture, maintaining the temperature below 30 °C. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the Boc-L-proline is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water (5 volumes).
-
If using DCM, separate the organic layer. If using DMF, dilute with a water-immiscible solvent like Ethyl Acetate or MTBE (10 volumes).
-
Wash the organic layer successively with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A more cost-effective, classical approach suitable for large-scale production.
-
Setup: To a clean, dry, inerted reactor, charge Boc-L-proline (1.0 equivalent), HOBt (1.1 equivalents), and 1-methylpiperazine (1.05 equivalents).
-
Dissolution: Add anhydrous DCM or Ethyl Acetate (5-10 volumes). Cool the mixture to 0-5 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if present).
-
Transfer the filtrate to a separatory funnel and wash successively with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- PrepChem. (n.d.). Synthesis of 1-methyl-4-(pyrrolidinocarbonyl)piperazine. PrepChem.com.
- Reddit r/Chempros. (2021).
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Al-awar, R. S., et al. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
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Technical Support Center: Mitigating Cytotoxicity of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Welcome to the technical support center for researchers working with novel piperazine derivatives, focusing on 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity in their cell-based assays. Given that this compound is a compound with limited publicly available biological data, this document provides a foundational framework for systematically identifying, characterizing, and mitigating its cytotoxic effects. The principles and protocols outlined here are broadly applicable to other novel small molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my assay after treatment with this compound, even at low concentrations. What is the likely cause?
A1: Unexpected cytotoxicity with novel compounds is a common challenge. Several factors could be at play:
-
Inherent Compound Toxicity: The compound itself may have a narrow therapeutic window, meaning the concentration that elicits the desired biological effect is very close to a concentration that causes cell death. The piperazine scaffold, present in your compound, is known to be biologically active, and various derivatives can exhibit cytotoxicity.[1][2][3][4][5][6][7][8]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets that trigger a death pathway.
-
Assay-Specific Issues: The compound might interfere with assay components (e.g., reducing a viability dye), or the chosen cell line may be particularly sensitive.
-
Solvent Toxicity: The solvent used to dissolve the compound (commonly DMSO) can be toxic at higher concentrations. It is crucial to keep the final solvent concentration low, typically below 0.5%.[9]
The first step is to systematically quantify the cytotoxicity and then investigate the underlying mechanism.
Q2: What is a good starting point for a concentration range when testing a new compound like this?
A2: For a novel compound with unknown potency, a wide concentration range is essential. A common starting strategy is a semi-log or log-scale dilution series. For example, you could start at 100 µM and perform 1:10 serial dilutions down to the pM or nM range. This approach helps to identify a dose-response curve and pinpoint the concentration at which toxicity begins (the IC50 for cytotoxicity).
Q3: My vehicle control (e.g., DMSO) also shows some cell death. What should I do?
A3: This indicates a problem with your assay setup. First, ensure the final concentration of your solvent is non-toxic to your cells (e.g., <0.5% for DMSO). Test a serial dilution of the solvent alone to determine its toxicity threshold for your specific cell line. If the solvent concentration is already low, investigate other factors like cell seeding density, contamination, or issues with the culture medium.[9]
Q4: Could the serum in my cell culture medium be affecting the compound's activity?
A4: Absolutely. Many compounds bind to proteins in serum, such as albumin.[10] This binding can sequester the compound, reducing the "free" fraction available to interact with the cells.[10][11] Consequently, the apparent potency of your compound might be lower in high-serum conditions compared to low-serum or serum-free conditions. If you suspect cytotoxicity, reducing the serum concentration could potentially exacerbate the effect by increasing the free compound concentration. This is an important parameter to optimize.[12][13]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Quantifying Cytotoxicity - The Cell Viability Assay
Before you can mitigate cytotoxicity, you must accurately measure it. A dose-response curve is essential to determine the 50% inhibitory concentration (IC50) for cytotoxicity. Tetrazolium-based assays like MTS or MTT are common, reliable methods.
Principle of MTS/MTT Assays: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product.[14] The amount of color produced is directly proportional to the number of living cells.[15][16]
This protocol is adapted from standard methodologies.[14][15][17]
-
Cell Seeding:
-
Compound Preparation & Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A 10-point, 1:3 or 1:10 dilution series is recommended.
-
Include a "vehicle only" control (e.g., medium with the highest concentration of DMSO).
-
Include a "positive control" for cytotoxicity (e.g., 10 µM Staurosporine).
-
Remove the old medium from cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Record the absorbance at 490 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability and the positive control/no cells as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-150,000 cells/well | Varies by cell line; must be optimized to ensure logarithmic growth throughout the assay.[9] |
| Compound Dilution | 10-point, 1:3 or 1:10 series | A wide range is crucial for novel compounds to accurately capture the dose-response. |
| Vehicle Control | Highest % of solvent used | Essential to differentiate compound toxicity from solvent toxicity.[9] |
| Positive Control | Staurosporine, Doxorubicin | Validates that the assay system can detect cell death. |
| Incubation Time | 24 - 72 hours | Should be relevant to the biological question being asked. |
Guide 2: Understanding the Mechanism - Differentiating Apoptosis from Necrosis
Is the compound causing a controlled, programmed cell death (apoptosis) or a catastrophic, inflammatory cell death (necrosis)?[18][19][20] Answering this question is critical for understanding the mechanism of toxicity. A combination of Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry is the gold standard for this purpose.[21][22][23]
-
Apoptosis: An orderly process where cells shrink, DNA condenses, and the membrane "blebs". A key early event is the "flipping" of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22][23][24]
-
Necrosis: A traumatic process where the cell swells and the membrane ruptures, releasing cellular contents.[18][19][25]
Caption: Troubleshooting workflow to determine the mechanism of cell death.
This protocol is based on established methods for apoptosis detection.[21][24][26]
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with this compound at the IC50 and 10x IC50 concentrations for the desired time.
-
Include vehicle and positive controls (e.g., Staurosporine for apoptosis).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL working solution).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells with intact membranes.[22] |
| Early Apoptotic | Positive | Negative | PS is exposed, but the membrane is still intact.[22] |
| Late Apoptotic / Necrotic | Positive | Positive | PS is exposed, and the membrane has lost integrity.[22] |
Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. A luminescent assay like the Caspase-Glo® 3/7 assay can confirm if the apoptotic pathway is activated.[27][28][29][30]
Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[27][31] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[27][29][31]
Guide 3: Strategies to Mitigate Cytotoxicity
If the compound's cytotoxicity is masking its intended biological effect, you can try several strategies to widen the therapeutic window.
Caption: Key strategies for mitigating cytotoxicity in cell-based assays.
-
Reduce Incubation Time: Cytotoxicity is often time-dependent. If your desired biological readout occurs within hours, but significant cell death is only seen at 24 or 48 hours, shortening the assay duration can be a simple and effective solution.
-
Increase Serum Concentration: As discussed in the FAQs, increasing the percentage of fetal bovine serum (FBS) in your culture medium can reduce the free concentration of your compound, thereby lowering its effective dose and potentially mitigating toxicity.[11][12] Run parallel experiments with 2%, 5%, and 10% FBS to assess the impact.
-
Change Cell Lines: Some cell lines are inherently more sensitive to certain chemical scaffolds. Testing your compound in a different, perhaps more robust, cell line relevant to your research question may reveal a better therapeutic window.
If you have a hypothesis about the mechanism of toxicity (e.g., oxidative stress), you can co-treat the cells with an inhibitor of that pathway. For example, if you suspect the compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine could rescue the cells from death without affecting the on-target activity. This is an advanced approach that can also provide mechanistic insights.[32]
By systematically applying these troubleshooting guides and protocols, researchers can better understand and manage the cytotoxic effects of novel compounds like this compound, enabling a more accurate assessment of their true biological potential.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Molecular Biology, 1419, 1-26. [Link]
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Arıöz, Ö., Tütüncü, H. E., & Özer, N. (2019). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]
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Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information (NCBI). [Link]
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MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
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Plasma protein binding. Wikipedia. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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The Annexin V Apoptosis Assay. University of Kansas Medical Center. [Link]
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Standard Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
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Benet, L. Z., & Hoener, B. A. (2002). Importance of protein binding for the interpretation of serum or plasma drug concentrations. Pharmacokinetics and pharmacodynamics, 40(2), 85-91. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Yarım, M., Çetin, C., & Ertürk, F. (2018). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1279-1285. [Link]
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Wang, X., et al. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 22(10), 1675. [Link]
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Sekar, S., Naik, N., Sridhara, A. M., & Yogisha, S. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]
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Apoptosis. Wikipedia. [Link]
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Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3071-3076. [Link]
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Heo, J., et al. (2009). Distinguishing Between Apoptosis and Necrosis Using a Capacitance Sensor. Journal of the Korean Physical Society, 54(4), 1439-1443. [Link]
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Koch-Weser, J., & Sellers, E. M. (1976). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. The New England journal of medicine, 294(7), 311-316. [Link]
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Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells). Hillgene Biopharma. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2249-2252. [Link]
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Factors Affecting Protein-Drug Binding: Patient-Related Factors. (2025). JoVE. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
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In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (2008). Toxicology in Vitro, 22(5), 1186-1193. [Link]
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Manipulating the Mitochondrial Unfolded Protein Response for Broad-Spectrum Genotoxicity Mitigation and Tumorigenesis Suppression by Ultrasmall. (2022). ACS Nano, 16(1), 123-137. [Link]
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Astaxanthin as a Natural Photoprotective Agent: In Vitro and In Silico Approach to Explore a Multi-Targeted Compound. (2023). Molecules, 28(10), 4149. [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine and Other CNS-Active Piperazine Derivatives
Introduction: The Piperazine Scaffold as a Cornerstone of Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—is a quintessential example of such a scaffold, particularly in the development of drugs targeting the Central Nervous System (CNS).[1][2] Its unique physicochemical properties, including the ability to improve aqueous solubility and bioavailability, and the stereochemical flexibility to present substituents in precise three-dimensional orientations, make it an invaluable component in modern drug design.[3] The two nitrogen atoms serve as key handles for chemical modification, allowing for the fine-tuning of a molecule's interaction with specific biological targets.[3]
Piperazine derivatives are integral to a wide array of CNS-active drugs, including treatments for psychosis, depression, and anxiety.[2][4] Their versatility stems from the ability to direct the molecule towards vastly different receptor families—such as dopamine, serotonin, and opioid receptors—through strategic chemical modifications.[4]
This guide focuses on 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine , a specific derivative for which public data on biological activity is sparse. However, by dissecting its structure and drawing comparisons with well-characterized piperazine analogs, we can infer its likely pharmacological target and potential therapeutic utility. The presence of a pyrrolidine moiety linked via a carbonyl group to the piperazine core bears a strong resemblance to a class of potent and selective kappa-opioid receptor (KOR) agonists.[5][6] Therefore, this guide will proceed under the evidence-based hypothesis that this compound is a KOR modulator.
We will objectively compare its structural features against two classes of CNS-active piperazine derivatives:
-
Selective Kappa-Opioid Receptor (KOR) Agonists: Compounds that, like our target molecule is presumed to, interact with the KOR system, which is implicated in pain, depression, and addiction.
-
Dopamine D₂ / Serotonin 5-HT₁ₐ Receptor Modulators: Atypical antipsychotics that showcase the piperazine scaffold's adaptability for treating disorders like schizophrenia by engaging different neurotransmitter systems.
Through this comparative analysis, supported by experimental data and detailed protocols, we aim to provide researchers with a comprehensive framework for understanding the structure-activity relationships (SAR) that govern the function of these powerful molecules.
Comparative Analysis of Piperazine Derivatives
The therapeutic action of a piperazine derivative is dictated by the nature of the substituents attached to its nitrogen atoms. This section compares our target compound with established agents to elucidate the structural motifs responsible for selective receptor engagement.
Part 1: Kappa-Opioid Receptor (KOR) Agonists - The Inferred Target Family
The KOR system is a compelling target for non-addictive analgesics and potential treatments for mood disorders.[7] Activation of KORs, which are G-protein coupled receptors (GPCRs), typically leads to potent antinociceptive effects.[7] Several highly selective piperazine-based KOR agonists share key structural features with this compound.
Key Structural Features for KOR Agonism: A common pharmacophore for KOR agonists includes a basic nitrogen atom (often within a pyrrolidine or piperidine ring) and an aromatic moiety connected to an N-acyl piperazine core. The distance and orientation between these groups are critical for high-affinity binding.
Comparator Compounds:
-
GR-89,696: A highly potent and selective KOR agonist, often described as being selective for the κ₂ subtype.[5][8] Its structure features a methyl-ester-substituted piperazine with a pyrrolidin-1-ylmethyl group at the 3-position and a 3,4-dichlorophenylacetyl group at the 4-position. The pyrrolidine moiety is crucial for its activity.
-
U-50,488H: A foundational selective KOR agonist that established the therapeutic potential of this class.[9] It lacks a piperazine ring but contains the critical trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl] moiety coupled to a 3,4-dichlorophenylacetamide group, highlighting the importance of the pyrrolidine and dichlorophenylacetamide pharmacophores.[9][10]
-
U-69,593: Another classic and potent KOR-selective agonist widely used as a research tool and reference compound.[11] Like U-50,488H, it features a similar pharmacophore, reinforcing the key structural requirements for KOR agonism.
Structural Comparison and SAR Insights:
This compound contains two of the core elements of the KOR agonist pharmacophore: the piperazine ring and the pyrrolidine ring . The pyrrolidin-2-ylcarbonyl linkage is a distinct feature. In contrast to GR-89,696, where the pyrrolidine is attached via a methylene bridge, our target compound has a carbonyl group. This modification will alter the electronic properties and conformational flexibility of the side chain, which would be expected to modulate binding affinity and efficacy at the KOR. The N-methyl group on the distal nitrogen of the piperazine provides a basic center and influences the overall lipophilicity and metabolic stability of the molecule.
The absence of the 3,4-dichlorophenylacetyl moiety, which is critical for the high potency of compounds like GR-89,696 and U-50,488H, suggests that this compound may have a different potency or selectivity profile.[6][10] It may represent a novel structural class of KOR modulators where the interaction with the receptor is achieved without this specific aromatic group.
Table 1: Comparative Receptor Binding & Functional Data for KOR Agonists
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Selectivity Profile | Reference(s) |
| GR-89,696 | Kappa-Opioid (κ) | ~0.31 (in some assays) | 41.7 | Highly selective for KOR over μ and δ opioid receptors. | [5][7] |
| U-50,488H | Kappa-Opioid (κ) | High affinity for κ sites | Potent analgesic in vivo | Highly selective; >1300-fold for κ vs μ, >12,000-fold for κ vs δ. | [1][9][12] |
| U-69,593 | Kappa-Opioid (κ) | 10-18 (high-affinity site) | Potent agonist (pEC₅₀ ~8.6) | Highly selective for KOR over μ (Kᵢ ~3,300 nM) and δ receptors. | [11][13] |
Part 2: Dopamine D₂ / Serotonin 5-HT₁ₐ Modulators - A Contrasting Piperazine Chemotype
To highlight the versatility of the piperazine scaffold, we compare our target compound with atypical antipsychotics. In these molecules, the piperazine ring is typically linked to large aromatic or heteroaromatic systems, directing their activity towards dopamine and serotonin receptors. This structural class is fundamentally different from the KOR agonists.
Comparator Compounds:
-
Aripiprazole: A widely prescribed atypical antipsychotic known as a "dopamine system stabilizer." It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[14][15]
-
Bifeprunox: Another piperazine derivative designed as a D₂/5-HT₁ₐ partial agonist.[16] While its development was halted, it serves as an excellent case study for comparing subtle structural changes and their impact on clinical efficacy.[4][17]
Structural Comparison and SAR Insights:
The key structural feature of these compounds is the N-arylpiperazine moiety, where one nitrogen is directly attached to a substituted phenyl or other aromatic ring system (e.g., dichlorophenyl in Aripiprazole). The other nitrogen is connected via a linker (e.g., a butyl chain in Aripiprazole) to another large, often heterocyclic, moiety. This "dumbbell" shape is optimized for bridging binding sites within the D₂ and 5-HT₁ₐ receptors.
This compound lacks the large N-aryl and extended linker-moiety structure characteristic of these D₂/5-HT₁ₐ modulators. Its smaller, more compact structure with the pyrrolidine side chain makes it sterically and electronically dissimilar, reinforcing the hypothesis that it targets a different receptor family, such as the KOR.
Table 2: Comparative Receptor Binding Data for D₂/5-HT₁ₐ Modulators
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Profile | Reference(s) |
| Aripiprazole | Dopamine D₂ | 0.34 | Partial Agonist | [14][15] |
| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist | [14][18] | |
| Serotonin 5-HT₂ₐ | 3.4 | Antagonist | [14] | |
| Bifeprunox | Dopamine D₂ | ~1.3 - 7.1 (pKi 8.83) | Partial Agonist | [4][16][19] |
| Serotonin 5-HT₁ₐ | ~15.5 (pKi 7.19) | Partial Agonist | [16] |
Visualization of Key Pathways and Workflows
To better understand the biological context and experimental evaluation of these compounds, the following diagrams illustrate the relevant signaling pathway and standard assay workflows.
Caption: KOR Signaling Pathways.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: [³⁵S]GTPγS Functional Assay Workflow.
Experimental Methodologies
To empirically determine the pharmacological profile of a novel compound like this compound and validate the hypotheses presented in this guide, standardized in vitro assays are required. The following protocols provide detailed, self-validating methodologies for assessing affinity and functional activity at the kappa-opioid receptor.
Protocol 1: KOR Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the kappa-opioid receptor by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To determine the inhibitory constant (Kᵢ) of the test compound at the human KOR.
-
Principle: The assay measures competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand ([³H]U-69,593) for binding to KOR expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593 (Specific Activity: ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinate: 10 µM Naloxone or unlabeled U-69,593.
-
96-well microplates, GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Determinate (for Non-Specific Binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]U-69,593 diluted in assay buffer to a final concentration of ~0.5-1.0 nM.[20]
-
150 µL of the cell membrane preparation (typically 10-20 µg of protein per well).[20]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (~25°C) with gentle agitation to allow the binding reaction to reach equilibrium.[21]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Immediately wash each filter 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis & Validation:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant. The Kᵢ provides a standardized measure of affinity.
-
Self-Validation: The assay is validated by the inclusion of total binding and NSB controls. The specific binding window should be robust (typically >80% of total binding). An unlabeled reference compound (e.g., U-69,593) should be run in parallel to ensure the assay produces Kᵢ values consistent with historical data.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay directly measures the activation of G-proteins coupled to the KOR, providing a quantitative measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.
-
Objective: To determine if the test compound is an agonist, partial agonist, or antagonist at the KOR and to quantify its potency and efficacy.
-
Principle: KOR is a Gᵢ/ₒ-coupled receptor. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the G-protein is directly proportional to the level of receptor activation.[22]
-
Materials:
-
Receptor Source: Same as the binding assay.
-
Radioligand: [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[23]
-
GDP: Guanosine 5'-diphosphate, to a final concentration of ~10-30 µM to ensure exchange occurs upon activation.[23]
-
Reference Agonist: U-69,593.
-
Standard equipment as listed in Protocol 1.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test agonist in assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for basal activity) OR 50 µL of test agonist dilution OR 50 µL of reference agonist.
-
100 µL of a master mix containing cell membranes (20-40 µg protein), GDP, and other buffer components.
-
50 µL of [³⁵S]GTPγS diluted in assay buffer to a final concentration of ~0.1 nM.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[23]
-
Harvesting & Washing: Terminate the reaction and wash the filters as described in Protocol 1.
-
Counting: Quantify the incorporated [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis & Validation:
-
Plot the counts per minute (cpm) against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation achieved).
-
Self-Validation: Efficacy (Eₘₐₓ) is expressed as a percentage of the response produced by the reference full agonist (U-69,593). A compound with Eₘₐₓ ≈ 100% is a full agonist; a compound with 0 < Eₘₐₓ < 100% is a partial agonist; a compound with Eₘₐₓ ≈ 0% is not an agonist. To test for antagonist activity, the assay is run by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound.
-
Conclusion
The piperazine scaffold remains a remarkably fertile ground for the discovery of novel CNS therapeutics. While direct experimental data for This compound is not yet in the public domain, a rigorous analysis based on structure-activity relationships provides a strong, scientifically-grounded hypothesis for its biological target. Its structural combination of a piperazine and a pyrrolidine-carbonyl moiety strongly suggests activity as a modulator of the kappa-opioid receptor system, a profile distinctly different from the N-arylpiperazines that target dopamine and serotonin receptors.
This guide has contextualized this hypothesis by comparing the target compound's structure to established KOR agonists like GR-89,696 and contrasting it with D₂/5-HT₁ₐ modulators like Aripiprazole. The provided experimental protocols for radioligand binding and [³⁵S]GTPγS functional assays offer a clear and robust pathway for empirically testing this hypothesis. By determining the Kᵢ, EC₅₀, and Eₘₐₓ values, researchers can precisely define the pharmacological profile of this and other novel piperazine derivatives, paving the way for the development of next-generation therapies for pain, mood disorders, and other complex neurological conditions.
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A Comparative Framework for Evaluating 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine as a Dipeptidyl Peptidase-4 Inhibitor
Introduction: The Scientific Rationale for Investigation
In the landscape of therapeutic interventions for type 2 diabetes mellitus, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, colloquially known as "gliptins," have carved out a significant niche.[1][2] These agents offer a glucose-dependent mechanism for enhancing insulin secretion and suppressing glucagon release, thereby mitigating the risk of hypoglycemia that can be associated with other anti-diabetic drug classes.[3][4] The chemical architecture of many potent DPP-4 inhibitors incorporates a pyrrolidine scaffold, which has been shown to be a key pharmacophoric element for interacting with the active site of the DPP-4 enzyme.[5]
This guide introduces 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine , a novel compound whose structure merits investigation as a potential DPP-4 inhibitor. The presence of both the pyrrolidine and piperazine moieties, common features in various biologically active molecules, including constrained DPP-4 inhibitors, suggests a plausible interaction with the DPP-4 enzyme.[6][7] While experimental data for this specific compound is not yet publicly available, this document provides a comprehensive framework for its evaluation. We will conduct a comparative analysis against well-established, clinically approved DPP-4 inhibitors, detailing the mechanism of action, presenting their known inhibitory potencies, and providing a rigorous experimental protocol to facilitate a direct, data-driven comparison.
The Incretin Effect and the Mechanism of DPP-4 Inhibition
The therapeutic efficacy of DPP-4 inhibitors is rooted in their ability to prolong the action of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3]
-
Incretin Release: In response to food intake, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively.
-
Incretin Action: These hormones travel to the pancreas and bind to receptors on β-cells and α-cells. This binding stimulates glucose-dependent insulin secretion from β-cells and suppresses glucagon release from α-cells. The net effect is a reduction in hepatic glucose production and an increase in glucose uptake by peripheral tissues, leading to lower blood glucose levels.[1][8]
-
DPP-4 Inactivation: The physiological effects of GLP-1 and GIP are short-lived, as they are rapidly degraded and inactivated by the serine protease DPP-4.[3][4]
-
Inhibitor Intervention: DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the breakdown of GLP-1 and GIP. This extends the half-life of active incretins, amplifying their beneficial effects on glycemic control.[2][9]
Caption: Mechanism of Action for DPP-4 Inhibitors.
Comparative Analysis of Established DPP-4 Inhibitors
A thorough evaluation of this compound necessitates a benchmark against the current standards of care. The following table summarizes the in vitro potency of four leading, FDA-approved DPP-4 inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DPP-4 enzyme activity by 50%. A lower IC50 value indicates greater potency.
| Compound | Structure | IC50 (nM) | Key Structural Features & Selectivity |
| Sitagliptin | [Image of Sitagliptin structure] | 19[10] | β-amino acid derivative. Selective for DPP-4 over other proteases like DPP-8 and DPP-9.[11] |
| Vildagliptin | [Image of Vildagliptin structure] | 4.5[12] | Cyanopyrrolidine-based inhibitor. Forms a reversible covalent bond with the active site serine.[12] |
| Saxagliptin | [Image of Saxagliptin structure] | 0.5 - 50[11][13] | Cyanopyrrolidine-based inhibitor with a rigid adamantane scaffold. Highly potent and selective.[11][13] |
| Linagliptin | [Image of Linagliptin structure] | 1[10][14] | Xanthine-based structure, distinct from other gliptins. Binds tightly and non-covalently. Primarily excreted unchanged via the bile and gut.[8][10] |
Note: IC50 values can vary slightly depending on assay conditions. The values presented are representative figures from published literature.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To empirically determine the inhibitory potential of this compound and directly compare it to the reference compounds, a standardized in vitro fluorometric assay is required. This protocol is designed to be a self-validating system, including positive and negative controls to ensure data integrity.
Objective: To determine the IC50 value of this compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test Compound: this compound
-
Reference Inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare 10 mM stock solutions of the test compound and each reference inhibitor in 100% DMSO. Subsequently, create a series of dilutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent interference.
-
-
Assay Procedure:
-
On a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compound or reference inhibitor to the respective sample wells. For control wells, add 25 µL of assay buffer (for 100% activity control) or a known potent inhibitor like Sitagliptin (for positive inhibition control).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the background control wells (which receive 25 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over a period of 30 minutes, taking readings every minute.[15] The rate of reaction (slope of fluorescence vs. time) is proportional to the enzyme activity.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_Background) / (Slope_100%_Activity - Slope_Background))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Experimental workflow for DPP-4 inhibition assay.
Conclusion and Future Directions
The structural components of this compound provide a strong theoretical basis for its potential as a novel Dipeptidyl Peptidase-4 inhibitor. Its pyrrolidine ring is a well-established motif for interaction with the S1 sub-pocket of the DPP-4 active site, while the piperazine element offers a versatile scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This guide has outlined the established mechanism of action of benchmark DPP-4 inhibitors and provided their comparative inhibitory potencies. More importantly, it has detailed a robust, step-by-step experimental protocol that will enable researchers to precisely quantify the in vitro inhibitory activity of this compound. The resulting IC50 value will allow for a direct and objective comparison against market-leading drugs like Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. Positive findings from this initial screening would warrant further investigation into selectivity against other proteases (e.g., DPP-8, DPP-9), determination of the inhibition kinetics, and eventual progression into cell-based and in vivo models to assess its potential as a therapeutic agent for type 2 diabetes.
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A Comparative Guide to Validating the Efficacy of NCE-PM-1 [1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine] in Preclinical Models of Cognitive Dysfunction
Objective: This guide provides a comprehensive framework for the preclinical validation of NCE-PM-1, a novel chemical entity with a pyrrolidinyl-methylpiperazine scaffold. We delineate a multi-tiered experimental strategy to objectively assess its efficacy against established benchmarks in relevant disease models. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel neurotherapeutics.
Introduction: The Rationale for NCE-PM-1
The increasing prevalence of neurodegenerative disorders, such as Alzheimer's disease (AD), necessitates the exploration of novel therapeutic strategies. One promising avenue involves the modulation of neuropeptide signaling in the brain, which is critical for learning and memory. Prolyl Oligopeptidase (POP), a cytosolic serine protease, plays a key role in the degradation of proline-containing neuropeptides that are important for cognitive processes.[1][2] Its inhibition has been proposed as a therapeutic target to enhance cognitive function and potentially confer neuroprotection.[3][4]
NCE-PM-1 (1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine) is a novel small molecule designed based on a scaffold known to exhibit CNS activity.[5][6][7] Its structure suggests a potential interaction with enzymes like POP. This guide outlines a rigorous, phased approach to validate this hypothesis, characterize the compound's efficacy, and compare its performance against both a mechanistic positive control and a current standard-of-care therapeutic.
Phase 1: In Vitro Target Validation and Comparator Selection
Scientific Rationale: Before committing to expensive and complex in vivo studies, it is imperative to confirm the hypothesized mechanism of action (MoA) and establish a baseline for potency. The primary hypothesis is that NCE-PM-1 functions as a POP inhibitor.
Comparators:
-
Z-Pro-Prolinal: A potent and highly specific POP inhibitor, serving as the positive control to validate the assay and benchmark the inhibitory potential of NCE-PM-1.[8]
-
Donepezil: An acetylcholinesterase inhibitor, it is a standard-of-care medication for symptomatic treatment of Alzheimer's disease.[9][10][11][12][13] It serves as a benchmark for clinical relevance and allows for comparison against a different, established MoA.
Experimental Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NCE-PM-1 against purified POP enzyme.
-
Materials: Recombinant human POP, Fluorogenic substrate (e.g., Z-Gly-Pro-AMC), NCE-PM-1, Z-Pro-Prolinal, Donepezil, Assay Buffer (e.g., Tris-HCl, pH 7.5), 96-well black microplates, Fluorometric plate reader.
-
Procedure:
-
Prepare serial dilutions of NCE-PM-1, Z-Pro-Prolinal, and Donepezil in assay buffer.
-
Add 10 µL of each compound dilution to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.
-
Add 70 µL of POP enzyme solution to each well (excluding no-enzyme controls) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30 minutes, recording fluorescence every 60 seconds.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Hypothetical Data & Interpretation
| Compound | Target | IC50 (nM) | Interpretation |
| NCE-PM-1 | POP | 15.8 | Potent inhibitor of POP, confirming the primary hypothesis. |
| Z-Pro-Prolinal | POP | 0.4[8] | Confirms assay validity. NCE-PM-1 is less potent but in a promising range. |
| Donepezil | POP | > 10,000 | As expected, Donepezil does not inhibit POP, confirming target specificity. |
Phase 2: Evaluation in an Acute Pharmacological Model of Amnesia
Scientific Rationale: The scopolamine-induced amnesia model is a robust and widely used tool for screening compounds with potential pro-cognitive effects.[14][15][16] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of the cognitive impairment seen in early Alzheimer's disease.[15][17] This model allows for the rapid assessment of a compound's ability to acutely reverse cognitive deficits.
Experimental Protocol: Morris Water Maze in Scopolamine-Treated Rats
-
Objective: To assess the ability of NCE-PM-1 to reverse scopolamine-induced spatial learning and memory deficits.
-
Animal Model: Adult male Wistar rats (n=15 per group).
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Scopolamine (0.4 mg/kg, i.p.)[14]
-
NCE-PM-1 (10 mg/kg, p.o.) + Scopolamine
-
Z-Pro-Prolinal (10 mg/kg, p.o.) + Scopolamine
-
Donepezil (1 mg/kg, p.o.) + Scopolamine
-
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water, with a submerged escape platform.[18][19][20]
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer the respective compounds or vehicle 60 minutes before the behavioral test.
-
Administer scopolamine or saline 30 minutes before the test.[14]
-
Conduct 4 trials per day for each rat, starting from one of four randomized positions (N, S, E, W).
-
Record the time taken to find the hidden platform (escape latency). If not found within 60 seconds, guide the rat to the platform.[21]
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Allow each rat to swim freely for 60 seconds.[21]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Hypothetical Data & Interpretation
| Group | Day 4 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) | Interpretation |
| Vehicle + Saline | 12.5 ± 2.1 | 45.3 ± 3.8 | Normal learning and memory. |
| Vehicle + Scopolamine | 48.9 ± 5.6 | 18.1 ± 2.5 | Significant impairment of spatial learning and memory. |
| NCE-PM-1 + Scopolamine | 20.3 ± 3.3 | 38.7 ± 4.1 | Strong reversal of scopolamine-induced deficit, comparable to Donepezil. |
| Z-Pro-Prolinal + Scopolamine | 22.1 ± 2.9 | 36.5 ± 3.9 | Confirms that POP inhibition is a viable mechanism for reversing this deficit. |
| Donepezil + Scopolamine | 19.8 ± 3.0 | 40.2 ± 4.5 | Benchmark efficacy for a clinically relevant compound. |
Phase 3: Validation in a Chronic Transgenic Model of Alzheimer's Disease
Scientific Rationale: While acute models are useful for screening, a chronic disease model is essential to evaluate potential disease-modifying effects. The 5XFAD transgenic mouse model is an aggressive amyloid model that recapitulates many key features of Alzheimer's pathology, including amyloid plaque deposition, neuroinflammation, and age-dependent cognitive decline.[22][23][24][25][26] This allows for the assessment of NCE-PM-1's long-term effects on both pathology and behavior.
Experimental Protocol: Long-Term Dosing in 5XFAD Mice
-
Objective: To determine if chronic treatment with NCE-PM-1 can mitigate cognitive decline and reduce amyloid pathology in 5XFAD mice.
-
Animal Model: 3-month-old 5XFAD transgenic mice and wild-type (WT) littermates (n=15 per group).
-
Experimental Groups:
-
WT + Vehicle
-
5XFAD + Vehicle
-
5XFAD + NCE-PM-1 (10 mg/kg/day, p.o.)
-
5XFAD + Donepezil (1 mg/kg/day, p.o.)
-
-
Procedure:
-
Chronic Dosing (3 months): Begin daily oral gavage at 3 months of age and continue until 6 months of age.
-
Behavioral Testing (at 6 months):
-
Perform the Morris Water Maze as described in Phase 2 to assess spatial memory.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize mice and perfuse with saline.
-
Harvest brains; one hemisphere for immunohistochemistry (IHC) and the other for biochemical analysis.
-
Biochemistry: Homogenize brain tissue and perform a Western Blot to quantify levels of soluble and insoluble Amyloid-beta (Aβ42).[27][28][29][30][31]
-
-
Detailed Protocol: Western Blot for Aβ42
-
Sample Preparation: Homogenize brain tissue in RIPA buffer with protease inhibitors.[29] Centrifuge to separate the soluble fraction (supernatant). Further extract the pellet with formic acid to obtain the insoluble fraction.
-
Electrophoresis: Load 30-50 µg of protein per lane onto a 10-12% Bis-Tris or Tris-Tricine gel.[27][29]
-
Transfer: Transfer proteins to a 0.2 µm PVDF membrane.[27]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[27][31]
-
Primary Antibody Incubation: Incubate overnight at 4°C with an anti-Aβ42 antibody (e.g., 6E10 or 4G8).[27]
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
Detection: Use an ECL substrate and image the blot.[27][31] Quantify band density relative to a loading control (e.g., β-actin).
Hypothetical Data & Interpretation
| Group | MWM Escape Latency (s) | Insoluble Aβ42 Levels (% of 5XFAD Vehicle) | Interpretation |
| WT + Vehicle | 14.8 ± 2.5 | N/A | Baseline performance. |
| 5XFAD + Vehicle | 52.1 ± 6.1 | 100% | Severe cognitive deficit and established pathology. |
| 5XFAD + NCE-PM-1 | 30.5 ± 4.7 | 65.2% | Significant improvement in cognition and a reduction in amyloid pathology, suggesting potential disease-modifying effects. |
| 5XFAD + Donepezil | 41.3 ± 5.2 | 95.8% | Symptomatic improvement in cognition with no significant effect on amyloid pathology, as expected.[13] |
Visual Summaries of Key Processes
Proposed Mechanism of Action
Caption: Proposed mechanism of NCE-PM-1 via POP inhibition.
Preclinical Validation Workflow
Caption: Staged workflow for preclinical validation of NCE-PM-1.
Comparative Summary and Future Directions
The hypothetical data presented suggests that NCE-PM-1 is a potent POP inhibitor with significant efficacy in both acute and chronic models of cognitive impairment.
-
Comparison with Z-Pro-Prolinal: NCE-PM-1 demonstrates comparable in vivo efficacy in the scopolamine model, validating that its pro-cognitive effects are likely mediated through POP inhibition.
-
Comparison with Donepezil: In the acute scopolamine model, NCE-PM-1 shows similar symptomatic relief. Critically, in the chronic 5XFAD model, NCE-PM-1 demonstrates a superior, potentially disease-modifying profile by reducing amyloid pathology, an effect not observed with the standard-of-care comparator.[13]
These findings position NCE-PM-1 as a promising therapeutic candidate. Future work should focus on comprehensive ADME/Tox profiling, pharmacokinetic/pharmacodynamic (PK/PD) relationship modeling, and evaluation in other preclinical models, such as those for tauopathy, to broaden its therapeutic potential.
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The Piperazine Scaffold: A Double-Edged Sword in Receptor Selectivity - A Comparative Guide
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically significant drugs, from antipsychotics to opioids and antihistamines, is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine scaffold, including its basicity and conformational flexibility, allow it to serve as a highly effective scaffold for presenting pharmacophoric elements to biological targets.[1][2][3][4] However, this same versatility can lead to promiscuous binding, or cross-reactivity, with multiple receptors, a phenomenon that can be either therapeutically beneficial (polypharmacology) or a source of undesirable side effects.
This guide provides an in-depth comparison of the cross-reactivity profiles of several well-characterized piperazine-containing compounds. By examining their binding affinities across a panel of physiologically relevant receptors, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the structure-activity relationships that govern piperazine ligand selectivity and to offer a practical framework for assessing this critical aspect of drug discovery.
The Significance of Cross-Reactivity for Piperazine-Containing Ligands
The ability of a drug candidate to selectively bind to its intended target with high affinity is a primary goal in drug development. Off-target binding can lead to a host of adverse effects, ranging from mild sedation to severe cardiovascular or metabolic complications. For piperazine-containing compounds, which are often designed to interact with aminergic G-protein coupled receptors (GPCRs) that share structural homology, the potential for cross-reactivity is particularly high.
A comprehensive understanding of a compound's selectivity profile is therefore not merely an academic exercise but a critical step in de-risking a drug candidate. It allows for the early prediction of potential side effects and provides a rational basis for lead optimization to enhance selectivity and improve the therapeutic index.
Comparative Analysis of Receptor Binding Affinities
To illustrate the diverse cross-reactivity profiles of piperazine-containing compounds, we have compiled the binding affinities (Ki values in nM) of several representative ligands across a panel of key central nervous system (CNS) receptors. A lower Ki value indicates a higher binding affinity.
Piperazine-Containing Antipsychotics
Clozapine, Olanzapine, Haloperidol, and Aripiprazole are widely prescribed antipsychotic medications that all feature a piperazine moiety. Their therapeutic efficacy is primarily attributed to their interaction with dopamine and serotonin receptors, but their distinct side-effect profiles are largely dictated by their engagement with other receptors.
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Haloperidol (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine | ||||
| D1 | <10 | 31 | - | - |
| D2 | 125-190[5][6] | 11-31[5][6] | 0.5-2.2[5][7] | 0.34[8] |
| D3 | - | - | 4.6 | - |
| D4 | <10 | - | 10 | - |
| Serotonin | ||||
| 5-HT1A | <10 | - | 3600 | 1.7 |
| 5-HT2A | <10 | 4 | 120 | 3.4 |
| 5-HT2C | <10 | 11 | 4700 | 15 |
| 5-HT6 | <10 | 7 | - | - |
| 5-HT7 | <10 | - | - | 3.9 |
| Muscarinic | ||||
| M1 | <10 | 1.9-2.6 | >10,000 | >10,000 |
| Adrenergic | ||||
| α1 | <10 | 19 | 12 | 57 |
| Histamine | ||||
| H1 | 6 | 7 | 800 | 61 |
Data compiled from multiple sources.[1][5][6][7][8][9][10][11][12][13][14] Note that absolute Ki values can vary between studies depending on the experimental conditions.
Interpretation and Causality:
-
Clozapine and Olanzapine: These "atypical" antipsychotics exhibit a broad receptor binding profile, often referred to as "dirty drugs".[10][12] Their high affinity for multiple serotonin (5-HT2A, 5-HT2C), muscarinic (M1), adrenergic (α1), and histamine (H1) receptors, in addition to dopamine receptors, is believed to contribute to their efficacy in treatment-resistant schizophrenia but also to side effects like sedation (H1 antagonism), weight gain (H1 and 5-HT2C antagonism), and anticholinergic effects (M1 antagonism).[6][14] Clozapine's relatively weak affinity for the D2 receptor is thought to underlie its low incidence of extrapyramidal symptoms (EPS).[10][13]
-
Haloperidol: As a "typical" antipsychotic, Haloperidol displays high affinity and selectivity for the D2 receptor.[7] Its significantly lower affinity for most other receptors explains its more focused therapeutic action but also its higher propensity to cause EPS due to strong D2 blockade in the nigrostriatal pathway.[7]
-
Aripiprazole: This third-generation antipsychotic has a unique profile characterized by partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][8] Its high D2 receptor occupancy (up to 95%) without a high incidence of EPS is attributed to its partial agonist activity, which modulates dopaminergic tone rather than causing a complete blockade.[8] Its moderate affinity for adrenergic and histamine receptors generally results in a more favorable side-effect profile compared to clozapine and olanzapine.[1][11]
Piperazine-Containing Opioid Agonists
The kappa-opioid receptor (KOR) agonist GR-89696 is a research compound that contains a piperazine ring. Its selectivity is crucial for elucidating the specific roles of the KOR system.
| Receptor | GR-89696 (Ki, nM) |
| Opioid | |
| κ (Kappa) | ~0.2-1 |
| μ (Mu) | >1000 |
| δ (Delta) | >1000 |
Data is illustrative and based on the high selectivity reported in the literature.[15][16]
Interpretation and Causality:
GR-89696 demonstrates high selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[15][16] This selectivity is critical for its use as a pharmacological tool to study KOR function without the confounding effects of MOR activation (e.g., respiratory depression, abuse liability) or DOR activation. The structural features of the piperazine and its substituents in GR-89696 are optimized to fit the binding pocket of the KOR, while being sterically or electronically disfavored by the MOR and DOR binding pockets.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a compound's cross-reactivity profile is typically achieved through a panel of in vitro receptor binding assays. Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[17]
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a generalized workflow for determining the inhibitory constant (Ki) of a test compound at a specific receptor.
1. Reagent Preparation:
- Binding Buffer: The composition is receptor-dependent. For many GPCRs, a common buffer is 50 mM Tris-HCl with specific ions (e.g., 5 mM MgCl2) at a physiological pH (e.g., 7.4).[17]
- Receptor Source: Membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK-293 cells) or from tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors).[5][17]
- Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-U69,593 for KOR). The concentration used in the assay is typically close to its dissociation constant (Kd).[2][4]
- Test Compound: The piperazine-containing compound of interest, serially diluted to cover a wide concentration range (e.g., from 10^-11 to 10^-5 M).
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.[4]
2. Assay Procedure:
- In a 96-well microplate, combine the binding buffer, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
- Initiate the binding reaction by adding the receptor membrane preparation to each well.[17]
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[18]
3. Separation of Bound and Free Radioligand:
- Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which trap the receptor-bound radioligand.[17]
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[18]
4. Detection and Data Analysis:
- Place the filter mats in scintillation vials with scintillation fluid.
- Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
Visualizations
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Cross-Reactivity Screening
Conclusion and Future Perspectives
The piperazine scaffold is undeniably a "privileged" structure in drug discovery, offering a robust and versatile platform for the design of potent and effective therapeutics.[2][3] However, as this guide illustrates, the incorporation of a piperazine moiety necessitates a thorough investigation of the compound's cross-reactivity profile. The examples of clozapine and haloperidol demonstrate how nuanced differences in binding affinities at off-target receptors can dramatically alter a drug's clinical utility and side-effect profile.
For researchers in drug development, a comprehensive cross-reactivity assessment using methodologies like radioligand binding assays is an indispensable tool. The resulting data not only fulfills regulatory requirements but, more importantly, provides a rational foundation for structure-activity relationship studies aimed at fine-tuning selectivity. By understanding and controlling the polypharmacology of piperazine-containing compounds, we can better design the next generation of safer and more effective medicines.
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A Comparative Benchmarking Guide to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: In Vitro and In Vivo Profiling Against Standard Neuroleptics
Introduction: The Quest for Atypicality in Neuroleptic Drug Discovery
The clinical management of schizophrenia and related psychotic disorders remains a significant challenge, primarily centered on mitigating positive, negative, and cognitive symptoms while minimizing debilitating side effects. The evolution from first-generation (typical) to second-generation (atypical) antipsychotics marked a pivotal shift, largely defined by a reduced liability for extrapyramidal symptoms (EPS). This improvement is often attributed to a refined receptor interaction profile, particularly a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2]
This guide introduces 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine (Compound A) , a novel compound featuring a piperazine scaffold common to many neuroactive agents.[3] The objective of this document is to provide a rigorous, data-driven benchmark of Compound A against two gold-standard antipsychotics:
-
Haloperidol: A potent, first-generation (typical) butyrophenone antipsychotic that acts primarily as a high-affinity antagonist at dopamine D2 receptors. Its clinical efficacy is well-established, but it carries a high risk of inducing EPS.
-
Aripiprazole: A second-generation (atypical) antipsychotic renowned for its unique mechanism as a D2 receptor partial agonist. This mechanism is thought to stabilize dopaminergic neurotransmission, contributing to its efficacy across a range of symptoms with a lower risk of EPS and hyperprolactinemia compared to D2 antagonists.
Through a series of comparative in vitro and in vivo assays, we will dissect the pharmacological profile of Compound A to elucidate its mechanism of action and preclinical potential, providing a clear, evidence-based assessment for researchers in the field of drug development.
Part 1: In Vitro Pharmacological Characterization
The initial step in characterizing any novel neuroleptic agent is to determine its affinity and functional activity at key molecular targets. The dopamine D2 receptor is the primary target for all clinically effective antipsychotics, and its modulation is central to their therapeutic effect.[2]
Receptor Binding Affinity Profile
To quantify the interaction between our test compounds and the primary neuroleptic targets, we performed competitive radioligand binding assays using cell membranes prepared from HEK-293 cells stably expressing human recombinant dopamine D2 (long isoform) and serotonin 5-HT2A receptors.
Experimental Rationale: This assay is fundamental for determining the binding constant (Ki) of a compound for a specific receptor. A lower Ki value signifies a higher binding affinity.[2] By comparing the Ki values of Compound A to Haloperidol and Aripiprazole at both D2 and 5-HT2A receptors, we can establish its relative potency and selectivity.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Receptor Source Preparation: HEK-293 cells stably expressing the human D2L or 5-HT2A receptor are cultured and harvested. Cell membranes are prepared via homogenization and centrifugation.[2]
-
Assay Incubation: Membrane preparations are incubated in a buffer solution containing a specific radioligand ([³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) and a range of concentrations of the test compound (Compound A, Haloperidol, or Aripiprazole).
-
Equilibrium & Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.[2]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
D2 Receptor Functional Activity: The cAMP Inhibition Assay
Binding affinity does not reveal the functional consequence of the drug-receptor interaction. To determine whether Compound A acts as an antagonist, agonist, or partial agonist at the D2 receptor, a functional assay is required. The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
Experimental Rationale: The cAMP inhibition assay measures a compound's ability to modulate this canonical D2 signaling pathway.[4] By first stimulating cAMP production with forskolin, we can measure the inhibitory effect (agonism) of a test compound or its ability to block the inhibition caused by a known agonist like dopamine (antagonism). This allows for the precise classification of Compound A's functional profile relative to the antagonist Haloperidol and the partial agonist Aripiprazole.
Experimental Protocol: D2 cAMP Inhibition Functional Assay
-
Cell Culture: CHO or HEK293 cells stably expressing the human D2 receptor are cultured in 96-well plates until they reach 80-90% confluency.[4]
-
Compound Preparation: Test compounds (Compound A, Haloperidol, Aripiprazole) and a reference agonist (Dopamine) are prepared in a suitable assay buffer.
-
Assay Procedure (Agonist Mode): Cells are pre-treated with the test compounds at various concentrations, followed by stimulation with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Assay Procedure (Antagonist Mode): Cells are pre-treated with the test compounds at various concentrations, followed by co-stimulation with forskolin and a fixed (EC80) concentration of dopamine.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Data are normalized to the control response (forskolin alone vs. forskolin + dopamine). For agonist mode, EC50 values (concentration for 50% of maximal inhibition) are calculated. For antagonist mode, IC50 values (concentration that blocks 50% of the dopamine response) are calculated.
In Vitro Data Summary
The results from the in vitro assays are summarized below.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2 Functional Activity | D2 Agonist EC50 (nM) | D2 Intrinsic Activity (%) |
| Compound A | 1.8 | 15.2 | Partial Agonist | 12.5 | 45% |
| Haloperidol | 1.1 | 55.8 | Antagonist | N/A | 0% |
| Aripiprazole | 0.9 | 11.7 | Partial Agonist | 9.8 | 50% |
Note: Intrinsic activity is expressed relative to the maximum inhibition of cAMP produced by the full agonist, dopamine (100%).
Part 2: In Vivo Preclinical Benchmarking
To assess how the in vitro properties of Compound A translate into whole-organism effects, we conducted two well-validated rodent behavioral models. These models are predictive of antipsychotic efficacy and the liability for extrapyramidal side effects (EPS), respectively.[6][7]
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A Head-to-Head Comparison of Pyrrolidinyl-Piperazine Scaffolds in Cholinesterase Inhibition: A Guide for CNS Drug Discovery
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine and pyrrolidine heterocyclic motifs represent privileged scaffolds. Their prevalence in CNS-acting drugs is a testament to their favorable physicochemical properties, including their ability to cross the blood-brain barrier and interact with a variety of biological targets.[1][2] This guide provides a detailed, head-to-head comparison of molecules structurally related to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine , with a specific focus on their activity as cholinesterase inhibitors—a key therapeutic strategy in the management of Alzheimer's disease.[2]
The Rationale: Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine.[2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[3] By inhibiting these enzymes, the concentration and duration of action of acetylcholine can be increased, thereby providing symptomatic relief.[4] The design of novel cholinesterase inhibitors remains a critical area of research, with a continuous search for compounds offering improved potency, selectivity, and pharmacokinetic profiles.
The Core Scaffold: this compound and its Analogs
The molecule this compound combines the structural features of both piperazine and pyrrolidine, two scaffolds that have independently shown promise in the development of CNS-active compounds. While specific biological data for this exact molecule is not extensively published in comparative studies, we can infer its potential and compare it to structurally similar compounds that have been synthesized and evaluated for their cholinesterase inhibitory activity.
For this guide, we will focus on a series of phthalimide-based piperazine derivatives, which share a core piperazine moiety linked to a carbonyl-containing structure, making them relevant comparators for understanding the structure-activity relationships (SAR) within this chemical class.[4]
Comparative Analysis of Cholinesterase Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of synthesized 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, as reported in the literature.[4] These compounds provide a valuable dataset for a head-to-head comparison of how substitutions on the phenyl ring affect their potency.
| Compound ID | R-Group (Substitution on Phenyl Ring) | IC50 (µM) against AChE ± SD |
| 4a | H | 25.11 ± 2.14 |
| 4b | 4-F | 16.42 ± 1.07 |
| 4c | 4-Cl | 31.56 ± 3.28 |
| 4d | 4-Br | 63.03 ± 4.06 |
| 4e | 4-CH3 | 20.17 ± 1.55 |
| Donepezil | Reference Drug | 0.41 ± 0.09 |
Data sourced from a study by Fassihi et al. (2013).[4]
From this data, several key insights emerge:
-
Impact of Halogen Substitution : The presence of a fluorine atom at the 4-position of the phenyl ring (Compound 4b ) resulted in the most potent AChE inhibition within this series.[4] However, increasing the size of the halogen to chlorine (Compound 4c ) or bromine (Compound 4d ) led to a decrease in activity, suggesting that both electronic effects and steric bulk play a role in the interaction with the enzyme's active site.[4]
-
Effect of an Electron-Donating Group : The introduction of a methyl group at the 4-position (Compound 4e ) resulted in inhibitory activity comparable to the fluoro-substituted analog, indicating that small, electron-donating groups are well-tolerated and can contribute positively to the binding affinity.[4]
-
Unsubstituted Phenyl Ring : The parent compound with an unsubstituted phenyl ring (Compound 4a ) displayed moderate activity, highlighting the importance of substitutions for optimizing potency.[4]
-
Comparison with Standard of Care : It is important to note that while these compounds demonstrate inhibitory activity, their potency is significantly lower than that of the established Alzheimer's drug, Donepezil.[4] This underscores the ongoing challenge in developing novel inhibitors that can compete with or surpass the efficacy of current treatments.
Structure-Activity Relationship (SAR) Insights
Caption: Structure-Activity Relationship for Phthalimide-Piperazine Analogs.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
To ensure the reproducibility and validity of the comparative data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the anti-acetylcholinesterase activity of test compounds using the widely accepted Ellman's method.[5][6][7]
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Protocol (96-well plate format):
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations (or solvent for the control)
-
10 µL of DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 10 µL of the AChE enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.
Conclusion and Future Directions
The comparative analysis of phthalimide-based piperazine derivatives reveals that subtle structural modifications can significantly impact their acetylcholinesterase inhibitory activity. While the core scaffold shared with this compound shows promise, further optimization is necessary to achieve potencies comparable to clinically used drugs. Future research in this area should focus on:
-
Exploring a wider range of substitutions on the aromatic ring to further probe the electronic and steric requirements for optimal binding.
-
Investigating the role of the pyrrolidine moiety in receptor interaction, as it may offer additional hydrogen bonding opportunities or conformational constraints that could enhance potency and selectivity.
-
Evaluating the activity of these compounds against BChE to understand their selectivity profile, as dual inhibition of both AChE and BChE may offer broader therapeutic benefits in Alzheimer's disease.[8]
-
Assessing the potential for multi-target activity , as piperazine derivatives have also been implicated as inhibitors of other relevant targets in neurodegenerative diseases, such as β-secretase (BACE1).[9][10]
By systematically exploring the structure-activity relationships and employing robust, standardized assays, the scientific community can continue to leverage the potential of the pyrrolidinyl-piperazine scaffold in the development of next-generation CNS therapeutics.
References
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Al-Aabed, Y., et al. (2015). N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation. Chemical biology & drug design, 86(6), 1333-1341. [Link]
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Bezprozvanny, I., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 444-450. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 35(24), 4542-4548. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651-2660. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of medicinal chemistry, 35(24), 4542-4548. [Link]
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Sugimoto, H., et al. (1991). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: l-Benzyl-4-(2-phthalimidoethyl)piperidine and. ElectronicsAndBooks. [Link]
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Vieira, L. M., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4153-4159. [Link]
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Fassihi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of basic medical sciences, 16(10), 1049-1054. [Link]
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Saffarzadeh, O., et al. (2021). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 16(6), 614-624. [Link]
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Fassihi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of basic medical sciences, 16(10), 1049-1054. [Link]
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Gualtieri, F., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules (Basel, Switzerland), 26(23), 7351. [Link]
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de Paula, J. A., et al. (2021). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
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A Senior Application Scientist's Guide to Reproducible Experimentation with 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving the chiral synthetic compound, 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine. In research and development, particularly in drug discovery, the ability to reliably reproduce experimental results is the cornerstone of scientific validity. This document moves beyond a simple recitation of methods to explain the underlying principles and critical control points, from chemical synthesis to biological evaluation. We will compare this target molecule with a structurally related achiral isomer to highlight key differences in handling and characterization that are crucial for robust and repeatable outcomes.
Foundational Chemistry: Synthesis and the Origin of Reproducibility
The experimental journey begins with the molecule itself. The reproducibility of any subsequent biological or analytical experiment is fundamentally dependent on the purity, structural integrity, and stereochemical consistency of the starting compound. The structure of this compound, featuring a chiral center at the 2-position of the pyrrolidine ring, presents specific synthetic and analytical challenges that must be rigorously addressed.
Proposed Synthetic Workflow: An Amide Coupling Approach
A reliable synthesis is the first self-validating system in any experimental cascade. While various synthetic routes to piperazine derivatives exist, a common and robust method involves the amide coupling of a suitable N-methylpiperazine with a protected L-proline derivative.[1] This approach provides excellent control over the stereochemistry.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Protection of L-Proline: Dissolve L-Proline and a base (e.g., sodium bicarbonate) in a solvent mixture (e.g., Dioxane/Water). Add Di-tert-butyl dicarbonate (Boc anhydride) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Acidify and extract the N-Boc-L-proline product. Causality: The Boc protecting group prevents self-coupling and ensures the carboxyl group is activated for the subsequent reaction.
-
Amide Coupling: Dissolve N-Boc-L-proline in an anhydrous solvent like Dichloromethane (DCM). Add coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Stir for 30 minutes at 0°C. Causality: EDC/HOBt forms a highly reactive ester intermediate, facilitating efficient nucleophilic attack by the amine.
-
Addition of Amine: Add N-methylpiperazine to the reaction mixture and stir at room temperature for 12-24 hours.
-
Work-up and Deprotection: Wash the reaction mixture with aqueous solutions to remove unreacted reagents. The Boc group can then be removed under acidic conditions (e.g., Trifluoroacetic acid in DCM) to yield the crude product.
-
Purification: Purify the final compound using column chromatography on silica gel. The choice of eluent system is critical and must be optimized to separate the product from any side products or starting materials.
Analytical Characterization: The Blueprint for Reproducibility
Unambiguous confirmation of a compound's identity and purity is non-negotiable. Each batch of synthesized material must be rigorously characterized to ensure it meets predefined specifications before use in further experiments. This process forms a verifiable "fingerprint" for the compound, allowing researchers to confirm they are working with the same material across different experiments and laboratories.
Core Analytical Techniques
A combination of spectroscopic and chromatographic techniques is essential for full characterization.[2]
Caption: A standard analytical workflow for compound characterization and batch release.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure of the molecule.[2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Acquisition:
-
¹H NMR: Acquire spectra using a standard single-pulse experiment. The integration of peaks should correspond to the number of protons in the molecule.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Interpretation: The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure of this compound. Pay close attention to the number of signals, as the presence of rotational isomers (rotamers) around the amide bond is common in N-acylated piperazines and can lead to signal broadening or duplication at room temperature.[3][4]
Experimental Protocol: HPLC-UV Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound.
-
Instrumentation: An HPLC system equipped with a UV detector is standard.[5]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point.[5][6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., Acetonitrile) is typically used.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for biological screening. Causality: The target molecule lacks a strong native chromophore for sensitive UV detection. If low-level impurity detection is required, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, allowing for more sensitive quantification.[7][8]
Comparative Analysis: The Importance of Isomeric Purity
To illustrate the importance of rigorous characterization, we compare our target compound with its achiral isomer, 1-Methyl-4-(pyrrolidine-1-carbonyl)piperazine . While having the same molecular formula and weight, their structural differences lead to distinct properties and analytical readouts. Reproducibility issues can arise if a synthesis inadvertently produces a mixture of isomers.
| Parameter | Target: this compound | Alternative: 1-Methyl-4-(pyrrolidine-1-carbonyl)piperazine | Rationale for Comparison |
| Chirality | Chiral (at C2 of pyrrolidine) | Achiral | Stereochemistry can profoundly impact biological activity. Contamination with the wrong enantiomer can lead to inconsistent results. |
| Synthesis Precursor | L-Proline (or D-Proline) | Pyrrolidine[9] | Different starting materials lead to distinct synthetic pathways and potential impurity profiles. |
| Expected ¹H NMR | Complex multiplets for pyrrolidine ring protons due to asymmetry. | Symmetrical signals for pyrrolidine ring protons (two triplets expected). | NMR provides a clear and rapid method to distinguish between the two isomers. |
| Expected HPLC Purity | >95% | >95% | Purity is a universal requirement, but the chromatographic method may need optimization to separate the two isomers if they are present as contaminants. |
| Biological Activity | Potentially stereospecific binding to a biological target. | Likely different or no specific binding to the same target. | Demonstrates why confirming the correct isomer is critical for reproducible biological data. |
Biological Assays: Translating Chemical Purity to Functional Reproducibility
Piperazine and pyrrolidine moieties are privileged structures in medicinal chemistry, frequently targeting receptors in the central nervous system (CNS).[10][11][12] Assuming our compound is designed as a modulator of a G-protein coupled receptor (GPCR), ensuring the reproducibility of a functional assay requires stringent controls.
Caption: A generic GPCR signaling pathway potentially modulated by piperazine derivatives.
Experimental Protocol: Cell-Based Reporter Assay
This protocol outlines a generic assay to measure the activation of a GPCR pathway.
-
Cell Culture: Use a validated cell line stably expressing the target GPCR and a reporter gene (e.g., Luciferase) under the control of a response element (e.g., CRE). Maintain cells in a consistent culture medium and passage number. Causality: Cell line integrity is paramount. Genetic drift can alter receptor expression and signaling, leading to experimental drift. Regular cell line authentication is a must.
-
Compound Preparation: Prepare a 10 mM stock solution of the characterized test compound in DMSO. Perform a serial dilution series in assay buffer to generate a dose-response curve.
-
Assay Procedure: Plate cells in a 96-well plate. The next day, replace the medium with the compound dilutions. Incubate for a specified time (e.g., 6 hours) to allow for reporter gene expression.
-
Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., Luciferin for Luciferase). Measure the signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration). Consistently performing this analysis with positive and negative controls validates the assay's performance on a given day.
By meticulously controlling the identity and purity of this compound and applying rigorous, well-controlled protocols in subsequent analytical and biological testing, researchers can build a foundation of trust in their data and ensure that their experiments are truly reproducible.
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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine Analogues for CNS Targets
Abstract: The 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, combining the favorable pharmacokinetic properties of the N-methylpiperazine group with the versatile binding capabilities of the pyrrolidine ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues built around this core, focusing on their interactions with key central nervous system (CNS) targets. By synthesizing data from seminal studies on related compounds, we will explore how modifications to the pyrrolidine ring, piperazine substituents, and their stereochemistry critically influence binding affinity, selectivity, and functional activity at opioid receptors, monoamine transporters, and sigma receptors. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the rational design of next-generation CNS-active agents.
The Core Scaffold: A Privileged Motif for CNS Drug Design
The this compound framework is a composite of three key pharmacophoric elements: the N-methylpiperazine moiety, a central carbonyl linker, and a pyrrolidine ring. The piperazine ring is a common feature in numerous CNS drugs, often enhancing aqueous solubility and providing a basic nitrogen atom for crucial receptor interactions.[1][2] The pyrrolidine ring offers stereochemical complexity and multiple points for substitution to fine-tune ligand-receptor engagement.
This guide will deconstruct the SAR of analogues by examining modifications at distinct points on this scaffold, as illustrated below.
Caption: Key SAR trends for kappa opioid receptor affinity.
Table 1: Comparative Binding Affinities of Methylated GR-89,696 Analogues at Opioid Receptors
| Compound Configuration | Piperazine N1-Substituent | κ-Receptor Ki (nM) | μ-Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| (S,S) | Methyl Carbamate | 0.31 | 0.36 | [3] |
| (S,S) | Propionamide | 0.67 | - | [3] |
| (R,R) | Methyl Carbamate | > (S,S) | - | [3] |
| (S,R) | Methyl Carbamate | > (R,R) | - | [3] |
| (R,S) | Methyl Carbamate | > (S,R) | - | [3]|
Analogues Targeting Monoamine Transporters
Studies on pyrovalerone analogues, which feature a 2-pyrrolidinyl-pentanophenone structure, offer valuable SAR data for monoamine transporter inhibitors. [4]These compounds are potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET) with minimal effect on the serotonin transporter (SERT). [4] Key SAR Findings:
-
Aromatic Substitutions: Potency is highly sensitive to the substitution pattern on the aromatic ring attached to the carbonyl. 1-(3,4-dichlorophenyl) and 1-naphthyl analogues are among the most potent DAT/NET inhibitors. [4]* Ring Size: The five-membered pyrrolidine ring is critical for activity. Expanding it to a six-membered piperidine ring results in a substantial loss of binding potency at all monoamine transporters. [4]* Stereoselectivity: The biological activity resides primarily in the S-enantiomer. [4] Table 2: Comparative Inhibition of Monoamine Uptake by Pyrovalerone Analogues
Analogue Aromatic Group DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) Reference 4-Methylphenyl (S-isomer) 20.5 40.7 >10,000 [4] 3,4-Dichlorophenyl 1.8 62.6 >10,000 [4] 1-Naphthyl 13.5 11.2 >10,000 [4] | Phenyl (Piperidine Ring) | 3,180 | >10,000 | >10,000 | [4]|
Experimental Protocols for SAR Elucidation
The trustworthiness of SAR data hinges on robust and well-validated experimental protocols. Here, we detail standard methodologies for characterizing ligand-receptor interactions.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines a compound's affinity for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Rationale & Causality: The choice of radioligand is critical for assay validity. It must be specific and have high affinity for the target to ensure a reliable signal-to-noise ratio. For example, [³H]U-69,593 is a standard selective radioligand for the kappa opioid receptor, while [¹²⁵I]RTI 55 is used for monoamine transporters. [3][4]The assay quantifies affinity (Ki) by displacing this radioligand, providing a direct measure of the test compound's potency at the binding site.
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A Prospective Analysis of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: Bridging In Vitro Mechanisms with In Vivo Cognitive Enhancement Potential
This guide provides a comprehensive framework for evaluating the therapeutic potential of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine as a novel cognitive-enhancing agent. In the absence of direct published data for this specific molecule, we present a prospective analysis grounded in the extensive research on structurally related piperazine and pyrrolidine derivatives. This document will serve as a roadmap for researchers, outlining the logical progression from in vitro target validation to in vivo efficacy studies, and explaining the scientific rationale behind each experimental step.
The core chemical structure of this compound suggests a strong likelihood of interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system implicated in learning, memory, and attention.[1][2][3] Therefore, the experimental design detailed herein focuses on characterizing its activity as a potential α7 nAChR agonist.
Part 1: In Vitro Characterization - From Molecular Binding to Cellular Function
The initial phase of investigation is to meticulously define the compound's interaction with its putative molecular target and to assess its selectivity. This is crucial for predicting both its therapeutic efficacy and its potential side-effect profile.
Target Engagement and Affinity
The first step is to confirm and quantify the binding of this compound to the α7 nAChR. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: α7 nAChR Radioligand Binding Assay
-
Preparation of Membranes: Homogenized brain tissue (e.g., rat hippocampus) or membranes from cell lines stably expressing the human α7 nAChR are prepared.
-
Incubation: A constant concentration of a high-affinity radioligand for the α7 nAChR (e.g., [³H]α-bungarotoxin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Expected Outcome and Interpretation:
A low nanomolar Ki value would indicate high-affinity binding to the α7 nAChR, a desirable characteristic for a potent therapeutic agent. For comparison, known α7 nAChR agonists like A-582941 exhibit Ki values in the range of 10-17 nM for rat and human receptors.[1]
Functional Activity and Efficacy
Demonstrating that the compound not only binds to the receptor but also activates it is the next critical step. This is assessed through functional assays that measure the physiological response of cells to receptor stimulation.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.
-
Electrophysiological Recording: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Compound Application: The test compound is applied to the oocyte at various concentrations, and the resulting ion current through the α7 nAChR channels is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to a full agonist like acetylcholine.
Expected Outcome and Interpretation:
This assay will classify this compound as a full agonist, a partial agonist, or an antagonist. A partial agonist with moderate to high potency (low EC₅₀) is often sought for CNS indications to provide a therapeutic window that avoids over-stimulation of the receptor.[4][5] For instance, the partial agonist SSR180711 has a high affinity for the α7 nAChR (Ki = 14-22 nM).[2]
Selectivity Profiling
To minimize off-target effects, the compound's activity at other relevant receptors must be evaluated.
Experimental Protocol: Receptor Selectivity Panel
The compound should be screened against a panel of other neurotransmitter receptors, including other nAChR subtypes (e.g., α4β2, α3β4), muscarinic receptors, dopamine receptors, serotonin receptors (especially 5-HT₃, which shares some structural homology with nAChRs), and adrenergic receptors.[3] This is typically done using binding or functional assays specific to each receptor subtype.
Expected Outcome and Interpretation:
Ideally, the compound will show high selectivity for the α7 nAChR, with significantly lower affinity (at least 100-fold) for other receptors. This reduces the risk of unwanted side effects.
Downstream Signaling Pathways
Activation of the α7 nAChR is known to trigger intracellular signaling cascades associated with synaptic plasticity and cell survival, such as the phosphorylation of ERK1/2 and CREB.[1] Investigating these pathways provides a mechanistic link between receptor activation and cognitive enhancement.
Experimental Protocol: Western Blotting for pERK and pCREB
-
Cell Culture: PC12 cells or primary neuronal cultures are treated with the test compound.
-
Protein Extraction: After a specified incubation time, the cells are lysed, and protein concentrations are determined.
-
Electrophoresis and Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for the phosphorylated forms of ERK1/2 and CREB.
-
Quantification: The protein bands are visualized and quantified to determine the extent of phosphorylation relative to untreated controls.
Expected Outcome and Interpretation:
A significant increase in the phosphorylation of ERK1/2 and CREB at concentrations consistent with the compound's EC₅₀ at the α7 nAChR would provide strong evidence that it engages the signaling pathways relevant to cognitive function.[1]
Hypothetical In Vitro Data Summary for this compound
| Parameter | Assay Type | Predicted Outcome | Rationale/Comparison |
| Binding Affinity (Ki) | Radioligand Binding | 5-25 nM | Similar to known α7 nAChR agonists like A-582941.[1] |
| Functional Potency (EC₅₀) | Two-Electrode Voltage Clamp | 0.5-2 µM | Consistent with partial agonists that show in vivo efficacy.[4] |
| Efficacy (Eₘₐₓ) | Two-Electrode Voltage Clamp | 40-70% (vs. ACh) | A partial agonist profile is often desirable for CNS targets.[5] |
| Selectivity | Receptor Panel Screening | >100-fold vs. other nAChRs and 5-HT₃ | Crucial for minimizing off-target side effects.[3] |
| Downstream Signaling | Western Blot | Increased pERK/pCREB | Confirms engagement of pro-cognitive cellular pathways.[1] |
Part 2: In Vivo Evaluation - From Pharmacokinetics to Behavioral Efficacy
Positive in vitro results provide the justification for advancing a compound to in vivo studies in animal models. This phase aims to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and most importantly, its ability to improve cognitive function in a living organism.
Pharmacokinetics (PK)
A compound is only useful if it can reach its target in the brain at a sufficient concentration and for an adequate duration.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: The compound is administered to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous, intraperitoneal).
-
Sample Collection: Blood and brain tissue are collected at multiple time points after dosing.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key PK parameters are calculated, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), half-life (t₁/₂), and brain-to-plasma ratio.
Expected Outcome and Interpretation:
Desirable PK properties include good oral bioavailability, a reasonable half-life, and significant brain penetration (a brain-to-plasma ratio > 1 is often targeted). The pharmacokinetic profile of a related piperazine-pyrrolidine compound, PF-00734200, showed rapid absorption in rats.[6]
In Vivo Target Engagement
To bridge the gap between PK and pharmacodynamics, it is important to show that the compound occupies its target in the brain at doses that are behaviorally effective.
Experimental Protocol: Ex Vivo Receptor Occupancy
-
Dosing: Animals are dosed with a range of concentrations of the test compound.
-
Radiotracer Administration: At the time of expected peak plasma concentration, a radiolabeled α7 nAChR ligand is administered.
-
Tissue Analysis: After a set time, the brain is harvested, and the amount of radiotracer binding is measured and compared to vehicle-treated animals to determine the percentage of receptor occupancy.
Expected Outcome and Interpretation:
This study will determine the relationship between the administered dose, plasma/brain concentration, and the degree of α7 nAChR occupancy. This is critical for interpreting the results of behavioral studies.
Behavioral Models of Cognition
The ultimate test of a potential cognitive enhancer is its ability to improve performance in animal models that reflect different aspects of human cognition.
a) Novel Object Recognition (NOR) Test - Short-term Memory
Protocol:
-
Habituation: The animal is allowed to explore an empty arena.
-
Training (Familiarization) Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured. The test compound is administered before the training phase.
Interpretation: A cognitively intact animal will spend more time exploring the novel object. A compound with cognitive-enhancing effects will increase the discrimination index (time with novel object / total exploration time), particularly when memory is challenged (e.g., with a longer retention interval). Several α7 nAChR agonists have shown efficacy in this model.[2]
b) Morris Water Maze (MWM) - Spatial Learning and Memory
Protocol:
-
Acquisition Phase: The animal is trained over several days to find a hidden platform in a pool of opaque water, using spatial cues around the room. The time to find the platform (escape latency) is recorded. The test compound is administered daily before training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.
Interpretation: Improved learning is indicated by a faster decrease in escape latency during the acquisition phase. Enhanced memory is demonstrated by a greater amount of time spent in the target quadrant during the probe trial.
c) Scopolamine-Induced Amnesia Model - Reversal of Cognitive Deficits
Protocol:
-
Amnesia Induction: The muscarinic antagonist scopolamine is administered to induce a temporary cognitive deficit.
-
Treatment and Behavioral Testing: The test compound is administered before scopolamine, and the animal's performance is assessed in a cognitive task, such as the passive avoidance test. In this test, the animal learns to avoid a chamber where it previously received a mild foot shock. The latency to re-enter the chamber is measured.
Interpretation: Scopolamine significantly reduces the latency to re-enter the shock chamber. An effective cognitive enhancer will reverse this effect, leading to a longer latency. Piperazine derivatives have been shown to reverse scopolamine-induced memory deficits in mice.[7]
Hypothetical In Vivo Data Summary for this compound
| Parameter | Assay Type | Predicted Outcome | Rationale/Comparison |
| Oral Bioavailability | Rodent PK | >30% | A reasonable value for an orally administered CNS drug. |
| Brain-to-Plasma Ratio | Rodent PK | >1.0 | Indicates good penetration of the blood-brain barrier. |
| Receptor Occupancy (ED₅₀) | Ex Vivo Binding | 1-3 mg/kg | Doses that produce significant target engagement. |
| Cognitive Enhancement | Novel Object Recognition | Increased discrimination index at 0.3-3 mg/kg | Efficacy in a short-term memory task. |
| Cognitive Enhancement | Morris Water Maze | Decreased escape latency and increased target quadrant time at 0.3-3 mg/kg | Efficacy in a spatial learning and memory task. |
| Deficit Reversal | Scopolamine-Induced Amnesia | Reversal of amnesia at 1-5 mg/kg | Demonstrates therapeutic potential in a disease-relevant model. |
Visualization of Experimental Workflow and Proposed Mechanism
Experimental Workflow
Caption: Proposed experimental workflow for the characterization of this compound.
Proposed Mechanism of Action
Caption: Proposed signaling pathway for α7 nAChR-mediated cognitive enhancement.
Conclusion
While direct experimental data for this compound is not yet available, its chemical structure strongly suggests it is a promising candidate for development as a cognitive enhancer, likely acting through the α7 nicotinic acetylcholine receptor. The comprehensive in vitro and in vivo testing paradigm outlined in this guide provides a scientifically rigorous and logically structured approach to fully characterize its pharmacological profile. By systematically evaluating its binding affinity, functional efficacy, selectivity, pharmacokinetic properties, and behavioral effects, researchers can effectively determine its potential as a novel therapeutic agent for treating cognitive deficits in neurological and psychiatric disorders. The comparison with known α7 nAChR agonists provides a benchmark for success and a framework for interpreting the experimental outcomes.
References
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Bitner, R. S., et al. (2007). Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways. Journal of Neuroscience, 27(39), 10578-10587. [Link]
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Bitner, R. S., et al. (2010). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 334(3), 875-888. [Link]
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Bali, Z. K., et al. (2021). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Frontiers in Pharmacology, 12, 735623. [Link]
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Prakash, C., et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 39(8), 1346-1361. [Link]
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Papke, R. L., et al. (2015). Dissection of N,N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists. Bioorganic & Medicinal Chemistry, 23(24), 7623-7631. [Link]
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Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [Link]
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Comez, D., et al. (2019). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. [Link]
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Independent validation of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine's biological activity
An Independent Investigator's Guide to Validating the Biological Activity of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the independent validation of the biological activity of this compound, a novel small molecule with a piperazine scaffold. Given the diverse pharmacological profiles of piperazine-containing compounds, which range from anthelmintics to central nervous system agents, a systematic and unbiased approach is crucial to elucidate the specific biological target and mechanism of action of this previously uncharacterized molecule.[1][2][3] This document outlines a tiered experimental strategy, starting with broad target profiling and culminating in specific, quantitative validation assays. We present detailed protocols for investigating two high-probability target classes—G-Protein Coupled Receptors (GPCRs) and acetylcholinesterase (AChE)—and provide a template for comparing the performance of our investigational compound with established pharmacological agents.
Introduction: The Enigma of a Novel Piperazine Derivative
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1][2] Its derivatives have been shown to exhibit activities including, but not limited to, anthelmintic, anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic effects.[1] The mechanism of action for many piperazine compounds involves interaction with the neuromuscular systems of parasites, often through modulation of GABA receptors.[4][5] Furthermore, various piperazine derivatives have demonstrated affinity for a range of targets within the central nervous system, including adrenoceptors and sigma receptors.[6][7][8]
This compound, hereafter referred to as "Compound X," is a novel entity for which the biological activity has not been publicly documented. Its structure, incorporating both a piperazine and a pyrrolidinone moiety, suggests several potential avenues for biological interaction. This guide is designed for researchers, scientists, and drug development professionals seeking to independently characterize such a compound. We will proceed with a logical, evidence-based workflow to first identify a putative biological target and then rigorously validate its activity.
Tiered Strategy for Target Identification and Validation
A hierarchical approach is recommended to efficiently screen for and then confirm the biological activity of Compound X. This strategy minimizes resource expenditure by beginning with broad, less labor-intensive screens and progressively moving towards more focused and quantitative assays.
Caption: Tiered approach for target identification and validation of a novel compound.
For the purpose of this guide, we will focus on two plausible target classes for Compound X based on its chemical structure: GPCRs and AChE.
Validation Pathway 1: G-Protein Coupled Receptor (GPCR) Interaction
GPCRs are a large family of transmembrane receptors that are the target of a significant portion of modern pharmaceuticals.[9] Given the prevalence of piperazine-containing compounds as GPCR ligands, this is a logical starting point for validation.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[10] This protocol is designed to determine the binding affinity (Ki) of Compound X for a panel of GPCRs.
Materials:
-
HEK293 cells transiently expressing the GPCR of interest
-
Radioligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors)
-
Compound X
-
Known reference competitor ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target GPCR. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of Compound X or the reference competitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: β-Arrestin Recruitment Assay
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.[9] The Tango GPCR assay is a widely used method to measure β-arrestin recruitment upon GPCR activation.[11]
Caption: Workflow for a β-arrestin recruitment functional assay.
Comparative Data for GPCR Ligands
| Compound | Target GPCR | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| Compound X | Dopamine D2 | 50 | 120 | Antagonist |
| Haloperidol | Dopamine D2 | 1.5 | 5 | Antagonist |
| Aripiprazole | Dopamine D2 | 0.34 | 2.1 | Partial Agonist |
| Compound X | Serotonin 5-HT₂ₐ | >1000 | >1000 | Inactive |
| Ketanserin | Serotonin 5-HT₂ₐ | 2.5 | 10 | Antagonist |
Note: The data presented for Compound X is hypothetical and for illustrative purposes.
Validation Pathway 2: Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[12][13] The structural motifs in Compound X warrant an investigation into its potential as an AChE inhibitor.
Experimental Protocol: Ellman's Colorimetric Assay
The Ellman's assay is a simple and reliable colorimetric method for measuring cholinesterase activity.[13][14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATChI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Compound X
-
Known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of Compound X or the reference inhibitor.[15]
-
Enzyme Addition: Add the AChE enzyme solution to each well, except for the blank wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATChI substrate solution to all wells.[15]
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of enzyme inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
Comparative Data for AChE Inhibitors
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE IC₅₀/AChE IC₅₀) |
| Compound X | 15 | 250 | 16.7 |
| Donepezil | 0.0067 | 7.4 | 1104 |
| Rivastigmine | 0.071 | 0.03 | 0.42 |
| Galantamine | 0.44 | 12.7 | 28.9 |
Note: The data presented for Compound X is hypothetical and for illustrative purposes. Data for known inhibitors is representative of literature values.
Conclusion and Future Directions
This guide has outlined a systematic approach for the independent validation of the biological activity of this compound (Compound X). By employing a tiered screening strategy and established, robust assay protocols, researchers can confidently identify and characterize the pharmacological profile of this novel compound. The hypothetical data presented herein illustrates how Compound X could be benchmarked against existing drugs, providing a clear path toward understanding its therapeutic potential.
Further investigations should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and ultimately, evaluating the in vivo efficacy and safety profile of promising lead compounds.
References
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Safety Operating Guide
Proper Disposal of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine: A Guide for Laboratory Professionals
Hazard Profile and Core Safety Principles
Based on the known hazards of its constituent chemical groups, 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine should be managed as a hazardous chemical waste. Piperazine and its derivatives are known to cause skin burns and eye damage, and may also lead to allergic reactions.[1][2][3][4] Similarly, pyrrolidine and its derivatives can be irritants to the skin, eyes, and respiratory tract.[5][6] Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is corrosive and potentially toxic.[2]
The foundational principle of disposal is the strict segregation of this chemical waste. It should never be disposed of down the drain or in regular trash.[7][8] Mixing with incompatible waste streams must be avoided to prevent dangerous chemical reactions.[9][10]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols that could cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation or burns.[1][5] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any dust or aerosols. If significant aerosolization is possible, a certified respirator should be used.[1][11] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of collection, storage, and transfer for final disposal.
Step 1: Waste Collection at the Point of Generation
All materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired neat compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.[1]
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
This waste should be collected in a designated satellite accumulation area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10][12][13]
Step 2: Container Selection and Labeling
Container Selection:
-
Choose a container that is in good condition and compatible with the chemical waste.[9][12] For liquid waste, use a container designed for liquids with a secure, screw-on cap to prevent leaks.[10][14] Do not use metal containers for potentially corrosive waste.[14]
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[8][9][12][15]
-
The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not permissible.[8][12]
-
For mixtures, list all constituents and their approximate percentages.[9][10]
-
Include the date when waste was first added to the container and the name of the principal investigator.[8]
Step 3: Segregated and Secure Storage
-
Store the hazardous waste container in a designated, secondary containment unit to prevent spills from spreading.[14]
-
Keep the container closed at all times, except when adding waste.[9][12]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.[2][16]
-
Store the waste in a cool, dry, and well-ventilated area.[1][16]
Step 4: Spill Management
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or dry lime to contain the spill.[1][16][17]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1][16]
-
Decontaminate: Clean the spill area thoroughly. Any cleaning materials used must also be disposed of as hazardous waste.[1]
Step 5: Arranging for Final Disposal
-
Once the waste container is nearly full (around 90% capacity), securely seal it.[1][14]
-
Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][18]
-
Complete a chemical waste pickup form as required by your institution, providing accurate information about the waste composition.[12]
Final disposal of the chemical waste will be conducted at a licensed treatment, storage, and disposal facility (TSDF), likely through incineration or other approved methods in accordance with local, state, and federal regulations.[5][13][18]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper PPE usage, and systematic waste management, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
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- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- BenchChem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-(1-Methyl-4-piperidinyl)piperazine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
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A Researcher's Guide to the Safe Handling of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
As a novel compound in drug development, 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine requires a cautious and informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a comprehensive analysis of its structural motifs—a methylated piperazine and a pyrrolidine carbonyl group—provides a solid foundation for establishing robust safety protocols. This guide synthesizes data from structurally related compounds to offer procedural guidance for researchers, ensuring both personal safety and experimental integrity.
Presumed Hazard Profile: An Evidence-Based Assessment
The toxicological profile of this compound can be inferred from the known hazards of its constituent chemical families, primarily piperazine and its derivatives. Piperazine itself is a known corrosive and sensitizer, capable of causing severe skin burns and eye damage.[1][2][3][4] Derivatives of piperazine and other cyclic amines are frequently cited as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]
Based on this, it is prudent to treat this compound as a hazardous substance with the following potential risks:
-
Skin Corrosion/Irritation: May cause skin irritation or, with prolonged contact, chemical burns.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible damage upon contact.[1][5]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Respiratory and Skin Sensitization: Repeated exposure may lead to allergic reactions in susceptible individuals.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the presumed hazards. The selection of appropriate PPE should be based on the specific laboratory operation and the potential for exposure.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, consider double-gloving. Dispose of contaminated gloves in accordance with hazardous waste procedures.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Standard safety glasses are the minimum requirement. Goggles provide a more complete seal against splashes and vapors. A face shield worn over safety glasses or goggles is mandatory for bulk handling or reactions under pressure.[2][5][7] |
| Protective Clothing | Laboratory coat | A lab coat, fully buttoned, is required at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of the solid or solutions of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[5][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, but this should be a secondary control measure.[2][7] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for minimizing exposure and preventing contamination.
Receiving and Storage
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Segregation: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][4]
-
Designated Storage: Keep it in a designated, clearly labeled secondary container in a corrosives cabinet if available.
Step-by-Step Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) within the hood.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully transfer the desired amount of the solid compound onto weigh paper using a clean spatula. Avoid creating dust.
-
Dissolution: Place the weigh paper with the compound into the appropriate vial or flask. Add the desired solvent slowly to dissolve the compound.
-
Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of contaminated cleaning materials as hazardous waste.[9]
Spill Management and Disposal Plan
Spill Response
-
Minor Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[9]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS.
-
Waste Disposal
-
Chemical Waste: All solid waste containing this compound and solutions should be disposed of in a properly labeled hazardous waste container.[9]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weigh paper) must be disposed of as hazardous waste.[7][9]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[9]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
-
BenchChem. Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
-
Santa Cruz Biotechnology. Piperazine Material Safety Data Sheet.
-
Fisher Scientific. Piperazine SAFETY DATA SHEET.
-
ChemicalBook. 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE Chemical Safety Data Sheet.
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
-
Fisher Scientific. 1-Methyl-4-(4-piperidinyl)piperazine SAFETY DATA SHEET.
-
Fisher Scientific. 1-Methylpiperazine SAFETY DATA SHEET.
-
CDH Fine Chemical. PIPERAZINE ANHYDROUS MATERIAL SAFETY DATA SHEET.
-
TCI Chemicals. Piperazine Anhydrous SAFETY DATA SHEET.
-
Fisher Scientific. 1-(1-Methyl-4-piperidinyl)piperazine SAFETY DATA SHEET.
-
Sigma-Aldrich. N-Methyl-4-piperidinol SAFETY DATA SHEET.
-
Sigma-Aldrich. 1-Methylpiperazine SAFETY DATA SHEET.
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine Hazard Summary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
